molecular formula C6H12ClNO2 B1451334 Ethyl azetidine-3-carboxylate hydrochloride CAS No. 405090-31-5

Ethyl azetidine-3-carboxylate hydrochloride

Cat. No.: B1451334
CAS No.: 405090-31-5
M. Wt: 165.62 g/mol
InChI Key: RZQFZRLGHCCPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Azetidine-3-carboxylate HCl>

Properties

IUPAC Name

ethyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-7-4-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQFZRLGHCCPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660912
Record name Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405090-31-5
Record name 3-Azetidinecarboxylic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405090-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl azetidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Azetidine-3-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl azetidine-3-carboxylate hydrochloride (CAS No. 405090-31-5), a critical building block for researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis, physicochemical properties, and its pivotal role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted with an ethyl carboxylate group at the 3-position. It is supplied as a stable hydrochloride salt, enhancing its handling and storage properties. The strained azetidine ring is a sought-after motif in medicinal chemistry, as it can impart favorable properties such as improved metabolic stability, solubility, and three-dimensional diversity to drug candidates.

CAS Number: 405090-31-5[1][2]

Molecular Formula: C₆H₁₂ClNO₂[1][3]

Molecular Weight: 165.62 g/mol [3]

IUPAC Name: ethyl azetidine-3-carboxylate;hydrochloride[3]

Synonyms: Ethyl 3-azetidinecarboxylate hydrochloride, Azetidine-3-carboxylic acid ethyl ester hydrochloride[1][3]

Chemical Structure:

The structure consists of a saturated four-membered ring containing one nitrogen atom (azetidine). An ethyl ester functional group is attached to the carbon at the 3-position. The hydrochloride salt form involves the protonation of the azetidine nitrogen.

Caption: Chemical structure of this compound.

Representative Synthesis

While numerous methods exist for the synthesis of the azetidine core, a common and illustrative pathway to Ethyl azetidine-3-carboxylate involves the cyclization of a suitably functionalized acyclic precursor. Below is a representative, multi-step synthesis, followed by the formation of the hydrochloride salt.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection & Salt Formation A Azetidine-3-carboxylic acid B N-Protected azetidine-3-carboxylic acid A->B Protection (e.g., Boc, Cbz) C N-Protected azetidine-3-carboxylic acid D Ethyl N-protected azetidine-3-carboxylate C->D Ethanol, Acid catalyst E Ethyl N-protected azetidine-3-carboxylate F This compound E->F HCl in organic solvent (e.g., Dioxane, Ether)

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: N-Protection of Azetidine-3-carboxylic Acid

The causality behind this initial step is to prevent the secondary amine of the azetidine ring from participating in unwanted side reactions during the subsequent esterification. A common protecting group like tert-butyloxycarbonyl (Boc) is employed for its stability under esterification conditions and its ease of removal.

  • To a stirred solution of azetidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to deprotonate the carboxylic acid.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the N-Boc-azetidine-3-carboxylic acid with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid.

Step 2: Esterification

This step introduces the ethyl ester functionality. Acid-catalyzed esterification (Fischer esterification) is a standard and reliable method for this transformation.

  • Dissolve the N-Boc-azetidine-3-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ethyl N-Boc-azetidine-3-carboxylate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the simultaneous formation of the stable hydrochloride salt. This is typically achieved under acidic conditions.

  • Dissolve the purified ethyl N-Boc-azetidine-3-carboxylate in a suitable anhydrous organic solvent, such as diethyl ether or 1,4-dioxane.

  • Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

  • A precipitate of this compound will form.

  • Stir the suspension at room temperature for a few hours to ensure complete deprotection and salt formation.

  • Collect the solid product by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.

Physicochemical Properties

The physicochemical properties of a building block are crucial for its application in synthesis, influencing reaction conditions, purification methods, and formulation of the final active pharmaceutical ingredient.

PropertyValueSource
CAS Number 405090-31-5[1][2]
Molecular Formula C₆H₁₂ClNO₂[1][3]
Molecular Weight 165.62 g/mol [3]
Physical Form SolidSigma-Aldrich
Melting Point Not explicitly stated in search resultsN/A
Solubility Soluble in water and polar organic solvents like methanol and DMSOInferred from structure
Storage Temperature 2-8 °CSigma-Aldrich

Applications in Drug Discovery and Development

This compound serves as a versatile building block in medicinal chemistry, primarily due to the desirable properties imparted by the azetidine scaffold. Its most prominent applications are in the construction of linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Linker for Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. An ADC consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects the two. The stability of this linker is paramount to the safety and efficacy of the ADC.

This compound is utilized as a precursor for non-cleavable linkers .[1][4] The rationale for using a non-cleavable linker is that the entire ADC must be internalized by the target cell and degraded in the lysosome to release the payload. This mechanism can reduce off-target toxicity compared to some cleavable linkers that might release the payload prematurely in the systemic circulation. The azetidine moiety within the linker can provide a rigid, defined conformation and improve the pharmacokinetic properties of the conjugate.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are an emerging therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule with a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.

This compound is employed in the synthesis of alkyl chain-based PROTAC linkers.[1][4] The linker's length, rigidity, and composition are critical for the successful formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for ubiquitination and subsequent proteasomal degradation of the target protein. The azetidine unit can serve as a rigid spacer within the linker, helping to optimize the spatial orientation of the two ligands for efficient ternary complex formation.

Safety and Handling

This compound is a chemical reagent that should be handled by trained professionals in a laboratory setting.

  • Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

  • Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features and its role in the synthesis of sophisticated therapeutic modalities like ADCs and PROTACs underscore its importance for researchers in drug discovery and development. A thorough understanding of its synthesis, properties, and applications is essential for leveraging its full potential in creating the next generation of targeted therapies.

References

  • MCE. This compound. [Link]

  • PubChem. This compound | C6H12ClNO2 | CID 44828820. [Link]

  • ChemSynthesis. ethyl 3-azido-3-ethyl-1-azetidinecarboxylate - C8H14N4O2, density, melting point, boiling point, structural formula, synthesis. [Link]

  • ACS Publications. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3) - H Arylation. [Link]

  • Journal of the American Chemical Society. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

  • Oakwood Chemical. Ethyl 3-azetidine-carboxylate hydrochloride. [Link]

  • PubChem. Ethyl azetidine-3-carboxylate | C6H11NO2 | CID 21717027. [Link]

Sources

A Technical Guide to the Synthesis of Ethyl Azetidine-3-Carboxylate Hydrochloride: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules. As a compact, rigid scaffold, it serves as a versatile building block, enabling chemists to explore novel chemical space and design next-generation therapeutics. Among the vast array of functionalized azetidines, ethyl azetidine-3-carboxylate hydrochloride stands out as a particularly valuable intermediate. Its strategic placement of a reactive handle (the ethyl carboxylate) on the strained four-membered ring allows for a multitude of synthetic elaborations, making it a gateway to complex molecular architectures.

This in-depth technical guide, designed for the discerning researcher, moves beyond a mere recitation of synthetic procedures. Herein, we delve into the core principles governing the construction of the azetidine ring, explore multiple convergent pathways to the target molecule, and provide detailed, field-proven protocols. Our narrative is grounded in mechanistic understanding, explaining the "why" behind experimental choices to empower scientists in their own laboratory endeavors.

Strategic Approaches to the Azetidine-3-Carboxylate Core

The synthesis of this compound can be broadly categorized into two strategic approaches: de novo ring construction and functionalization of a pre-formed azetidine scaffold. The choice of pathway often depends on the availability of starting materials, scalability requirements, and the desired substitution patterns in downstream applications.

Pathway 1: De Novo Ring Construction via Intramolecular Cyclization

One of the most robust and scalable methods for constructing the azetidine-3-carboxylate core involves the intramolecular cyclization of a suitably functionalized acyclic precursor. A prominent example of this strategy begins with the readily available diethyl bis(hydroxymethyl)malonate. This pathway is particularly advantageous for large-scale synthesis due to the relatively low cost of the starting materials and the straightforward nature of the transformations.

The key steps in this pathway involve the activation of the primary alcohols, followed by a double nucleophilic substitution with an amine to forge the heterocyclic ring. Subsequent hydrolysis and decarboxylation yield the azetidine-3-carboxylic acid, which can then be esterified.

Diagram of Pathway 1: De Novo Ring Construction

G cluster_0 Pathway 1: De Novo Ring Construction Diethyl_bis(hydroxymethyl)malonate Diethyl bis(hydroxymethyl)malonate Bis_activated_intermediate Bis-activated Intermediate (e.g., Bis-triflate) Diethyl_bis(hydroxymethyl)malonate->Bis_activated_intermediate Activation (e.g., Tf2O, Pyridine) N_Benzyl_diethyl_azetidine_3_3_dicarboxylate N-Benzyl diethyl azetidine-3,3-dicarboxylate Bis_activated_intermediate->N_Benzyl_diethyl_azetidine_3_3_dicarboxylate Benzylamine, Base N_Benzyl_azetidine_3_carboxylic_acid N-Benzyl azetidine-3-carboxylic acid N_Benzyl_diethyl_azetidine_3_3_dicarboxylate->N_Benzyl_azetidine_3_carboxylic_acid 1. Hydrolysis (NaOH) 2. Decarboxylation (Heat) Azetidine_3_carboxylic_acid Azetidine-3-carboxylic acid N_Benzyl_azetidine_3_carboxylic_acid->Azetidine_3_carboxylic_acid Hydrogenolysis (H2, Pd/C) Ethyl_azetidine_3_carboxylate Ethyl azetidine-3-carboxylate Azetidine_3_carboxylic_acid->Ethyl_azetidine_3_carboxylate Esterification (EtOH, SOCl2 or H+) Final_Product This compound Ethyl_azetidine_3_carboxylate->Final_Product HCl in Ether or Dioxane

Caption: A multi-step synthesis of this compound starting from diethyl bis(hydroxymethyl)malonate.

Step 1: Activation of Diethyl bis(hydroxymethyl)malonate

  • To a stirred solution of diethyl bis(hydroxymethyl)malonate in an anhydrous solvent such as acetonitrile, add a suitable base (e.g., pyridine).

  • Cool the mixture to a low temperature, typically between -20 °C and 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) to the cooled solution. The triflate is an excellent leaving group, facilitating the subsequent cyclization.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • The resulting bis-triflate is typically used in the next step without isolation due to its instability.[1]

Step 2: Azetidine Ring Formation

  • In a separate flask, prepare a solution of benzylamine and a non-nucleophilic base (e.g., proton sponge) in an anhydrous solvent.

  • Slowly add the solution of the in situ generated bis-triflate to the benzylamine solution at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion. The benzylamine acts as the nitrogen source for the azetidine ring, and the benzyl group serves as a convenient protecting group.

  • Work up the reaction by quenching with water and extracting the product into an organic solvent. Purify the crude product, N-benzyl diethyl azetidine-3,3-dicarboxylate, by column chromatography.[1]

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the purified N-benzyl diethyl azetidine-3,3-dicarboxylate in a suitable solvent mixture, such as methanol and water.

  • Add an excess of a strong base, such as sodium hydroxide, and heat the mixture to reflux. This step hydrolyzes both ester groups to the corresponding carboxylates.

  • After hydrolysis is complete, carefully acidify the reaction mixture.

  • Heat the acidified solution to induce decarboxylation, yielding N-benzyl azetidine-3-carboxylic acid.[1]

Step 4: Deprotection

  • Dissolve the N-benzyl azetidine-3-carboxylic acid in a protic solvent like methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to an atmosphere of hydrogen gas. This hydrogenolysis step cleaves the N-benzyl group, affording azetidine-3-carboxylic acid.[1]

Step 5: Esterification and Salt Formation

  • Suspend the azetidine-3-carboxylic acid in absolute ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride. This in situ generates HCl and promotes the Fischer esterification.

  • Allow the reaction to warm to room temperature and then gently reflux until the reaction is complete.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure. The crude product is this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Parameter Value/Condition Rationale
Starting Material Diethyl bis(hydroxymethyl)malonateReadily available and inexpensive.
Activation Agent Trifluoromethanesulfonic anhydrideForms a highly reactive leaving group, facilitating efficient cyclization.
Nitrogen Source BenzylamineActs as both the nucleophile for ring formation and a protecting group.
Deprotection Method Hydrogenolysis (H₂, Pd/C)Clean and efficient method for removing the N-benzyl group.
Esterification Fischer Esterification (EtOH, SOCl₂)A classic and reliable method for ester formation from a carboxylic acid.
Pathway 2: Functionalization of a Pre-formed Azetidine Scaffold

An alternative and often more convergent approach involves the modification of a commercially available or readily synthesized azetidine derivative. A common starting point for this strategy is N-Boc-azetidin-3-one. This pathway offers flexibility in introducing various functionalities at the 3-position.

The core of this strategy is the introduction of a two-carbon unit at the 3-position via a Wittig-type reaction, followed by further transformations to achieve the desired ester functionality.

Diagram of Pathway 2: Functionalization of N-Boc-azetidin-3-one

G cluster_1 Pathway 2: Functionalization of N-Boc-azetidin-3-one N_Boc_azetidin_3_one N-Boc-azetidin-3-one N_Boc_azetidin_3_ylidene_acetate Methyl (N-Boc-azetidin-3-ylidene)acetate N_Boc_azetidin_3_one->N_Boc_azetidin_3_ylidene_acetate Horner-Wadsworth-Emmons Reaction (e.g., Triethyl phosphonoacetate, Base) N_Boc_ethyl_azetidine_3_carboxylate N-Boc ethyl azetidine-3-carboxylate N_Boc_azetidin_3_ylidene_acetate->N_Boc_ethyl_azetidine_3_carboxylate Catalytic Hydrogenation (H2, Pd/C) Ethyl_azetidine_3_carboxylate Ethyl azetidine-3-carboxylate N_Boc_ethyl_azetidine_3_carboxylate->Ethyl_azetidine_3_carboxylate Boc Deprotection (e.g., TFA or HCl) Final_Product This compound Ethyl_azetidine_3_carboxylate->Final_Product HCl Salt Formation

Caption: Synthesis via functionalization of N-Boc-azetidin-3-one using a Horner-Wadsworth-Emmons reaction.

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base (e.g., sodium hydride) at 0 °C.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Add a solution of N-Boc-azetidin-3-one in THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the ketone. This reaction forms the exocyclic double bond.[2]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product, methyl (N-Boc-azetidin-3-ylidene)acetate, with an organic solvent. Purify by column chromatography.[2]

Step 2: Reduction of the Double Bond

  • Dissolve the purified methyl (N-Boc-azetidin-3-ylidene)acetate in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas in a hydrogenation apparatus.

  • Monitor the reaction until the uptake of hydrogen ceases. This step reduces the exocyclic double bond to a single bond, yielding N-Boc ethyl azetidine-3-carboxylate.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the N-Boc ethyl azetidine-3-carboxylate in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the evolution of gas (isobutylene and CO₂) ceases and TLC analysis confirms the removal of the Boc group.

  • Evaporate the solvent and excess acid under reduced pressure. If TFA was used, the resulting trifluoroacetate salt can be converted to the hydrochloride salt by dissolving the residue in a minimal amount of solvent and adding a solution of HCl in ether or dioxane, followed by precipitation or evaporation.

  • The resulting solid is this compound, which can be further purified by recrystallization.

Parameter Value/Condition Rationale
Starting Material N-Boc-azetidin-3-oneA commercially available and versatile building block.
Key Reaction Horner-Wadsworth-EmmonsA reliable method for forming carbon-carbon double bonds from ketones.
Reduction Method Catalytic HydrogenationA clean and high-yielding method for reducing the double bond.
Protecting Group Boc (tert-Butyloxycarbonyl)Stable under a variety of reaction conditions and easily removed with acid.

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound is a critical enabling technology for medicinal chemists. The pathways outlined in this guide represent robust and well-established methods for accessing this valuable building block. The de novo construction from diethyl bis(hydroxymethyl)malonate offers a scalable route suitable for large-quantity production, while the functionalization of N-Boc-azetidin-3-one provides a more convergent and flexible approach.

A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions, as detailed in this guide, is paramount for successful synthesis and troubleshooting. By mastering these synthetic strategies, researchers are well-equipped to incorporate the unique structural and physicochemical properties of the azetidine scaffold into their drug discovery programs, paving the way for the development of novel and effective therapeutics.

References

  • Žukauskaitė, A., Mangelinckx, S., & De Kimpe, N. (2011).
  • Anderson, R. J., & Fesik, S. W. (1996). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 61(5), 1802–1803.
  • Krasavin, M., et al. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 17, 1073–1081.
  • Krasavin, M., et al. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 17, 1073-1081.
  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Wadsworth, D. H., et al. (1977). Azetidine. Organic Syntheses, 57, 1.
  • Futamura, K., et al. (2018).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46885-46907.
  • ChemSynthesis. (n.d.). ethyl 3-azido-3-ethyl-1-azetidinecarboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • Stanković, S., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25(01), 75-80.
  • Anderson, P. S., & Fesik, S. W. (2004). Process for making azetidine-3-carboxylic acid.
  • Gist-Brocades, N. V. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Oakwood Chemical. (n.d.). Ethyl 3-azetidine-carboxylate hydrochloride. Retrieved from [Link]

  • Pfizer Inc. (2000). Synthesis of azetidine derivatives.
  • Foley, T. L., & Schreiber, S. L. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry, 77(17), 7425–7444.
  • Chen, J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9929–9936.

Sources

Ethyl Azetidine-3-Carboxylate Hydrochloride: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Strained Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly turning their attention to conformationally restricted scaffolds.[1] These rigid molecular frameworks offer a distinct advantage by pre-organizing appended functional groups in a defined spatial orientation, which can lead to a decrease in the entropic penalty upon binding to a biological target and, consequently, higher affinity.[1] Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in modern drug design.[2][3] Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between the less stable aziridines and the more flexible pyrrolidines, endows it with a unique combination of reasonable chemical stability and controlled reactivity.[4] This balance allows for its facile handling and incorporation into complex molecules while providing opportunities for strain-release driven reactions.[4]

This guide focuses on a particularly valuable derivative: ethyl azetidine-3-carboxylate hydrochloride (CAS: 405090-31-5).[5][6][7] This commercially available building block serves as a versatile and strategically important starting material for the synthesis of a diverse array of bioactive compounds.[8] Its utility stems from the presence of two key functional handles: a secondary amine within the azetidine ring and an ethyl ester at the 3-position. These allow for a wide range of chemical modifications, making it an indispensable tool for generating compound libraries and optimizing lead candidates in drug discovery programs.

The incorporation of the azetidine moiety can significantly influence the physicochemical and pharmacological properties of a molecule. Its rigid nature can lock in a bioactive conformation, enhancing binding affinity and selectivity for the target protein.[2] Furthermore, the presence of the nitrogen atom can improve aqueous solubility and provide a handle for modulating lipophilicity and metabolic stability. Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system.[9][10][11]

This technical guide will provide an in-depth exploration of the role of this compound in medicinal chemistry. We will delve into its synthesis, its application as a key intermediate, and the profound impact of the azetidine-3-carboxylate core on the properties of drug candidates. Through detailed protocols, mechanistic insights, and illustrative examples, this document aims to equip researchers with the knowledge to effectively harness the potential of this remarkable building block in their own drug discovery endeavors.

The Strategic Advantage of the Azetidine-3-Carboxylate Core

The azetidine ring, particularly when functionalized as in ethyl azetidine-3-carboxylate, offers several strategic advantages in drug design. These benefits contribute to its growing popularity and success in identifying novel therapeutic agents.

Conformational Rigidity and Pre-organization

One of the most significant advantages of the azetidine scaffold is its conformational rigidity.[2] Unlike more flexible acyclic or larger ring systems, the four-membered ring restricts the number of accessible conformations. This pre-organization of substituents can lead to a lower entropic cost upon binding to a biological target, which often translates to higher binding affinity.[1] By locking in a specific spatial arrangement of pharmacophoric groups, medicinal chemists can more effectively probe the binding pocket of a target and design molecules with improved potency and selectivity.

Physicochemical Property Modulation

The azetidine moiety can be strategically employed to fine-tune the physicochemical properties of a drug candidate. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, which can enhance interactions with the biological target and improve aqueous solubility. The overall polarity and lipophilicity of a molecule can be modulated by derivatization at the nitrogen atom and other positions on the ring. This control over physicochemical properties is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, is a powerful tool.[12][13] The azetidine-3-carboxylic acid moiety, readily accessible from its ethyl ester, can serve as a constrained bioisostere for other amino acids or cyclic structures. For instance, it has been explored as a conformationally restricted analog of gamma-aminobutyric acid (GABA) and beta-alanine.[14] Furthermore, azetidine-2-carboxylic acid has been shown to be a toxic proline mimic, highlighting the potential for azetidine carboxylic acids to interact with biological systems in unique ways.[15][16] This bioisosteric potential allows for the exploration of novel chemical space and the development of compounds with improved pharmacological profiles.

Vectorial Exit from the Ring

The defined geometry of the azetidine ring provides distinct vectors for substituent placement. This allows for precise control over the orientation of functional groups, enabling chemists to project substituents into specific regions of a binding pocket to maximize interactions and avoid steric clashes. This level of control is often difficult to achieve with more flexible scaffolds.

The following diagram illustrates the key features of the this compound building block and its potential for diversification.

G main Ethyl Azetidine-3-carboxylate Hydrochloride N_derivatization N-Alkylation N-Arylation N-Acylation main->N_derivatization Versatile Secondary Amine ester_modification Hydrolysis to Carboxylic Acid Amide Coupling Reduction to Alcohol main->ester_modification Reactive Ester Group scaffold_hopping Bioisosteric Replacement (e.g., for Proline, GABA) main->scaffold_hopping Constrained Core Scaffold

Caption: Versatility of this compound.

Synthesis of this compound and Derivatives

While this compound is commercially available, understanding its synthesis and the preparation of its derivatives is crucial for medicinal chemists.[8] A variety of synthetic routes have been developed to access the azetidine core, often addressing the challenge of constructing the strained four-membered ring.[9][17]

General Synthetic Strategies

The synthesis of azetidines can be broadly categorized into cyclization and cycloaddition reactions.[17] Intramolecular cyclization of γ-functionalized amines is a common approach. For instance, the treatment of a γ-amino alcohol with a suitable activating agent can lead to the formation of the azetidine ring. Another powerful method is the [2+2] cycloaddition, such as the aza Paternò-Büchi reaction between an imine and an alkene, which can directly provide functionalized azetidines.[10]

More recent advancements include palladium-catalyzed intramolecular C-H amination and strain-release homologation reactions, which offer access to densely functionalized azetidines.[4]

A Representative Synthetic Protocol: Synthesis of N-Boc-Azetidine-3-Carboxylic Acid

A common and versatile intermediate is N-Boc-azetidine-3-carboxylic acid, which can be readily converted to the corresponding ethyl ester.[18] The following is a representative, generalized protocol for its synthesis, often starting from commercially available precursors.

Experimental Protocol:

  • Starting Material: 1,3-Dibromo-2-(bromomethyl)propane.

  • Step 1: Cyclization with a Primary Amine: React 1,3-dibromo-2-(bromomethyl)propane with a suitable primary amine (e.g., benzylamine) under basic conditions to form the N-substituted azetidine.

  • Step 2: Introduction of the Carboxylic Acid Moiety: This can be achieved through various methods, such as carboxylation of an organometallic intermediate derived from the azetidine.

  • Step 3: N-Protection: Protect the azetidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-azetidine-3-carboxylic acid.

  • Step 4: Esterification: The carboxylic acid can then be esterified to the ethyl ester using standard conditions (e.g., ethanol in the presence of an acid catalyst).

  • Step 5: Deprotection and Salt Formation: Removal of the Boc group with an acid such as HCl will yield the desired this compound.

This multi-step process highlights the importance of protecting group strategies in the synthesis of functionalized azetidines.

The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound.

G start Starting Materials cyclization Ring Formation (e.g., Cyclization) start->cyclization functionalization Functional Group Interconversion cyclization->functionalization final_product Ethyl Azetidine-3-carboxylate Hydrochloride functionalization->final_product derivatization Further Derivatization (N- and Ester Modification) final_product->derivatization

Caption: General Synthetic and Derivatization Workflow.

Applications in Medicinal Chemistry: Case Studies

The true value of this compound is demonstrated by its application in the synthesis of a wide range of biologically active molecules. The azetidine-3-carboxylate scaffold has been incorporated into compounds targeting various diseases.

Azetidine Derivatives as GABA Uptake Inhibitors

Disorders related to the GABAergic system, such as epilepsy and anxiety, are significant therapeutic targets. Researchers have explored conformationally constrained GABA analogs to develop selective GABA uptake inhibitors. Azetidine derivatives, synthesized from precursors like ethyl azetidine-3-carboxylate, have shown promise in this area.[14] For example, azetidin-2-ylacetic acid derivatives bearing lipophilic N-substituents have demonstrated potent inhibition of the GAT-1 transporter.[14] The rigid azetidine core helps to orient the key pharmacophoric elements—the amino and carboxylic acid groups—in a conformation favorable for binding to the transporter.

STAT3 Inhibitors for Cancer Therapy

Signal transducer and activator of transcription 3 (STAT3) is a promising target for cancer therapy due to its role in tumor cell proliferation, survival, and metastasis. A series of potent small-molecule STAT3 inhibitors have been developed based on an azetidine-2-carboxamide scaffold.[19] In this series, the azetidine ring was found to be superior to a proline ring, leading to analogues with sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[19] The constrained nature of the azetidine likely contributes to a more optimal presentation of the key binding motifs to the STAT3 protein.

Kinase Inhibitors

The azetidine moiety is also a feature in approved kinase inhibitors. For instance, Cobimetinib, a MEK1/2 inhibitor used in the treatment of melanoma, contains an azetidine ring.[11] While not directly derived from ethyl azetidine-3-carboxylate, the presence of the azetidine in such a successful drug underscores the value of this scaffold in kinase inhibitor design. The azetidine ring can provide a vector to project substituents into specific sub-pockets of the kinase active site, thereby enhancing potency and selectivity.

The following table summarizes the biological activities of some azetidine-containing compounds.

Compound ClassTargetTherapeutic AreaKey Structural Feature
Azetidin-2-ylacetic acid derivativesGAT-1CNS DisordersConstrained GABA analog
Azetidine-2-carboxamidesSTAT3OncologyRigid scaffold for optimal binding
CobimetinibMEK1/2OncologyAzetidine for substituent projection
AzelnidipineCalcium ChannelsHypertensionDihydropyridine with azetidine

Future Perspectives and Conclusion

The journey of the azetidine scaffold from a synthetic curiosity to a mainstay in medicinal chemistry is a testament to its unique and valuable properties. This compound, as a readily available and versatile building block, is at the forefront of this journey. Its ability to impart conformational rigidity, modulate physicochemical properties, and serve as a platform for diverse functionalization makes it an invaluable tool for drug discovery professionals.

As our understanding of disease biology deepens and the demand for more sophisticated and selective therapeutics grows, the importance of novel and enabling chemical scaffolds will only increase. The development of new synthetic methodologies to access even more complex and diverse azetidine derivatives will further expand the chemical space accessible to medicinal chemists.[20] The continued exploration of azetidines as bioisosteric replacements for other cyclic and acyclic moieties will undoubtedly lead to the discovery of new lead compounds with improved pharmacological profiles.

References

  • Azetidines of pharmacological interest. Archiv der Pharmazie, 2021. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications, 2020. [Link]

  • Azetidines of pharmacological interest | Request PDF. ResearchGate, 2021. [Link]

  • Pharmacological activities of the azetidine moiety with a biological target. ResearchGate, N.D. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC, N.D. [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily, 2019. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate, N.D. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, 2025. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. ResearchGate, 2011. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI, N.D. [Link]

  • wholesale ETHYL 3-AZETIDIN-CARBOXYLATE HCL 98% CAS: 405090-31-5,bulk price $0.00/g;Customer Synthesize Supplier-eBioChem.com. eBioChem.com, N.D. [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 2023. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI, N.D. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH, N.D. [Link]

  • Ethyl 3-azetidine-carboxylate hydrochloride. Oakwood Chemical, N.D. [Link]

  • This compound | C6H12ClNO2 | CID 44828820. PubChem, N.D. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed, 2010. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications, 2020. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Semantic Scholar, 2011. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central, 2023. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, 2020. [Link]

  • Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein (1962). SciSpace, 1963. [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv, 2024. [Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery, 2024. [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. NIH, N.D. [Link]

  • Acid Bioisosteres. Cambridge MedChem Consulting, 2022. [Link]

Sources

The Azetidine Advantage: A Technical Guide to Ethyl Azetidine-3-Carboxylate Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a constant endeavor. Saturated heterocycles are mainstays in drug design, with piperidine and pyrrolidine rings being particularly prevalent. However, the four-membered azetidine ring has emerged as a "privileged scaffold," offering a unique combination of structural rigidity, metabolic stability, and advantageous physicochemical properties.[1] This guide focuses on a particularly versatile building block, ethyl azetidine-3-carboxylate hydrochloride , and its strategic application in the synthesis of next-generation therapeutics.

The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, renders it more stable and easier to handle than the corresponding aziridine, yet reactive enough to participate in a variety of synthetic transformations.[2] This strained ring system imparts a defined three-dimensional geometry to molecules, which can lead to improved binding affinity and selectivity for their biological targets. Furthermore, the azetidine nitrogen is less prone to metabolic N-dealkylation compared to its five- and six-membered counterparts, a critical advantage in enhancing a drug candidate's pharmacokinetic profile.

This guide will provide an in-depth exploration of the chemical utility of this compound, offering detailed protocols for its derivatization and showcasing its application through a compelling case study.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of an azetidine ring, often via this compound, can significantly influence a molecule's drug-like properties. A comparative analysis with the more common pyrrolidine and piperidine rings reveals the distinct advantages of the azetidine scaffold.

PropertyAzetidinePyrrolidinePiperidineStrategic Implication in Drug Design
pKa (Conjugate Acid) ~11.2~11.27~11.22All are strongly basic, allowing for modulation of solubility and salt formation. Pyrrolidine is slightly more basic.[3]
logP (Octanol/Water) Lower than piperidine0.460.84Azetidines generally exhibit lower lipophilicity than piperidines, which can improve aqueous solubility and reduce off-target hydrophobic interactions.[3][4]
Conformational Flexibility RigidFlexible (envelope/twist)Rigid (chair)The rigidity of the azetidine ring can pre-organize substituents for optimal target binding, potentially increasing potency.[4]
Metabolic Stability High (resistant to N-dealkylation)ModerateModerate (susceptible to N-dealkylation and C-oxidation)The azetidine ring can block common metabolic pathways, leading to improved in vivo exposure and a longer half-life.

Core Synthetic Transformations

This compound is a bifunctional molecule, offering reactive handles at both the secondary amine and the ethyl ester. The hydrochloride salt form enhances stability and ease of handling. For most reactions involving the amine, a neutralization step is required.

N-Functionalization: Expanding Chemical Diversity

The secondary amine of the azetidine ring is a versatile nucleophile, readily undergoing a variety of transformations to introduce diverse substituents.

A straightforward method for introducing alkyl groups onto the azetidine nitrogen.

Experimental Protocol: N-Benzylation of Ethyl Azetidine-3-carboxylate

  • Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl ethyl azetidine-3-carboxylate.

A highly efficient and controlled method for N-alkylation that avoids over-alkylation, particularly useful for a wide range of aldehydes and ketones.

Experimental Protocol: Reductive Amination with an Aldehyde

  • Materials: this compound, Aldehyde (e.g., isobutyraldehyde), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Suspend this compound (1.0 eq) in dichloromethane.

    • Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

    • Add the aldehyde (1.0 eq) and stir for an additional 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

C-Functionalization: Modifying the Carboxylate Moiety

The ethyl ester at the 3-position provides a gateway to a variety of other functional groups.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling, is a common strategy to introduce a diverse array of substituents and build more complex molecules.

Experimental Protocol: Hydrolysis and Amide Coupling

  • Step 1: Hydrolysis to N-Boc-azetidine-3-carboxylic acid

    • Protect the azetidine nitrogen of ethyl azetidine-3-carboxylate with a Boc group using di-tert-butyl dicarbonate and a suitable base (e.g., triethylamine) in a solvent like methanol.[5]

    • To a solution of the resulting N-Boc ethyl azetidine-3-carboxylate in a mixture of THF and water, add lithium hydroxide (LiOH) (1.5-2.0 eq).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-Boc-azetidine-3-carboxylic acid.[5]

  • Step 2: EDC/HOBt Mediated Amide Coupling

    • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as DMF or DCM, add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Work up the reaction by diluting with ethyl acetate and washing with aqueous solutions of 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to obtain the crude amide, which can be purified by chromatography.

Reduction of the ester functionality provides the corresponding hydroxymethyl derivative, a valuable intermediate for further elaboration.

Experimental Protocol: Reduction to (N-Boc-azetidin-3-yl)methanol

  • Materials: N-Boc protected ethyl azetidine-3-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Anhydrous sodium sulfate.

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc protected ethyl azetidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

    • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of celite.

    • Wash the filter cake with THF and concentrate the combined filtrates under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

G start Ethyl azetidine-3-carboxylate hydrochloride n_boc N-Boc-ethyl azetidine-3-carboxylate start->n_boc Boc₂O, Base n_alkyl N-Alkyl-ethyl azetidine-3-carboxylate start->n_alkyl R-X, Base or RCHO, NaBH(OAc)₃ n_aryl N-Aryl-ethyl azetidine-3-carboxylate start->n_aryl Ar-X, Pd or Cu catalyst acid N-Boc-azetidine-3-carboxylic acid n_boc->acid LiOH, H₂O/THF alcohol (N-Boc-azetidin-3-yl)methanol n_boc->alcohol LiAlH₄, THF amide N-Boc-azetidine-3-carboxamide acid->amide Amine, EDC/HOBt G cluster_0 Synthesis of Azetidine Linker cluster_1 Amide Coupling start Ethyl azetidine-3-carboxylate HCl C₆H₁₂ClNO₂ step1 N-Boc-azetidine-3-carboxylic acid Hydrolysis start->step1 1. Boc₂O 2. LiOH product {Azetidine-linked PARP Inhibitor} step1->product EDC, HOBt, DIPEA amine Amine-containing Pharmacophore amine->product

Caption: Workflow for synthesizing an azetidine-linked PARP inhibitor.

This case study exemplifies how the incorporation of a rigid azetidine scaffold, derived from ethyl azetidine-3-carboxylate, can lead to a substantial increase in potency. The azetidine analog (IC₅₀ = 30 nM) demonstrated a significant improvement over the initial lead compound, highlighting the value of this building block in optimizing drug candidates. [6]

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a strained yet stable four-membered ring, along with two distinct functional handles, provides medicinal chemists with a powerful tool for creating novel molecular architectures. The incorporation of the azetidine moiety can bestow significant advantages in terms of metabolic stability, conformational rigidity, and overall physicochemical properties, ultimately leading to the development of safer and more efficacious therapeutics. The synthetic protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the potential of this exceptional scaffold in their drug discovery programs.

References

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of new analogs of zafirlukast. (2012). ACG Publications. Retrieved from [Link]

  • (PDF) Synthesis and characterization of new analogs of Zafirlukast. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]

  • Concise and Alternative Synthesis of Zafirlukast-An Anti Asthma Drug. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Azetedine and Pyrrolidine Derivatives as Dual Norepinephrine Reuptake Inhibitors and 5-HT(1A) Partial Agonists. (2011). PubMed. Retrieved from [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Biosynthesis of Azetidine-2-Carboxylic Acid. (n.d.). Grantome. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

  • Case Studies in Analog Design. (n.d.). Drug Design Org. Retrieved from [Link]

  • New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). HETEROCYCLES. Retrieved from [Link]

  • Boc-Azetidine-3-carboxylic acid [142253-55-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • (PDF) Azacycloalkanes from Epoxides and Aziridines. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound | C6H12ClNO2 | CID 44828820. (n.d.). PubChem. Retrieved from [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.). Google Patents.
  • 18.5: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Introduction. (n.d.). ChemRxiv. Retrieved from [Link]

  • Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax. Retrieved from [Link]

  • Drug Discovery Case Studies. (n.d.). CRSP. Retrieved from [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. (2006). PubMed. Retrieved from [Link]

  • Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. (2022). PubMed Central. Retrieved from [Link]

Sources

The Strategic Role of Ethyl Azetidine-3-carboxylate Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention due to its unique conformational constraints and its ability to serve as a versatile synthetic intermediate.[1] When incorporated into drug candidates, the azetidine moiety can impart improved metabolic stability, aqueous solubility, and target-binding affinity. This guide provides an in-depth technical overview of a key building block in this class: ethyl azetidine-3-carboxylate hydrochloride. We will explore its synthesis, chemical properties, reactivity, and diverse applications, offering field-proven insights for its strategic deployment in drug development programs.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes. A common and practical strategy involves the construction of a protected azetidine precursor, followed by esterification and deprotection. Herein, we detail a robust protocol commencing from the commercially available 1-benzhydrylazetidin-3-ol.

Experimental Protocol:

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydryl-3-azetidinone

  • Rationale: The initial step involves the oxidation of the secondary alcohol to a ketone, which is a crucial intermediate for the subsequent introduction of the carboxylic acid functionality. Various oxidizing agents can be employed; however, a Swern oxidation or a Dess-Martin periodinane oxidation are often preferred due to their mild conditions and high yields.

  • Procedure (Swern Oxidation):

    • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in DCM.

    • Continue stirring at -78 °C for 1 hour.

    • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-benzhydryl-3-azetidinone.

Step 2: Synthesis of 1-Benzhydryl-azetidine-3-carboxylic Acid

  • Rationale: The ketone is then converted to the corresponding carboxylic acid. This can be achieved through various methods, including a haloform reaction followed by acidification, or via a cyanohydrin formation and subsequent hydrolysis. A direct oxidation using a strong oxidizing agent can also be employed.

  • Procedure (via Cyanohydrin):

    • To a solution of 1-benzhydryl-3-azetidinone (1.0 eq.) in a suitable solvent (e.g., ethanol/water), add potassium cyanide (1.2 eq.) and stir at room temperature.

    • After the formation of the cyanohydrin is complete (monitored by TLC), add concentrated hydrochloric acid and heat the mixture to reflux to hydrolyze the nitrile to the carboxylic acid.

    • Cool the reaction mixture and adjust the pH to precipitate the product.

    • Filter, wash with water, and dry to obtain 1-benzhydryl-azetidine-3-carboxylic acid.

Step 3: Esterification to Ethyl 1-Benzhydryl-azetidine-3-carboxylate

  • Rationale: The carboxylic acid is converted to its ethyl ester via Fischer esterification. This reaction is typically catalyzed by a strong acid in the presence of excess ethanol.[2][3][4]

  • Procedure (Fischer Esterification):

    • Suspend 1-benzhydryl-azetidine-3-carboxylic acid (1.0 eq.) in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid or pass dry HCl gas through the solution.

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate to yield ethyl 1-benzhydryl-azetidine-3-carboxylate.

Step 4: Deprotection and Formation of this compound

  • Rationale: The final step involves the removal of the N-benzhydryl protecting group. Hydrogenolysis using a palladium catalyst is a common and effective method for this transformation.[5] The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.[5]

  • Procedure (Hydrogenolysis):

    • Dissolve ethyl 1-benzhydryl-azetidine-3-carboxylate (1.0 eq.) in methanol.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir until the deprotection is complete.[5]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • To the filtrate, add a solution of hydrochloric acid in ethanol or ether to precipitate the hydrochloride salt.

    • Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound as a crystalline solid.[5]

Synthesis_Workflow A 1-Benzhydrylazetidin-3-ol B 1-Benzhydryl-3-azetidinone A->B Oxidation (e.g., Swern) C 1-Benzhydryl-azetidine-3-carboxylic Acid B->C Cyanohydrin formation & Hydrolysis D Ethyl 1-Benzhydryl-azetidine-3-carboxylate C->D Fischer Esterification (EtOH, H+) E This compound D->E Hydrogenolysis (H2, Pd/C) then HCl

Caption: Synthetic workflow for this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[6]
Molecular Weight 165.62 g/mol [1][6]
Appearance White to off-white solid[7]
IUPAC Name ethyl azetidine-3-carboxylate;hydrochloride[1][6]
CAS Number 405090-31-5[6]
Storage Temperature 2-8 °C[7]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the azetidine ring will appear as multiplets in the region of 3.5-4.5 ppm. The N-H proton of the hydrochloride salt will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will feature a signal for the ester carbonyl carbon around 170-175 ppm. The carbons of the ethyl group will appear at approximately 61 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the azetidine ring are expected to resonate in the range of 40-60 ppm.

  • FTIR: The infrared spectrum will be characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹. A broad absorption in the region of 2500-3300 cm⁻¹ is expected for the N-H stretch of the ammonium salt. C-N and C-O stretching vibrations will also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum (electron ionization) of the free base (ethyl azetidine-3-carboxylate) would show a molecular ion peak (M⁺) at m/z 129. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester group (-COOC₂H₅, m/z 73).[8]

Reactivity of the Azetidine Scaffold: A Gateway to Molecular Diversity

The reactivity of ethyl azetidine-3-carboxylate is dominated by two key features: the nucleophilicity of the secondary amine and the strain of the four-membered ring.

N-Functionalization: Expanding the Molecular Framework

The secondary amine of the azetidine ring is readily functionalized through N-acylation and N-alkylation reactions, providing a straightforward entry to a diverse array of derivatives.

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) affords the corresponding N-acyl azetidines. This is a common strategy for incorporating the azetidine moiety into amide-containing molecules, such as peptide mimics or kinase inhibitors.[9][10]

  • N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of steric and electronic properties.[4][8]

N_Functionalization Start Ethyl Azetidine-3-carboxylate Acylation N-Acylation (RCOCl, Base) Start->Acylation Alkylation N-Alkylation (R'X or R'CHO, NaBH3CN) Start->Alkylation Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl

Caption: N-Functionalization of the azetidine ring.

Ring-Opening Reactions: Leveraging Strain for Synthetic Innovation

The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions, a feature that can be strategically exploited to generate more complex acyclic or larger heterocyclic structures. These reactions are typically initiated by activation of the nitrogen atom, for example, through protonation or quaternization, followed by nucleophilic attack. The regioselectivity of the ring opening is influenced by the nature of the substituents on the ring and the attacking nucleophile.

Applications in Drug Discovery: Case Studies and Strategic Insights

The unique structural features of this compound have made it a valuable building block in the synthesis of a variety of biologically active molecules.

Constrained Amino Acid Analogues in Peptidomimetics

Azetidine-3-carboxylic acid derivatives are considered conformationally constrained analogues of proline and other amino acids.[1][11][12] Their incorporation into peptides can induce specific secondary structures and enhance metabolic stability by protecting against enzymatic degradation. This makes them attractive for the design of novel peptide-based therapeutics.

Scaffolds for Kinase Inhibitors

The azetidine moiety is frequently found in the structure of modern kinase inhibitors.[13][14][15][16] The rigid framework of the azetidine ring can help to position key pharmacophoric groups in the optimal orientation for binding to the kinase active site. This compound serves as a versatile starting material for the synthesis of such inhibitors, with the ester group providing a handle for further elaboration and the nitrogen atom allowing for the introduction of various substituents to explore the structure-activity relationship.

Building Block for Antiviral Agents

Derivatives of azetidine have been explored in the synthesis of antiviral compounds, including analogues of the neuraminidase inhibitor oseltamivir (Tamiflu®).[17][18][19] The constrained nature of the azetidine ring can be used to mimic the transition state of the enzymatic reaction, leading to potent inhibition.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound is a testament to the power of strained heterocyclic systems in drug discovery. Its synthesis is achievable through well-established chemical transformations, and its reactivity profile offers multiple avenues for diversification. From imparting conformational rigidity in peptidomimetics to serving as a core scaffold in kinase inhibitors, this versatile building block provides a strategic advantage in the design of novel therapeutics with improved pharmacological profiles. As the demand for innovative drug candidates continues to grow, the strategic application of unique scaffolds like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved January 5, 2026, from [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (2015). Retrieved January 5, 2026, from [Link]

  • This compound | C6H12ClNO2 | CID 44828820 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved January 5, 2026, from [Link]

  • Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters - MSU chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor - IISTE.org. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. (n.d.). Retrieved January 5, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 5, 2026, from [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved January 5, 2026, from [Link]

  • Symmetry-based design for the chemoenzymatic synthesis of oseltamivir (Tamiflu) from ethyl benzoate - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series - ResearchGate. (2025, August 7). Retrieved January 5, 2026, from [Link]

  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. (n.d.). Retrieved January 5, 2026, from [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved January 5, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed. (2021, October 8). Retrieved January 5, 2026, from [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (n.d.).
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (2021, July 6). Retrieved January 5, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

  • Design and synthesis of phenethyl benzo[5]oxazine-3-ones as potent inhibitors of PI3Kinasegamma - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of histidine kinase inhibitors and their biological properties - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 5, 2026, from [Link]

  • Table (3-3): 1H NMR and 13C NMR spectral for 3 - Studylib. (n.d.). Retrieved January 5, 2026, from [Link]

  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl) - Google Patents. (n.d.).
  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. (n.d.).
  • Acid to Ester - Common Conditions. (n.d.). Retrieved January 5, 2026, from [Link]

  • Esterification Reaction between Alcohol and Carboxylic Acid - YouTube. (2023, September 22). Retrieved January 5, 2026, from [Link]

  • 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. (2024, September 30). Retrieved January 5, 2026, from [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Retrieved January 5, 2026, from [Link]

  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

A Technical Guide to Ethyl Azetidine-3-Carboxylate Hydrochloride: Mechanism and Application as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Small, strained ring systems have become invaluable tools in modern medicinal chemistry and drug development. Among these, the azetidine scaffold has gained significant traction for its ability to impart conformational rigidity and modulate physicochemical properties in bioactive molecules.[1][2] This guide provides an in-depth technical overview of Ethyl Azetidine-3-Carboxylate Hydrochloride, a versatile bifunctional linker. We will explore its core chemical properties, dissect the dual mechanisms of action that enable its function as a molecular bridge, and provide validated experimental protocols for its application in synthesizing complex molecular architectures, such as those found in Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[3][4][5]

Introduction: The Value Proposition of the Azetidine Scaffold

In the quest for novel therapeutics, drug designers often face the challenge of optimizing properties like solubility, metabolic stability, and target affinity. The introduction of rigid structural motifs is a proven strategy to enhance these parameters by reducing the entropic penalty of binding to a biological target.[2] The four-membered azetidine ring, while possessing significant ring strain (approximately 105 kJ/mol), offers a unique combination of chemical stability and synthetic versatility that makes it a preferred building block.[1][2]

This compound stands out as a particularly useful derivative. It is a bifunctional molecule, presenting two distinct reactive handles for sequential or orthogonal chemical modifications:

  • A Secondary Amine (as a hydrochloride salt): The nitrogen atom of the azetidine ring.

  • An Ethyl Ester: A carboxylic acid derivative at the 3-position of the ring.

This dual functionality allows it to act as a non-cleavable linker, covalently connecting two different molecular entities.[3][4][6] Its application is prominent in the construction of ADCs and PROTACs, where precise control over the spacing and orientation of a targeting moiety and a payload molecule is critical for efficacy.[3][4]

Core Structure and Physicochemical Properties

Understanding the inherent properties of the linker is fundamental to its effective application.

Molecular Structure

The hydrochloride salt form ensures stability and improves the solubility of the molecule in polar solvents, facilitating its use in a variety of reaction conditions. Upon neutralization, the free secondary amine becomes a potent nucleophile.

structure

Caption: Two-stage mechanism for using the linker.

Step 1: N-Functionalization (Reaction at the Secondary Amine)

The secondary amine of the azetidine ring is a nucleophile that readily reacts with various electrophiles. Before reaction, the hydrochloride salt must be neutralized with a suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to generate the free amine.

  • Causality: The choice of a non-nucleophilic, sterically hindered base like DIPEA is crucial. It effectively scavenges the HCl produced during the reaction without competing with the azetidine nitrogen in the primary reaction, thus preventing the formation of unwanted side products.

Common N-functionalization reactions include:

  • N-Alkylation: Reaction with alkyl halides (R-X) to form a C-N bond.

  • N-Acylation / Amide Bond Formation: Reaction with activated carboxylic acids (e.g., acyl chlorides) or standard amide coupling conditions to form a stable amide bond. *[1] Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

Step 2: Modification of the Ethyl Ester

Once the nitrogen is functionalized, the ethyl ester at the C3 position becomes the next reaction site. The most common transformation is hydrolysis to the corresponding carboxylic acid, which serves as a versatile handle for subsequent amide coupling.

  • Ester Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) in a solvent mixture such as THF/water is a standard and high-yielding procedure.

  • Amide Bond Formation: The resulting carboxylic acid is then "activated" to facilitate coupling with a primary or secondary amine of a second molecule. This is the cornerstone of peptide chemistry and is widely applied in bioconjugation.

[7][8]Mechanism of Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction. T[8][9]herefore, a coupling reagent is required. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed.

  • Activation: The carboxylic acid reacts with the coupling reagent (e.g., EDC) to form a highly reactive O-acylisourea intermediate. T[9]his intermediate is highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: The amine from the second molecule attacks the carbonyl carbon of the activated intermediate.

  • Amide Formation: The intermediate collapses, forming the stable amide bond and releasing a urea byproduct (in the case of EDC).

[9]* Trustworthiness through Self-Validation: To minimize side reactions, such as the racemization of adjacent chiral centers, additives like 1-hydroxybenzotriazole (HOBt) are often included. These additives trap the O-acylisourea intermediate to form a less reactive but more stable active ester, which then cleanly reacts with the amine.

Experimental Protocols & Workflows

The following protocols are provided as a guide. Researchers should optimize conditions based on their specific substrates.

Protocol 1: N-Boc Protection of Ethyl Azetidine-3-Carboxylate

This protocol demonstrates the protection of the azetidine nitrogen, a common first step to modulate reactivity or for use in multi-step synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add TEA (2.5 eq) and stir at room temperature for 15 minutes to generate the free base.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-ethyl azetidine-3-carboxylate.

Protocol 2: Synthesis of a Bifunctional Conjugate

This workflow outlines the sequential N-functionalization and amide coupling to link two hypothetical molecules, R¹-X (an alkyl halide) and R²-NH₂ (an amine).

Diagram 3: Experimental Workflow

workflow Figure 3: Synthetic Workflow Example cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Amide Coupling s1_start Start: Ethyl Azetidine-3-Carboxylate HCl + R¹-X s1_react React: DIPEA, DMF, 60°C, 12h s1_start->s1_react s1_workup Workup: Aqueous Extraction s1_react->s1_workup s1_purify Purify: Column Chromatography s1_workup->s1_purify s1_product Intermediate 1: N-R¹-Azetidine Ester s1_purify->s1_product s2_start Intermediate 1 s1_product->s2_start s2_react React: LiOH, THF/H₂O, RT, 4h s2_start->s2_react s2_workup Workup: Acidify (HCl), Extract s2_react->s2_workup s2_product Intermediate 2: N-R¹-Azetidine Carboxylic Acid s2_workup->s2_product s3_start Intermediate 2 + R²-NH₂ s2_product->s3_start s3_react React: HATU, DIPEA, DMF, RT, 2h s3_start->s3_react s3_workup Workup: Aqueous Extraction s3_react->s3_workup s3_purify Purify: HPLC s3_workup->s3_purify s3_product Final Product: R¹-Linker-R² s3_purify->s3_product

Caption: Step-by-step workflow for linker conjugation.

Conclusion and Future Outlook

This compound is a powerful and versatile bifunctional linker that provides a conformationally constrained, stable bridge for connecting molecular entities. Its predictable reactivity at both the secondary amine and the ethyl ester positions allows for controlled, sequential functionalization, making it an ideal building block in the synthesis of complex molecules for drug discovery. As research into sophisticated drug modalities like ADCs, PDCs, and SMDCs continues to expand, the demand for robust and versatile linkers will only grow. T[10]he azetidine scaffold, exemplified by this reagent, is well-positioned to remain a cornerstone of these advanced synthetic efforts.

References

  • Singh, R., Sharma, A., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available at: [Link]

  • Alker, A., et al. (1980). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link]

  • De Kimpe, N., et al. (2008). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]

  • MCE. (n.d.). This compound | ADC Linker. MCE. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Divergent N-acylation and ring expansion of 2,2-disubstituted azetidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stanković, S., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Oakwood Chemical. (n.d.). Ethyl 3-azetidine-carboxylate hydrochloride. Oakwood Chemical. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Ethyl azetidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. Available at: [Link]

  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2023). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature. Available at: [Link]

  • Schertzer, J. W., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Available at: [Link]

  • Gemo, A. T., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Guide: Physicochemical Characterization of Ethyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solubility and Stability for Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl azetidine-3-carboxylate hydrochloride, focusing on its solubility and chemical stability. As a key building block in medicinal chemistry, understanding these parameters is paramount for successful formulation, storage, and clinical application. This document moves beyond a simple data sheet to provide the underlying scientific rationale for experimental design and data interpretation, empowering researchers to develop a robust and comprehensive data package for this promising molecule.

Molecular Profile and Inherent Stability Considerations

This compound is a small molecule featuring two key structural motifs that dictate its chemical behavior: a strained four-membered azetidine ring and an ethyl ester functional group. Both present predictable liabilities that must be thoroughly investigated.

  • Azetidine Ring: The four-membered ring possesses significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening, particularly under acidic conditions.[1] Protonation of the ring nitrogen enhances this reactivity. The stability of the azetidine ring is a critical parameter to assess, as its cleavage would lead to a complete loss of the parent structure.

  • Ethyl Ester Group: Esters are susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.[2] This reaction cleaves the ester bond to yield the corresponding carboxylic acid (azetidine-3-carboxylic acid) and ethanol. The rate of hydrolysis is highly dependent on pH and temperature.[3]

Given these structural features, a comprehensive stability assessment must focus on evaluating the molecule's integrity across a range of pH values and under various stress conditions.

Compound Specifications
PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂PubChem[4]
Molecular Weight 165.62 g/mol PubChem[4]
Physical Form SolidSigma-Aldrich[5]
Storage Recommended at 4°CSigma-Aldrich[5]

Solubility Profile Determination

A thorough understanding of solubility is fundamental for developing viable formulations, from early-stage in vitro assays to final dosage forms. We will outline the protocol for determining thermodynamic equilibrium solubility, which represents the true saturation point of the compound.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This method, recommended by the World Health Organization for Biopharmaceutics Classification System (BCS) studies, measures the saturation concentration of a compound in a given solvent at equilibrium.[6]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Solvent Preparation: Prepare a panel of relevant solvents. At a minimum, this should include:

    • pH 1.2 HCl buffer (Simulated Gastric Fluid)

    • pH 4.5 Acetate buffer

    • pH 6.8 Phosphate buffer (Simulated Intestinal Fluid)

    • Purified Water

    • Ethanol

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration: Agitate the samples at a constant temperature (typically 25°C and 37°C to simulate ambient and physiological conditions, respectively) using an orbital shaker.[7]

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[8]

  • Separation: Immediately separate the dissolved compound from the undissolved solid. This is a critical step to prevent artificially high readings. Use centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

  • Equilibrium Confirmation: Equilibrium is reached when consecutive time points show a concentration difference of less than 10%.[6]

Data Presentation: Solubility

The results should be compiled into a clear, concise table.

SolventTemperature (°C)Equilibrium Solubility (mg/mL)pH (Aqueous Only)
Water25[Experimental Value][Measured Value]
Water37[Experimental Value][Measured Value]
pH 1.2 Buffer37[Experimental Value]1.2
pH 4.5 Buffer37[Experimental Value]4.5
pH 6.8 Buffer37[Experimental Value]6.8
Ethanol25[Experimental Value]N/A
Methanol25[Experimental Value]N/A
DMSO25[Experimental Value]N/A
Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Prepare Solvent Panel (Aqueous & Organic) API Add Excess API to Solvent Solvent->API Equilibrate Agitate at Constant Temp (e.g., 25°C, 37°C) API->Equilibrate Sample Withdraw Aliquots at Time Points (2-72h) Equilibrate->Sample Separate Centrifuge & Filter (0.45µm) Sample->Separate Quantify Quantify via HPLC-UV Separate->Quantify Confirm Confirm Equilibrium (<10% change) Quantify->Confirm Report Report Solubility (mg/mL) Confirm->Report

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability Assessment

The objective of stability testing is to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[9] This is achieved through a combination of forced degradation studies and long-term stability programs.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[9] The conditions are more severe than those used for accelerated stability testing.[4] For this compound, stress testing should focus on conditions that challenge the azetidine ring and the ester linkage.

Target Degradation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] If degradation is too extensive, the conditions should be made milder.

Analytical Method: A stability-indicating HPLC method, typically reversed-phase with UV detection, is required.[1] Coupling with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.[1][10]

Experimental Protocols for Forced Degradation
Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Heat at 60°C. Sample at 0, 2, 4, 8, 24 hours. Neutralize before analysis.[11]Ester hydrolysis, Acid-catalyzed azetidine ring-opening.[1]
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Maintain at room temperature. Sample at 0, 1, 2, 4, 8 hours. Neutralize before analysis.[11]Saponification (hydrolysis) of the ethyl ester.[2]
Oxidation Dissolve compound in a solution of 3% hydrogen peroxide (H₂O₂). Maintain at room temperature. Sample at various time points.[12]Oxidation of the amine or other susceptible parts of the molecule.
Thermal Store solid compound at 60°C. Sample at 1, 3, and 7 days.[9]General thermal decomposition.
Photostability Expose solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13][14] A dark control sample must be stored under the same conditions.Photolytic degradation.
Workflow for Forced Degradation Studies

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation API_sol Prepare API Solution (e.g., 1 mg/mL) Acid Acidic (0.1M HCl, 60°C) API_sol->Acid Base Basic (0.1M NaOH, RT) API_sol->Base Oxidative Oxidative (3% H₂O₂, RT) API_sol->Oxidative Photo Photolytic (ICH Q1B Light) API_sol->Photo API_solid Prepare Solid API Sample Thermal Thermal (60°C, Solid) API_solid->Thermal API_solid->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze via Stability- Indicating HPLC-UV/MS Sampling->Analysis Purity Assess Peak Purity & Mass Balance Analysis->Purity Identify Identify Degradants Purity->Identify Pathway Propose Degradation Pathways Identify->Pathway

Sources

A Technical Guide to the Spectral Analysis of Ethyl Azetidine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the characterization of ethyl azetidine-3-carboxylate hydrochloride (CAS No: 405090-31-5). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide emphasizes not only the acquisition of spectral data but also the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring scientific integrity and trustworthiness in your analytical endeavors.

Introduction: The Analytical Imperative for a Key Building Block

This compound is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its strained four-membered ring and functional handles make it a valuable scaffold for introducing specific conformational constraints in drug candidates. The molecular structure consists of an azetidine ring, an ethyl ester group at the 3-position, and a hydrochloride salt of the secondary amine.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Exact Mass 165.0556563 Da[1]
IUPAC Name ethyl azetidine-3-carboxylate;hydrochloride[1]

Given its role in the development of pharmaceuticals, rigorous characterization is paramount to ensure identity, purity, and stability. This guide will detail the expected outcomes and interpretation of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: A Proton's Perspective

Rationale for Experimental Design: A standard ¹H NMR spectrum should be acquired in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄, as the compound is a hydrochloride salt and is soluble in polar solvents. A spectrometer operating at a frequency of 400 MHz or higher is recommended for better signal dispersion.

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.3Triplet3H-O-CH₂-CH₃ The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet.
~3.8-4.0Multiplet1H-CH-C(O)O-This methine proton is deshielded by the adjacent carbonyl group and is coupled to the methylene protons of the azetidine ring.
~4.1-4.3Quartet2H-O-CH₂ -CH₃The methylene protons of the ethyl group are deshielded by the adjacent oxygen and are split into a quartet by the neighboring methyl protons.
~4.3-4.5Multiplet4HAzetidine CH₂The methylene protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets due to coupling with each other and the methine proton. The proximity to the protonated nitrogen atom causes a significant downfield shift.
~9.0-10.0Broad Singlet2HNH₂The protons on the nitrogen are expected to be significantly deshielded due to the positive charge. The signal is often broad due to quadrupolar relaxation and exchange with the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of this compound. prep2 Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into a high-field NMR spectrometer (≥400 MHz). prep3->acq1 acq2 Tune and shim the spectrometer to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire a standard ¹H NMR spectrum with appropriate parameters (e.g., 16-32 scans). acq2->acq3 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak as a reference. proc2->proc3 proc4 Integrate the signals and analyze multiplicities. proc3->proc4

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Design: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their chemical environments. The same sample prepared for ¹H NMR can be used.

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)AssignmentRationale
~14-O-CH₂-CH₃ The methyl carbon of the ethyl group is in the typical aliphatic region.
~45-50Azetidine C H₂The carbons of the azetidine ring are shifted downfield due to the influence of the nitrogen atom.
~55-60-C H-C(O)O-The methine carbon is deshielded by the adjacent carbonyl group.
~62-O-CH₂ -CH₃The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.
~170C =OThe carbonyl carbon of the ester appears in the characteristic downfield region for carboxylic acid derivatives.[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Rationale for Experimental Design: Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The analysis will be performed in positive ion mode to detect the protonated molecule.

Expected Mass Spectrometry Data:

The mass spectrum is expected to show a base peak corresponding to the molecular ion of the free base.

m/z (Positive Mode)IonRationale
130.0817[M+H]⁺ of free base (C₆H₁₂NO₂)⁺The hydrochloride salt will dissociate in solution, and the free amine will be protonated. The calculated exact mass of the free base is 129.0789 Da.[3]
85.0500[M+H - CO₂Et]⁺Loss of the ethoxycarbonyl group is a common fragmentation pathway for esters.[4]
56.0495[C₃H₆N]⁺Fragmentation of the azetidine ring.

Experimental Protocol: LC-MS Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or water). prep2 Further dilute to a final concentration of ~1-10 µg/mL. prep1->prep2 lcms1 Infuse the sample directly into the ESI source or inject onto a short LC column. prep2->lcms1 lcms2 Acquire data in positive ion mode over a mass range of m/z 50-500. lcms1->lcms2 lcms3 Optimize ESI source parameters (e.g., capillary voltage, gas flow). lcms2->lcms3 proc1 Identify the molecular ion peak. lcms3->proc1 proc2 If using HRMS, calculate the elemental composition from the exact mass. proc1->proc2 proc3 Analyze the fragmentation pattern to confirm the structure. proc2->proc3

Caption: Workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Rationale for Experimental Design: Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of this polar compound. Due to its high polarity, a standard C18 column may provide limited retention. Therefore, a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. A UV detector is appropriate, as the ester carbonyl group will have a weak chromophore.

Recommended HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column Polar-embedded C18 or HILIC (e.g., 4.6 x 150 mm, 5 µm)To ensure adequate retention of the polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterTo provide a source of protons and improve peak shape.
Mobile Phase B Acetonitrile or MethanolThe organic modifier for elution.
Gradient Start with a low percentage of B, and gradually increase to elute the compound.A gradient is often necessary for separating polar compounds from potential non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210-220 nmThe carbonyl group of the ester absorbs at low UV wavelengths.
Column Temperature 25-30 °CTo ensure reproducible retention times.

A successful HPLC analysis will show a single major peak corresponding to ethyl azetidine-3-carboxylate, with any impurities appearing as separate, smaller peaks. The retention time will be dependent on the exact conditions used.

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive framework for the spectral characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, researchers can confidently confirm the structure, verify the molecular weight, and assess the purity of this important synthetic building block. The provided protocols and expected spectral data serve as a valuable resource for method development and data interpretation, ultimately ensuring the quality and reliability of research and development outcomes.

References

  • PubChem. Compound Summary for CID 44828820, this compound. National Center for Biotechnology Information. [Link]1]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]2]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]4]

  • PubChem. Compound Summary for CID 21717027, Ethyl azetidine-3-carboxylate. National Center for Biotechnology Information. [Link]3]

Sources

The Azetidine Ring: A New Frontier in Antibody-Drug Conjugate Linker Technology - A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The field of Antibody-Drug Conjugates (ADCs) is in a constant state of evolution, driven by the pursuit of wider therapeutic windows and improved clinical outcomes. Central to this endeavor is the innovation in linker technology, the critical bridge between the targeting antibody and the cytotoxic payload. This technical guide delves into the emerging role of strained ring systems, specifically focusing on the azetidine scaffold, as a novel component in ADC linker design. We will explore the unique physicochemical properties imparted by the azetidine ring and provide a forward-looking perspective on how starting materials like Ethyl azetidine-3-carboxylate hydrochloride can be leveraged to construct next-generation ADCs with enhanced stability, optimized pharmacokinetics, and superior efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals actively working to push the boundaries of targeted cancer therapy.

The Critical Role of the Linker in ADC Design: A Balancing Act

The linker in an ADC is far from a passive connector; it is a dynamic component that profoundly influences the overall performance of the conjugate.[1][2][3] An ideal linker must maintain a delicate equilibrium: it needs to be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet it must be efficiently cleaved to liberate the cytotoxic drug upon internalization into the target cancer cell.[4][5]

Modern ADC linker design focuses on several key parameters:

  • Stability: Preventing premature drug release is paramount to minimizing systemic toxicity.[4]

  • Cleavage Mechanism: Linkers can be broadly categorized as cleavable (responding to triggers in the tumor microenvironment or intracellularly) or non-cleavable (releasing the payload upon lysosomal degradation of the antibody).[3][4]

  • Hydrophilicity: The physicochemical properties of the linker can impact the overall solubility and aggregation propensity of the ADC, which in turn affects its pharmacokinetics and manufacturability.[1]

  • Drug-to-Antibody Ratio (DAR): The linker and conjugation strategy play a crucial role in achieving a homogenous DAR, a critical quality attribute for consistent efficacy and safety.

The continuous search for novel linker chemistries that can fine-tune these properties has led researchers to explore unique molecular scaffolds, among which strained aliphatic rings are showing considerable promise.[6]

The Azetidine Motif: A Privileged Scaffold for Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[7][8] Its inherent ring strain (approximately 25.4 kcal/mol) and distinct three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[9][10]

Incorporating an azetidine ring into a molecular design can offer several advantages:

  • Conformational Rigidity: The constrained nature of the four-membered ring can pre-organize the conformation of a molecule, potentially leading to higher binding affinity with its biological target by minimizing the entropic penalty of binding.[8]

  • Improved Physicochemical Properties: Azetidines can modulate key drug-like properties such as solubility and lipophilicity. Their polar nature can enhance aqueous solubility, a desirable trait for ADCs which often incorporate hydrophobic payloads.[6]

  • Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to a longer in vivo half-life.[11]

  • Vectorial Exit Points: The azetidine ring provides well-defined vectors for attaching other molecular components, allowing for precise control over the spatial arrangement of the linker-payload construct.[6]

These properties make the azetidine scaffold an attractive candidate for incorporation into ADC linkers, where conformational control and stability are paramount.

This compound: A Gateway to Novel ADC Linkers

This compound is a commercially available building block that serves as an excellent starting point for the synthesis of functionalized azetidine-containing linkers.[12] The hydrochloride salt ensures stability and ease of handling, while the ethyl ester provides a versatile handle for further chemical modification.

Physicochemical Properties of this compound
CAS Number 405090-31-5
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name ethyl azetidine-3-carboxylate;hydrochloride
Appearance Solid[13]
Purity Typically >95%

The true potential of this molecule is unlocked through its conversion to azetidine-3-carboxylic acid, which is marketed by several suppliers as a non-cleavable ADC linker.[14] This suggests that the azetidine core can be integrated into the linker backbone to connect the antibody conjugation moiety to the payload.

Conceptual Workflow for ADC Development using this compound

The following diagram illustrates a conceptual workflow for the utilization of this compound in the development of a novel ADC.

ADC_Development_Workflow cluster_0 Linker Synthesis cluster_1 ADC Conjugation cluster_2 ADC Characterization A Ethyl azetidine-3-carboxylate hydrochloride B Hydrolysis A->B NaOH / H2O C Azetidine-3-carboxylic acid B->C D Amide Coupling C->D Payload-NH2, EDC/HOBt E Functionalized Azetidine Linker D->E I Conjugation E->I F Monoclonal Antibody (mAb) G Thiolation (e.g., TCEP) F->G H Thiolated mAb G->H H->I J ADC Purification I->J K Final ADC J->K L DAR Measurement (HIC) K->L M In vitro Cytotoxicity Assay K->M N In vivo Efficacy Study K->N

Caption: Conceptual workflow for ADC development.

Proposed Experimental Protocol: Synthesis of an Azetidine-Containing Linker-Payload Construct and ADC Conjugation

This section provides a detailed, step-by-step methodology for the synthesis of a hypothetical azetidine-containing linker-payload construct and its subsequent conjugation to a monoclonal antibody. This protocol is intended as a guide and may require optimization based on the specific payload and antibody used.

Part A: Synthesis of the Azetidine-Linker-Payload Construct

Objective: To synthesize a maleimide-functionalized azetidine linker coupled to a model payload (e.g., a derivative of MMAE).

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a 1:1 mixture of methanol and water.

  • Add 1.2 equivalents of sodium hydroxide and stir at room temperature for 4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with 1N HCl to pH 7.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Azetidine-3-carboxylic acid.

Step 2: Amide Coupling with a Maleimide-Functionalized Spacer

  • Dissolve Azetidine-3-carboxylic acid and a commercially available maleimide-PEG-amine spacer in anhydrous DMF.

  • Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.1 equivalents of HOBt (Hydroxybenzotriazole).

  • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

  • Purify the product by flash column chromatography to obtain the maleimide-azetidine linker.

Step 3: Coupling of the Linker to the Payload

  • The carboxylic acid of the maleimide-azetidine linker is activated as described in Step 2.

  • A payload containing a free amine (e.g., MMAE) is added to the reaction mixture.

  • The reaction is stirred overnight at room temperature.

  • The final linker-payload construct is purified by preparative HPLC.

Part B: Conjugation to a Monoclonal Antibody

Objective: To conjugate the azetidine-linker-payload to a thiolated monoclonal antibody.

Step 1: Antibody Reduction

  • Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS).

  • Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to reduce the interchain disulfide bonds.

  • Incubate at 37°C for 1 hour.

  • Remove excess TCEP using a desalting column.

Step 2: Conjugation Reaction

  • Immediately add a 5-fold molar excess of the maleimide-azetidine-linker-payload construct (dissolved in DMSO) to the thiolated antibody.

  • Gently agitate the reaction mixture at room temperature for 2 hours.

Step 3: Purification and Characterization

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload.

  • Characterize the purified ADC for:

    • Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC).

    • Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC).

    • In vitro Potency: Evaluated using a cell-based cytotoxicity assay on a relevant cancer cell line.

Future Perspectives and Conclusion

The incorporation of strained ring systems like azetidine into ADC linkers represents a promising strategy for developing next-generation targeted therapeutics. The unique structural and physicochemical properties of the azetidine ring can potentially address some of the standing challenges in ADC development, such as linker stability and ADC hydrophilicity. While the direct use of this compound in a final ADC construct is unlikely, its role as a versatile starting material for the synthesis of innovative azetidine-containing linkers is clear.

Further research is warranted to fully explore the potential of this scaffold. This includes the synthesis and evaluation of a diverse panel of azetidine-containing linkers with varying lengths, substitution patterns, and cleavage mechanisms. Such studies will provide a deeper understanding of the structure-activity relationships and pave the way for the development of ADCs with wider therapeutic windows and improved clinical outcomes. The principles of rational drug design, grounded in a deep understanding of medicinal chemistry, will be instrumental in unlocking the full potential of the azetidine ring in the exciting field of antibody-drug conjugates.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - Wiley Online Library. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - Nature. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - RSC Publishing. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • This compound 405090-31-5 - MCE. [Link]

  • Chapter 3: Linker Design and Impact on ADC Properties - The Royal Society of Chemistry. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - Springer. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed. [Link]

  • Ethyl 3-azetidine-carboxylate hydrochloride - Oakwood Chemical. [Link]

  • This compound | C6H12ClNO2 | CID 44828820 - PubChem. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry - Acta Pharmaceutica Sinica B. [Link]

  • Ethyl azetidine-3-carboxylate | C6H11NO2 | CID 21717027 - PubChem. [Link]

  • wholesale ETHYL 3-AZETIDIN-CARBOXYLATE HCL 98% CAS: 405090-31-5 - eBioChem.com. [Link]

  • Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - Journal of Experimental & Clinical Cancer Research. [Link]

  • The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services. [Link]

  • Linker Design for Antibody–Drug Conjugates - ResearchGate. [Link]

  • Ring-Opening Linker Boosts HER2-Targeting ADCs Safety - Bioengineer.org. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Production Utilizing an Azetidine-Based Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Azetidine Moieties in Next-Generation ADC Linkers

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Novel linker chemistries are continually being explored to enhance the therapeutic index of ADCs.

This document outlines a comprehensive protocol for the synthesis and conjugation of a novel, non-cleavable linker derived from ethyl azetidine-3-carboxylate hydrochloride. The incorporation of the strained four-membered azetidine ring offers a unique conformational rigidity and polarity profile to the linker, potentially influencing the physicochemical properties and in vivo performance of the resulting ADC. This application note provides a step-by-step guide, from the synthesis of a bifunctional azetidine-maleimide linker to the final purification and characterization of the ADC.

I. Synthesis of a Bifunctional Azetidine-Maleimide Linker

The following is a representative synthetic scheme to prepare a bifunctional linker suitable for ADC conjugation, starting from this compound. This process involves the functionalization of the azetidine nitrogen and the conversion of the ethyl ester to an amide coupled with a maleimide-containing moiety.

Materials and Reagents:
  • This compound

  • Amino-PEG-Maleimide (e.g., NH2-PEG4-Maleimide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium Hydroxide (LiOH)

  • Methanol (MeOH) / Water

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

Protocol:

Step 1: Free-Basing of this compound

  • Dissolve this compound in a minimal amount of water.

  • Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate dropwise with stirring until the pH is ~8-9.

  • Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the free base, ethyl azetidine-3-carboxylate.

Step 2: Hydrolysis of the Ethyl Ester

  • Dissolve the ethyl azetidine-3-carboxylate in a mixture of methanol and water.

  • Add a solution of lithium hydroxide (LiOH) in water (typically 1.5-2 equivalents).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully neutralize the reaction mixture with 1N HCl to pH ~5-6.

  • Lyophilize or concentrate the solution to obtain azetidine-3-carboxylic acid.

Step 3: Amide Coupling with Amino-PEG-Maleimide

  • Dissolve azetidine-3-carboxylic acid in anhydrous DMF.

  • Add N-hydroxysuccinimide (NHS, ~1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ~1.5 equivalents).[1]

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve Amino-PEG-Maleimide in anhydrous DMF and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add the amine solution to the activated ester solution and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization of the Linker:
  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure bifunctional azetidine-PEG-maleimide linker.[2]

  • Characterization: The structure and purity of the final linker should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight of the synthesized linker.[3][4]

II. Antibody-Drug Conjugate (ADC) Conjugation Protocol

This protocol describes the conjugation of the synthesized azetidine-maleimide linker (pre-loaded with a cytotoxic payload) to a monoclonal antibody via cysteine-thiol chemistry. This method involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.

Materials and Reagents:
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Azetidine-Maleimide Linker-Payload conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer (e.g., Phosphate buffer with EDTA, pH 7.2-7.5)

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

  • Dimethyl sulfoxide (DMSO) for dissolving the linker-payload

Experimental Workflow Diagram:

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of mAb (e.g., with TCEP) mAb->Reduction 1. Reduce Disulfides LinkerPayload Azetidine-Maleimide Linker-Payload Conjugation Thiol-Maleimide Conjugation LinkerPayload->Conjugation 2. Add Linker-Payload Reduction->Conjugation Quenching Quenching (e.g., with N-acetylcysteine) Conjugation->Quenching 3. Stop Reaction Purification Purification (SEC / HIC) Quenching->Purification 4. Purify Characterization Characterization (DAR, Aggregation, etc.) Purification->Characterization 5. Analyze FinalADC Final ADC Product Characterization->FinalADC

Caption: Overall workflow for the ADC conjugation process.

Protocol:

Step 1: Antibody Reduction

  • Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[5][6]

  • Prepare a fresh stock solution of the reducing agent, TCEP, in the conjugation buffer.

  • Add a calculated amount of TCEP to the antibody solution to achieve a final molar excess (typically 2-5 equivalents per antibody) to partially reduce the interchain disulfide bonds.[7][8] The exact amount should be optimized for the specific antibody.

  • Incubate the reaction at 37°C for 1-2 hours.[5]

  • Remove the excess TCEP using a desalting column or a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).

Step 2: Conjugation Reaction

  • Dissolve the azetidine-maleimide linker-payload in a minimal amount of a compatible organic solvent like DMSO.

  • Immediately after the removal of the reducing agent, add the linker-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[9] The reaction should be performed in the dark if the payload is light-sensitive.

Step 3: Quenching the Reaction

  • To cap any unreacted thiol groups on the antibody, add a quenching reagent such as N-acetylcysteine at a concentration of 10-20 fold molar excess over the linker-payload.

  • Incubate for 30 minutes at room temperature.

III. Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unreacted linker-payload, antibody fragments, and aggregates. A multi-step purification strategy is often employed.[10][]

Protocol:

1. Size Exclusion Chromatography (SEC)

  • Purpose: To remove unconjugated linker-payload and other small molecule impurities, and for buffer exchange.[12][13]

  • Procedure:

    • Equilibrate a size exclusion column (e.g., Sephadex G-25) with the desired formulation buffer.

    • Load the quenched conjugation reaction mixture onto the column.

    • Elute the ADC with the formulation buffer. The ADC will elute in the void volume, while smaller molecules will be retained.

    • Collect the protein-containing fractions.

2. Hydrophobic Interaction Chromatography (HIC)

  • Purpose: To separate ADC species with different drug-to-antibody ratios (DAR) and to remove unconjugated antibody and aggregates.[14][15]

  • Procedure:

    • Equilibrate a HIC column with a high-salt binding buffer (e.g., 1.5 M ammonium sulfate in phosphate buffer).

    • Load the ADC sample from the SEC purification.

    • Elute the bound species using a decreasing salt gradient. Species with higher DAR values are more hydrophobic and will elute later.

    • Collect fractions corresponding to the desired DAR species.

IV. Characterization of the Final ADC Product

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Characterization Workflow Diagram:

ADC_Characterization cluster_DAR Drug-to-Antibody Ratio (DAR) cluster_Purity Purity & Aggregation cluster_Identity Identity & Potency ADC_Sample Purified ADC HIC_UV HIC-UV ADC_Sample->HIC_UV MS Mass Spectrometry ADC_Sample->MS SEC_Purity Size Exclusion Chromatography (SEC) ADC_Sample->SEC_Purity SDS_PAGE SDS-PAGE (reducing & non-reducing) ADC_Sample->SDS_PAGE Peptide_Mapping Peptide Mapping ADC_Sample->Peptide_Mapping Cell_Assay In Vitro Cytotoxicity Assay ADC_Sample->Cell_Assay

Caption: Key analytical methods for ADC characterization.

Protocols:

1. Drug-to-Antibody Ratio (DAR) Determination

  • HIC-UV: As described in the purification section, HIC can be used analytically to determine the distribution of different DAR species. The average DAR is calculated by the weighted average of the peak areas of the different species.[16][17]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC using techniques like ESI-QTOF MS can provide an accurate measurement of the molecular weight of the different conjugated species, allowing for precise DAR determination.[18][19]

ParameterRecommended Value/Range
Antibody Concentration 5 - 20 mg/mL
Reducing Agent (TCEP) 2 - 5 molar equivalents
Reduction Time 1 - 2 hours at 37°C
Linker-Payload 5 - 10 molar equivalents
Conjugation Time 1 - 2 hours at RT or overnight at 4°C
Target Average DAR 3.5 - 4.0

2. Aggregate and Fragment Analysis

  • Size Exclusion Chromatography (SEC): Analytical SEC is the gold standard for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in the final ADC product.[20][21]

3. Purity and Identity

  • SDS-PAGE: Analysis under both non-reducing and reducing conditions can confirm the covalent attachment of the linker-payload to the antibody chains and assess the overall purity.

  • Peptide Mapping: Digestion of the ADC followed by LC-MS/MS analysis can be used to identify the specific cysteine residues that have been conjugated.

V. Conclusion

The protocol detailed in this application note provides a comprehensive framework for the development of ADCs using a novel azetidine-based linker. The synthetic route for the bifunctional linker is based on established and robust chemical transformations. The subsequent conjugation to a monoclonal antibody follows a well-characterized cysteine-based methodology. Rigorous purification and characterization are paramount to ensuring a homogenous and well-defined final product. Researchers and drug development professionals can adapt and optimize these protocols to suit their specific antibody, payload, and desired ADC characteristics, paving the way for the exploration of next-generation targeted therapeutics.

References

  • D'Atri, V., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Journal of Chromatography A, 1536, 115-122. [Link]

  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. [Link]

  • Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. [Link]

  • European Pharmaceutical Review. (2021). SEC-MS: a “powerful tool” for ADC analysis, find researchers. [Link]

  • Agilent. (2023). How to analyse cysteine-linked ADC using HIC. [Link]

  • SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). [Link]

  • Agilent. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. [Link]

  • PubMed. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. [Link]

  • G-Biosciences. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Interchim. (n.d.). Antibody Conjugation User Manual. [Link]

  • PubMed. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. [Link]

  • Newomics. (2024). Characterizing Antibody-Drug Conjugates with Charge Detection Mass Spectrometry. [Link]

  • ResearchGate. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. [Link]

  • Sterling Pharma Solutions. (2025). Overcoming purification hurdles for ADC linker payloads. [Link]

  • Waters Corporation. (n.d.). Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Analysis in Serum Using IA-LC-HRMS. [Link]

  • Fusion QbD. (n.d.). Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. [Link]

  • Agilent. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. [Link]

  • Agilent. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]

  • UCL Discovery. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. [Link]

  • National Institutes of Health. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Dynamic Biosensors. (n.d.). Reducing Agent Kit 1 for Proteins and Antibodies: Chemical reduction of disulfide bonds with TCEP. [Link]

  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. [Link]

  • Prolinx. (n.d.). Small Molecule-Based Chemical Affinity System for the Purification of Proteins. [Link]

  • National Institutes of Health. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. [Link]

  • MDPI. (n.d.). Young Scientists (Part II). [Link]

  • National Institutes of Health. (2008). Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies. [Link]

  • National Institutes of Health. (2018). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. [Link]

  • PubMed. (2018). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. [Link]

  • Georg-August-Universität Göttingen. (n.d.). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. [Link]

  • Google Patents. (2000).
  • National Institutes of Health. (2008). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. [Link]

  • Oakwood Chemical. (n.d.). Ethyl 3-azetidine-carboxylate hydrochloride. [Link]

Sources

Application Note & Protocol: Synthesis of a BRD4-Targeting PROTAC Utilizing an Ethyl Azetidine-3-Carboxylate Hydrochloride Derived Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only (RUO). Not intended for diagnostic or therapeutic procedures.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[2][3]

The linker is not merely a passive spacer but a critical determinant of PROTAC efficacy.[2][4] Its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[2][4] The use of conformationally constrained linkers, such as those derived from small heterocyclic scaffolds, is an emerging strategy to improve physicochemical properties and optimize the geometry of the ternary complex.[4][5]

This document provides a detailed methodology for the synthesis of a PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a critical regulator of oncogene transcription implicated in various cancers.[1][6] The synthetic strategy employs ethyl azetidine-3-carboxylate hydrochloride as a key building block to construct a rigid, three-dimensional linker connecting a JQ1-based BRD4 ligand and a well-characterized VHL E3 ligase ligand.[7][8][9] Azetidine-based linkers offer a distinct structural scaffold compared to more common flexible alkyl or PEG chains, potentially improving cell permeability and metabolic stability.[4][10][11]

Design Rationale

The target PROTAC, designated AZD-BRD4-VHL , is designed in a modular fashion. The synthesis is convergent, involving the preparation of three key intermediates that are subsequently coupled together.

  • Warhead Synthesis (BRD4 Ligand): A derivative of the potent BET inhibitor JQ1 is synthesized with a terminal amine handle for linker conjugation.

  • E3 Ligase Ligand Synthesis (VHL Ligand): A widely used VHL ligand precursor is prepared with a carboxylic acid functional group for coupling.[7][8][9]

  • Linker Synthesis and Conjugation: this compound is sequentially functionalized. First, the azetidine nitrogen is coupled to the VHL ligand. Second, the ethyl ester is hydrolyzed to a carboxylic acid. Finally, this acid is coupled to the BRD4 ligand to yield the final PROTAC.

This step-wise approach allows for purification and characterization at each stage, ensuring the integrity of the final molecule.

Overall Synthesis Workflow

The following diagram illustrates the high-level workflow from starting materials to the final, purified PROTAC.

PROTAC Synthesis Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & QC Start Starting Materials (Azetidine, VHL/BRD4 Precursors) Step1 Step 1: Couple Azetidine to VHL Ligand Start->Step1 Step2 Step 2: Saponification of Ethyl Ester Step1->Step2 Step3 Step 3: Couple Azetidine-VHL to BRD4 Ligand Step2->Step3 Final_PROTAC Crude AZD-BRD4-VHL Step3->Final_PROTAC Purify HPLC Purification Final_PROTAC->Purify QC Quality Control (LC-MS, NMR, HRMS) Purify->QC Pure_PROTAC Pure_PROTAC QC->Pure_PROTAC Final Product (>95% Purity)

Caption: High-level workflow for the synthesis and purification of AZD-BRD4-VHL.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Part 1: Synthesis of Azetidine-VHL Intermediate (INT-1)

This part describes the coupling of the VHL ligand to the azetidine linker.

Reaction Scheme:

Part 1 Scheme VHL_COOH VHL-COOH plus1 + arrow HATU, DIPEA DMF, rt, 16h Azetidine Ethyl Azetidine-3-carboxylate HCl INT1 INT-1 (Azetidine-VHL Intermediate) arrow->INT1

Caption: Amide coupling of the VHL ligand and the azetidine linker.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEq.
VHL Ligand Precursor (with COOH)VariesX1.01.0
Ethyl azetidine-3-carboxylate HCl165.621821.11.1
HATU380.234561.21.2
N,N-Diisopropylethylamine (DIPEA)129.24388 (508 µL)3.03.0
N,N-Dimethylformamide (DMF), Anhydrous-10 mL--

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the VHL ligand precursor (1.0 eq).

  • Add anhydrous DMF (10 mL) and stir until the ligand is fully dissolved.

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise to the stirring mixture. The DIPEA neutralizes the hydrochloride salt and acts as the base for the coupling reaction.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF (~2 mL) and add it to the reaction mixture.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure intermediate INT-1 .

  • Characterization: Confirm the structure and purity of INT-1 using LC-MS and ¹H NMR.

Part 2: Saponification of Azetidine-VHL Intermediate (INT-2)

This step hydrolyzes the ethyl ester to a carboxylic acid, preparing the linker for the final coupling step.

Protocol:

  • Dissolve INT-1 (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1, 10 mL).

  • Add Lithium Hydroxide (LiOH) monohydrate (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid intermediate INT-2 . This product is often used in the next step without further purification if it is sufficiently pure.

Part 3: Final Amide Coupling to Yield AZD-BRD4-VHL

This is the final convergent step, joining the two halves of the PROTAC.

Reaction Scheme:

Part 3 Scheme INT2 INT-2 plus1 + arrow HATU, DIPEA DMF, rt, 16h BRD4_NH2 BRD4-NH2 (JQ1 derivative) Final_PROTAC AZD-BRD4-VHL arrow->Final_PROTAC

Caption: Final coupling step to synthesize the target PROTAC.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEq.
INT-2VariesY1.01.0
BRD4 Ligand Amine (JQ1 derivative)VariesZ1.01.0
HATU380.234561.21.2
N,N-Diisopropylethylamine (DIPEA)129.24258 (338 µL)2.02.0
N,N-Dimethylformamide (DMF), Anhydrous-10 mL--

Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid intermediate INT-2 (1.0 eq).

  • Add anhydrous DMF (10 mL) and stir until dissolved.

  • Add the BRD4 ligand amine (1.0 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise.

  • Add a solution of HATU (1.2 eq) in minimal DMF (~2 mL).

  • Allow the reaction to stir at room temperature for 16 hours.

  • Purification: The final PROTAC is typically purified using preparative reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA or formic acid to yield the pure AZD-BRD4-VHL .

  • Final Characterization: The identity, purity (>95%), and integrity of the final PROTAC must be confirmed by a suite of analytical techniques.

Characterization and Quality Control

Rigorous analytical characterization is essential to validate the successful synthesis of the PROTAC.

TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct [M+H]⁺ mass for the target PROTAC.
High-Resolution MS Exact mass determinationObserved mass should be within 5 ppm of the calculated exact mass, confirming the elemental composition.
¹H and ¹³C NMR Structural elucidationAll expected protons and carbons are present with correct chemical shifts, integrations, and coupling patterns.
RP-HPLC Final purity assessmentPurity of ≥95% as determined by peak area integration at a relevant wavelength (e.g., 254 nm).

Causality and Experimental Insights

  • Choice of Coupling Reagent: HATU is selected as the amide coupling reagent due to its high efficiency, fast reaction times, and low rate of epimerization, particularly important when dealing with chiral centers common in E3 ligase ligands.[12][13] It is generally superior to older carbodiimide reagents like DCC or EDC/HOBt for complex, sterically hindered couplings.[13][14]

  • Base Selection: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the coupling reaction and to deprotonate the hydrochloride salt of the azetidine starting material.[12] Its bulky nature prevents it from competing as a nucleophile.

  • Saponification Conditions: LiOH is a strong base used for ester hydrolysis. The THF/MeOH/H₂O solvent system is chosen to ensure the solubility of both the relatively nonpolar substrate and the ionic hydroxide reagent. The reaction is performed at room temperature to avoid potential side reactions or degradation of sensitive functional groups.[15]

  • Purification Strategy: Reverse-phase HPLC is the gold standard for purifying final PROTAC compounds.[16] Due to their often high molecular weight and "greasy" nature, PROTACs can be challenging to purify via normal-phase silica chromatography. RP-HPLC provides superior resolution and yields highly pure material suitable for biological assays.

Conclusion

This application note provides a comprehensive and rationalized protocol for the synthesis of a novel BRD4-targeting PROTAC, AZD-BRD4-VHL , using this compound as a key structural element of the linker. By following these detailed steps for synthesis, purification, and characterization, researchers can reliably produce high-quality PROTAC material for investigation in targeted protein degradation studies. The modular nature of this synthesis allows for the substitution of different warheads or E3 ligase ligands to generate diverse PROTAC libraries for structure-activity relationship (SAR) studies.

References

  • Title: Application Notes and Protocols: Synthesis of a Representative PROTAC Targeting BRD4 - Benchchem Source: BenchChem URL
  • Title: Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair Source: ACS Publications URL: [Link]

  • Title: Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α Source: PMC - NIH URL: [Link]

  • Title: Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair Source: PubMed URL: [Link]

  • Title: Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - Journal of Medicinal Chemistry Source: Figshare URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: PMC - NIH URL: [Link]

  • Title: Classification of most common linkers used in PROTAC design based on... Source: ResearchGate URL: [Link]

  • Title: A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions Source: PMC - NIH URL: [Link]

  • Title: Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands Source: PubMed URL: [Link]

  • Title: Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation Source: NIH URL: [Link]

  • Title: (PDF) Current strategies for the design of PROTAC linkers: a critical review Source: ResearchGate URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]

  • Title: Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase Source: N/A URL: [Link]

  • Title: Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs Source: ChemRxiv URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines Source: ResearchGate URL: [Link]

  • Title: Preparation of n-substituted azetidine 3-carboxylic acid derivatives Source: Google Patents URL

Sources

Application Notes and Protocols: A Step-by-Step Guide for Coupling Ethyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for exiting a molecule's core, enabling chemists to probe new regions of chemical space. Ethyl azetidine-3-carboxylate hydrochloride (CAS: 405090-31-5) is a versatile building block that incorporates this valuable motif.[1][2][3] As the hydrochloride salt, the secondary amine is protonated, rendering it stable for storage but requiring careful consideration during synthetic manipulations.[1]

This guide provides detailed protocols and expert insights for successfully coupling this important intermediate, focusing on the formation of amide bonds and carbon-nitrogen bonds, which are among the most critical reactions in pharmaceutical development.[4][5] We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.

Core Principle: Liberation of the Nucleophilic Amine

The primary challenge in reacting this compound is that the secondary amine is present as a non-nucleophilic ammonium salt. Before any coupling reaction can proceed, the free amine must be liberated in situ. This is accomplished by adding a non-nucleophilic organic base.

Key Considerations:

  • Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. In practice, a slight to moderate excess is often used to drive the equilibrium and to neutralize any acidic species generated during the reaction.

  • Base Selection: The choice of base is critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used because they are strong enough to deprotonate the ammonium salt but are sterically hindered, which prevents them from competing with the azetidine as a nucleophile.[5][6]

G cluster_0 Initial State cluster_1 Reaction Conditions cluster_2 Active State A Ethyl azetidine-3-carboxylate hydrochloride (Salt Form) C Addition of Base (e.g., DIPEA) A->C Neutralization B Non-Nucleophilic Amine D Ethyl azetidine-3-carboxylate (Free Amine) C->D E Ready for Coupling D->E Nucleophilic

Caption: Liberation of the free amine from its hydrochloride salt.

Protocol 1: High-Efficiency Amide Coupling with HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium-based coupling reagent known for its rapid reaction times, high yields, and ability to suppress racemization.[5][7] It is particularly useful for coupling secondary amines and sterically demanding substrates.

Expertise & Experience: Why Choose HATU?

The mechanism of HATU involves the formation of a highly reactive O-acylisourea intermediate with the carboxylic acid. This is rapidly converted to an activated HOAt ester. This ester is extremely reactive towards nucleophilic attack by the liberated azetidine amine, but less prone to side reactions and racemization compared to other intermediates.[8] The presence of the basic counterion in HATU often necessitates the use of at least two equivalents of a base like DIPEA—one to neutralize the amine salt and another to facilitate the coupling reaction itself.[7]

Experimental Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To this solution, add HATU (1.1 - 1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 - 3.0 eq). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[6]

Quantitative Data Summary
ReagentMolar Eq.Purpose
Carboxylic Acid1.0Coupling Partner
Ethyl azetidine-3-carboxylate HCl1.1Nucleophilic Amine Source
HATU1.1 - 1.2Coupling Reagent / Activator
DIPEA2.5 - 3.0Base: Neutralizes HCl salt & facilitates coupling
Anhydrous DMF-Solvent
Visualization: HATU Coupling Mechanism

G RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated HOAt Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base1 DIPEA Base1->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack AzetidineHCl Azetidine·HCl FreeAzetidine Free Azetidine AzetidineHCl->FreeAzetidine Neutralization Base2 DIPEA Base2->FreeAzetidine FreeAzetidine->Product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Cost-Effective Coupling with EDC and HOBt

For larger-scale synthesis, a carbodiimide-based approach is often more economical. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, when combined with an additive like 1-Hydroxybenzotriazole (HOBt), provides an efficient and reliable method for amide bond formation.[4][9]

Expertise & Experience: The Role of EDC and HOBt

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate can be susceptible to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt is crucial; it rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is still highly reactive towards the amine but is significantly more stable against racemization and side reactions, thus ensuring a cleaner reaction and higher yield of the desired product.[4][9] The byproducts of EDC are water-soluble, simplifying purification.

Experimental Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.

  • Base and Activator Addition: Add DIPEA (2.5 eq) dropwise to the cooled solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with DCM.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.[6]

Quantitative Data Summary
ReagentMolar Eq.Purpose
Carboxylic Acid1.0Coupling Partner
Ethyl azetidine-3-carboxylate HCl1.1Nucleophilic Amine Source
EDC·HCl1.2Carbodiimide Activator
HOBt1.2Additive: Suppresses racemization & side reactions
DIPEA2.5Base: Neutralizes HCl salts & facilitates coupling
Anhydrous DCM or DMF-Solvent

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

Beyond amide coupling, the azetidine nitrogen can be coupled directly to aromatic systems using palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination.[10][11] This reaction is invaluable for synthesizing N-aryl azetidines, a common motif in bioactive molecules.

Expertise & Experience: The Logic of Palladium Catalysis

This reaction is fundamentally different from amide coupling. It involves the formation of a C(sp²)-N bond between an aryl halide (or triflate) and the amine.[11] The choice of palladium catalyst, phosphine ligand, and base is critical and highly substrate-dependent. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Sterically hindered biarylphosphine ligands are often required for coupling secondary amines. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.

Experimental Protocol
  • Inert Setup: Assemble a Schlenk flask or sealed reaction vial under an inert atmosphere. Add the aryl halide (1.0 eq), this compound (1.2 eq), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Visualization: Buchwald-Hartwig Workflow

G cluster_0 Reactants cluster_1 Catalytic System cluster_2 Process cluster_3 Product ArylHalide Aryl Halide (Ar-X) Reaction Heat in Anhydrous Solvent (e.g., Toluene) ArylHalide->Reaction Azetidine Azetidine·HCl Azetidine->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Strong Base (e.g., Cs₂CO₃) Base->Reaction Product N-Aryl Azetidine Reaction->Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44828820, this compound. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Singh, J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(23), 6973-6976. Available at: [Link]

  • Ros-Pardo, D., et al. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Tetrahedron Letters, 55(4), 894-897. Available at: [Link]

  • Hudson, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357-4369. Available at: [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Oakwood Chemical. Ethyl 3-azetidine-carboxylate hydrochloride. Available at: [Link]

  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(4), 287-298. Available at: [Link]

  • Kawahata, S., et al. (2007). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Tetrahedron, 63(35), 8616-8626. Available at: [Link]

  • Li, J., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(2), 341-346. Available at: [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with Ethyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in contemporary drug discovery. Its incorporation into molecular scaffolds introduces a unique vector in chemical space, offering a favorable balance of conformational rigidity and aqueous solubility.[1][2] Unlike more flexible acyclic amines or larger ring systems, the inherent strain of the azetidine ring (approx. 25.4 kcal/mol) imparts a defined three-dimensional geometry that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3] Ethyl azetidine-3-carboxylate hydrochloride is a key building block for introducing this valuable motif, allowing for the construction of diverse amide libraries for screening and lead optimization.[1][4]

This guide provides a comprehensive overview of the principles and detailed protocols for the successful amide coupling of this compound with a range of carboxylic acids.

The Critical Role of the Hydrochloride Salt: A Double-Edged Sword

Ethyl azetidine-3-carboxylate is supplied as a hydrochloride salt for practical reasons. The salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base, which can be more volatile and hygroscopic. However, in the context of amide bond formation, the hydrochloride presents a crucial chemical challenge.

The nitrogen atom of the azetidine ring is the nucleophile that attacks the activated carboxylic acid to form the amide bond. In the hydrochloride salt, this nitrogen is protonated, forming an ammonium ion (R₃NH⁺Cl⁻). This positive charge completely neutralizes its nucleophilicity, rendering it unreactive towards the coupling partner.

Therefore, the first and most critical step in any coupling protocol involving an amine hydrochloride is the in situ neutralization of the salt to liberate the free amine (the "free base"). This is achieved by adding a non-nucleophilic organic base to the reaction mixture.

Selecting the Right Coupling Strategy: A Comparative Overview

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process that requires high temperatures and results in the formation of water. Modern synthetic chemistry relies on "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating the reaction under mild conditions.[5] The choice of coupling reagent is dictated by factors such as substrate sterics, potential for racemization, and cost.

Two of the most reliable and widely used strategies for amide bond formation are presented here: the carbodiimide-based approach using EDC/HOBt and the uronium salt-based approach using HATU .

Coupling System Activating Reagent Additive Base Typical Solvents Reaction Time Typical Yields Key Advantages & Considerations
Carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (Hydroxybenzotriazole)DIPEA, TEADMF, DCM2-18 hours75-95%Water-soluble urea byproduct is easily removed by aqueous workup. HOBt minimizes racemization. Economical choice for many applications.[5][6][7]
Uronium Salt HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)None (HOAt is part of the reagent)DIPEA, TEADMF, DCM1-4 hours85-99%Highly efficient, rapid reactions, low racemization. Particularly effective for sterically hindered or electron-deficient substrates.[5][8]

Table 1: Comparison of Common Amide Coupling Systems.

Mechanistic Insights: How the Reagents Work

Understanding the mechanism of action allows for rational troubleshooting and optimization of reaction conditions.

EDC/HOBt Pathway

The reaction proceeds through a multi-step activation process:

  • O-Acylisourea Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: This unstable intermediate is intercepted by HOBt to form a more stable HOBt-ester. This step is crucial for preventing side reactions and minimizing racemization of adjacent chiral centers.

  • Aminolysis: The free azetidine nitrogen (liberated by the base) attacks the carbonyl of the HOBt-ester, forming a tetrahedral intermediate that collapses to yield the desired amide and regenerate HOBt.

EDC_Mechanism RCOOH Carboxylic Acid Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea EDC EDC EDC->Acylisourea Activates AzetidineHCl Azetidine•HCl AzetidineFree Free Azetidine AzetidineHCl->AzetidineFree Forms Base Base (DIPEA) Base->AzetidineHCl HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester Amide Target Amide HOBt_Ester->Amide AzetidineFree->Amide Attacks

Caption: EDC/HOBt-mediated amide coupling workflow.

HATU Pathway

HATU is a more potent coupling reagent that operates through a similar active ester mechanism but with enhanced reactivity.

  • Deprotonation: The non-nucleophilic base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • Active Ester Formation: The carboxylate attacks HATU, forming a highly reactive OAt-active ester. The 7-aza-benzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, accelerating the subsequent aminolysis.

  • Aminolysis: The free azetidine nucleophile attacks the activated ester, rapidly forming the amide bond.

HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate HATU HATU OAt_Ester OAt Active Ester (Highly Reactive) HATU->OAt_Ester Activates AzetidineHCl Azetidine•HCl AzetidineFree Free Azetidine AzetidineHCl->AzetidineFree Base Base (DIPEA) Base->RCOOH Deprotonates Base->AzetidineHCl Neutralizes Carboxylate->OAt_Ester Amide Target Amide OAt_Ester->Amide AzetidineFree->Amide Attacks

Sources

Application Notes & Protocols: Strategic Coupling of Payloads to Ethyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Azetidine Moiety as a Privileged Scaffold in Modern Drug Design

The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its appeal lies in the unique structural and physicochemical properties it imparts to a molecule. Unlike more flexible acyclic linkers or larger rings, the strained azetidine scaffold provides a conformationally restricted vector, allowing for precise control over the spatial orientation of appended chemical matter. This rigidity can enhance binding affinity to biological targets and improve metabolic stability by shielding adjacent bonds from enzymatic degradation.

Ethyl azetidine-3-carboxylate hydrochloride is a particularly valuable building block, featuring two orthogonal functional handles: a secondary amine for payload conjugation and an ethyl ester for further diversification or as a stable endpoint. Its hydrochloride salt form ensures stability and ease of handling. This guide provides an in-depth analysis and validated protocols for the covalent attachment of molecular payloads to the azetidine nitrogen, focusing on the critical reaction conditions that govern success. These methodologies are central to the synthesis of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where this scaffold often serves as a non-cleavable linker.[1][2][3]

Core Reagent Analysis: Properties and Handling

Before proceeding to synthetic protocols, a thorough understanding of the starting material is paramount.

Physicochemical Properties
PropertyValueSource
IUPAC Name ethyl azetidine-3-carboxylate;hydrochloride[4]
CAS Number 405090-31-5[5]
Molecular Formula C₆H₁₂ClNO₂[4]
Molecular Weight 165.62 g/mol [4]
Physical Form White to off-white solid[1]
Storage Store at 4°C, desiccated
The Critical Role of the Hydrochloride Salt

The reagent is supplied as a hydrochloride salt, meaning the secondary amine is protonated (R₂NH₂⁺Cl⁻). This has two key implications:

  • Enhanced Stability: The salt form is generally more crystalline and less hygroscopic than the corresponding free base, leading to a longer shelf life.

  • Reactivity Control: The protonated amine is non-nucleophilic. For any reaction at the nitrogen center, the free amine must be liberated in situ. This is accomplished by adding a suitable base, a step that is absolutely essential for the reactions described below. The choice and stoichiometry of the base are critical parameters for reaction success.

Safety & Handling

This compound is classified as an irritant.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautions: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Always handle in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Key Conjugation Strategies and Mechanistic Rationale

The two primary modes of attaching payloads to the azetidine nitrogen are N-acylation (amide bond formation) and N-alkylation. The choice is dictated by the functional group available on the payload molecule.

N-Acylation (Amide Coupling)

This is the most prevalent method, reacting the azetidine with a payload containing a carboxylic acid. A direct reaction between an amine and a carboxylic acid is thermodynamically unfavorable and kinetically slow, primarily due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the carboxylic acid must be "activated" to generate a highly electrophilic species that is susceptible to nucleophilic attack by the amine.

cluster_0 Amide Coupling Workflow reagent Ethyl Azetidine-3-Carboxylate (as free base) product Conjugated Product (Stable Amide Bond) reagent->product Nucleophilic Attack payload Payload-COOH activated_payload Activated Ester Intermediate (Highly Electrophilic) payload->activated_payload Activation activator Coupling Reagent (e.g., HATU) activator->activated_payload base Base (e.g., DIPEA) base->reagent Deprotonation of HCl salt activated_payload->product

Caption: Workflow for N-Acylation via an activated ester intermediate.

Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they rapidly form an activated acyl-azabenzotriazole ester, which readily reacts with the amine.[7] The non-nucleophilic base, typically DIPEA, serves two purposes: neutralizing the hydrochloride salt and scavenging the proton released during amide formation.

N-Alkylation

This strategy involves reacting the azetidine with a payload bearing an electrophilic carbon, most commonly an alkyl halide (Cl, Br, I) or sulfonate (OTs, OMs). The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism.

cluster_1 N-Alkylation Workflow reagent Ethyl Azetidine-3-Carboxylate (as free base) transition_state Sₙ2 Transition State reagent->transition_state Nucleophilic Attack payload Payload-LG (LG = Leaving Group) payload->transition_state base Base (e.g., K₂CO₃, Cs₂CO₃) base->reagent Deprotonation of HCl salt solvent Solvent (e.g., DMF, ACN) solvent->transition_state Solvation product Conjugated Product (C-N Bond Formed) transition_state->product Leaving Group Departure

Caption: General workflow for the Sₙ2-mediated N-Alkylation reaction.

The success of N-alkylation is highly dependent on several factors:

  • Leaving Group Ability: The rate of reaction follows the trend I > Br > Cl >> F.

  • Steric Hindrance: Less sterically hindered electrophiles react faster.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation but not the nucleophile, accelerating the reaction.

  • Base: An inorganic base like potassium or cesium carbonate is often used. It is strong enough to deprotonate the hydrochloride but generally does not interfere with the reaction.

Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

Objective: To conjugate a carboxylic acid-containing payload to this compound.

Causality Behind Choices:

  • HATU: Chosen for its high efficiency, rapid reaction times, and low rate of side reactions. It is particularly effective for coupling sterically hindered partners.[8]

  • DIPEA: A bulky, non-nucleophilic base that will not compete with the azetidine as a nucleophile. A minimum of 2.5 equivalents are used: 1.0 eq to neutralize the HCl salt, 1.0 eq to neutralize the payload carboxylic acid, and an additional 0.5 eq to drive the reaction equilibrium.

  • DMF: A polar aprotic solvent that effectively dissolves all reactants and intermediates.

Materials:

  • This compound

  • Payload-COOH (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer

  • Standard work-up and purification supplies (Ethyl Acetate, brine, Na₂SO₄, silica gel)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the Payload-COOH (1.0 eq) and this compound (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to achieve a concentration of approx. 0.1 M with respect to the limiting reagent).

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Troubleshooting:

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient activation; poor quality reagents. Add an additional portion of HATU (0.2 eq). Ensure all reagents are anhydrous.

| Low Yield | Sub-optimal work-up; product loss. | Use a continuous extractor for water-soluble products. Minimize pH extremes during work-up. |

Protocol 2: General Procedure for N-Alkylation with an Alkyl Bromide

Objective: To conjugate an alkyl bromide-containing payload to this compound.

Causality Behind Choices:

  • K₂CO₃: A moderately strong inorganic base that is sufficient to deprotonate the amine hydrochloride. It is heterogeneous in many organic solvents, which can be advantageous for easy removal by filtration.

  • Acetonitrile (ACN): An excellent polar aprotic solvent for Sₙ2 reactions.

  • Heat: Many alkylation reactions are slow at room temperature. Heating to 60-80 °C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Materials:

  • This compound

  • Payload-Br (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.2 eq)

  • Anhydrous Acetonitrile (ACN)

  • Reaction vessel with magnetic stirrer and condenser

  • Standard work-up and purification supplies

Procedure:

  • To a reaction vessel equipped with a condenser, add this compound (1.2 eq) and finely powdered K₂CO₃ (2.2 eq).

  • Add anhydrous ACN to the vessel, followed by the Payload-Br (1.0 eq).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS over 6-18 hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ACN.

  • Concentrate the filtrate in vacuo.

  • Redissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Comparative Reaction Conditions Summary:

ParameterN-Acylation (HATU)N-Alkylation (Sₙ2)
Payload Type Carboxylic AcidAlkyl Halide/Sulfonate
Base DIPEA, Et₃NK₂CO₃, Cs₂CO₃, NaH
Stoichiometry ~1.2 eq coupling agent>2.0 eq base
Solvent DMF, DCMACN, DMF
Temperature 0 °C to Room TempRoom Temp to 80 °C
Reaction Time 1 - 6 hours6 - 24 hours

References

  • This compound | C6H12ClNO2 | CID 44828820 . PubChem, National Center for Biotechnology Information. [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates . Bentham Science. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation . Journal of the American Chemical Society. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks . Synthesis. [Link]

  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines . European Journal of Organic Chemistry. [Link]

  • AZETIDINE . Organic Syntheses. [Link]

  • Ethyl 3-azetidine-carboxylate hydrochloride . Oakwood Chemical. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes . RSC Advances. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters. [Link]

  • Amide coupling reaction in medicinal chemistry . HepatoChem, Inc. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors . Journal of Medicinal Chemistry. [Link]

  • Coupling Reagents in Amide Synthesis . Scribd. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. [Link]

  • Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals . American Chemical Society. [Link]

  • ETHYL 4-THIAZOLECARBOXYLATE . Organic Syntheses. [Link]

Sources

Application Notes and Protocols for the Purification of Ethyl Azetidine-3-carboxylate Hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Role and Challenges of Purifying Azetidine-Containing Molecules

Ethyl azetidine-3-carboxylate hydrochloride is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic candidates due to the unique conformational constraints imparted by the four-membered azetidine ring.[1][2][3] The synthesis of conjugates involving this scaffold often results in complex mixtures containing unreacted starting materials, reagents, and various side products. The inherent polarity and the presence of the hydrochloride salt add layers of complexity to the purification process.[4] This guide provides a comprehensive overview of robust purification strategies tailored for conjugates of this compound, ensuring the high purity required for downstream applications in drug discovery and development.

The primary challenges in purifying these conjugates stem from their physicochemical properties. The presence of the ionizable azetidine nitrogen and the hydrochloride counter-ion makes these molecules highly polar and often water-soluble. Furthermore, the ester functionality can be susceptible to hydrolysis under certain pH conditions. Therefore, the selection of an appropriate purification technique is critical to achieving high purity while maintaining the integrity of the conjugate.

Strategic Approach to Purification: A Decision-Making Framework

A systematic approach to purification begins with a thorough analysis of the crude reaction mixture. Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying the target conjugate and major impurities. This initial assessment guides the selection of the most suitable purification strategy.

Caption: Decision workflow for selecting the optimal purification strategy.

Chromatographic Purification Techniques

Chromatography is a cornerstone of purification in organic synthesis. The choice between normal-phase, reversed-phase, and ion-exchange chromatography depends heavily on the polarity of the conjugate and its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often the method of choice for purifying polar to moderately nonpolar compounds.

Principle: The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. More hydrophobic compounds are retained longer on the column.

Causality Behind Experimental Choices:

  • Mobile Phase Additives: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial. For conjugates of this compound, the acidic additive ensures that the azetidine nitrogen remains protonated, leading to consistent retention times and improved peak shape.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is gradually increased, is generally more effective than an isocratic elution for separating complex mixtures with a wide range of polarities.

Detailed Protocol for RP-HPLC Purification:

  • Column: C18-silica, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min for analytical scale; adjust accordingly for preparative scale.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the collected fractions by LC-MS to confirm the presence of the desired product. Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to remove the aqueous mobile phase).

Data Presentation:

ParameterValueRationale
Stationary PhaseC18-silicaEffective for retaining and separating compounds with varying hydrophobicities.
Mobile PhaseWater/Acetonitrile with 0.1% TFAProvides good solubility for polar compounds and ensures protonation of the azetidine nitrogen for consistent chromatography.
Elution ModeGradientAllows for the separation of a wide range of impurities in a single run.
DetectionUV (214 nm & 254 nm)Common wavelengths for detecting organic molecules with chromophores.
Normal-Phase Chromatography

Normal-phase chromatography is suitable for less polar conjugates or when orthogonal purification to RP-HPLC is required.

Principle: A polar stationary phase (e.g., silica gel) is used with a nonpolar mobile phase (e.g., a mixture of hexanes and ethyl acetate). More polar compounds are retained longer.[5]

Causality Behind Experimental Choices:

  • Amine Deactivation: The basicity of the azetidine nitrogen can lead to strong interactions with the acidic silica gel, resulting in peak tailing and poor recovery. To mitigate this, a small amount of a basic additive, such as triethylamine (TEA) or ammonia, is often added to the mobile phase.

  • Solvent System: The choice of solvents is critical for achieving good separation. A systematic screening of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is recommended.

Detailed Protocol for Normal-Phase Flash Chromatography:

  • Stationary Phase: Silica gel, 40-63 µm particle size.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 100% ethyl acetate) with 0.1% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the dried powder onto the top of the column.

  • Elution: Run the gradient and collect fractions.

  • Fraction Analysis: Monitor the fractions by TLC, staining with a suitable reagent (e.g., potassium permanganate or ninhydrin if the azetidine is deprotected).

  • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure.

Caption: Workflow for Normal-Phase Flash Chromatography.

Crystallization: A Powerful Technique for High Purity

Crystallization is an excellent method for obtaining highly pure compounds, particularly for hydrochloride salts which often form well-ordered crystals.[2][6][7]

Principle: A supersaturated solution of the crude compound is prepared in a suitable solvent system. As the solution cools or the solvent slowly evaporates, the compound with the lowest solubility (ideally the target conjugate) will crystallize out, leaving impurities in the mother liquor.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent system is one in which the conjugate is sparingly soluble at room temperature but highly soluble at an elevated temperature. A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble) is often used. Common solvent systems for hydrochloride salts include ethanol/ether, methanol/dichloromethane, and isopropanol/acetone.

  • Co-crystal Formers: In some cases, co-crystallization with a suitable guest molecule can improve the crystalline properties of the target compound.[8]

Detailed Protocol for Crystallization:

  • Solvent Screening: In small vials, test the solubility of the crude material in a range of solvents to identify a suitable crystallization solvent or solvent system.

  • Dissolution: Dissolve the crude conjugate in a minimal amount of the chosen "good" solvent at an elevated temperature (e.g., reflux).

  • Induce Crystallization:

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then to 0-4 °C in an ice bath or refrigerator.

    • Anti-Solvent Addition: Slowly add an "anti-solvent" to the solution at room temperature until it becomes slightly turbid. Then, allow the solution to stand.

    • Vapor Diffusion: Place the vial containing the dissolved compound inside a larger sealed chamber containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals by LC-MS, NMR, and melting point determination.

Conclusion and Best Practices

  • Thorough Characterization: Always begin with a comprehensive analysis of the crude reaction mixture to inform your purification strategy.

  • Method Development: Optimize chromatographic conditions and crystallization solvents on a small scale before proceeding to a larger scale.

  • Orthogonal Techniques: Employ at least two different purification techniques (e.g., RP-HPLC followed by crystallization) to ensure the removal of a broad range of impurities.

  • Purity Assessment: Use multiple analytical methods (e.g., LC-MS, NMR, elemental analysis) to confirm the purity and identity of the final compound.

By following these guidelines, researchers can confidently and efficiently purify these challenging yet important molecules, accelerating the pace of drug discovery.

References

  • BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
  • Gajanan V. Honmane, et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(1), 224-232.
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083.
  • Gajanan V. Honmane, et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate.
  • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. CrystEngComm, 17(2), 235-246.
  • Gerry, C. J., & Schreiber, S. L. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry, 83(15), 8266–8282.
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Brandt, T. A., et al. (2010). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 14(4), 844–849.
  • Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 102-114.
  • Gerry, C. J., & Schreiber, S. L. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Publications.
  • Zawacky, S. R., & Pond, G. R. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. Google Patents.
  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26165-26172.
  • Remenar, J. F., et al. (2003). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Antibody-Drug Conjugates Featuring an Ethyl Azetidine-3-Carboxylate Hydrochloride Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of biotherapeutics, merging the antigen-specific targeting of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1] The linker component, which connects the antibody and the payload, is a critical determinant of an ADC's safety, stability, and efficacy.[2] This guide provides a detailed framework of analytical methods and protocols for the comprehensive characterization of ADCs synthesized using a non-cleavable linker derived from Ethyl azetidine-3-carboxylate hydrochloride .[3][4] We delve into the core Critical Quality Attributes (CQAs) for these complex molecules and present robust, field-proven methodologies to ensure their accurate assessment. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the crucial "why" behind each analytical choice to support robust process development, formulation, and quality control.

Introduction: The Architectural Significance of ADC Linkers

An ADC's architecture consists of three core components: a monoclonal antibody, a cytotoxic payload, and a chemical linker.[5] The linker is not merely a passive connector; its chemical properties dictate the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic index. Linkers derived from this compound are categorized as non-cleavable linkers.[3][6] Unlike cleavable linkers that are designed to release their payload in response to specific enzymatic or chemical triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the payload-linker-amino acid adduct.[3] This mechanism can offer advantages in terms of plasma stability and reduced off-target toxicity.

The inherent complexity and heterogeneity of ADCs, arising from the distribution of drug molecules and the potential for various isoforms, necessitate a multi-faceted analytical strategy.[1][7] Comprehensive characterization is not just a regulatory requirement but a fundamental necessity for understanding the structure-activity relationship and ensuring batch-to-batch consistency, safety, and efficacy.[5]

The Analytical Blueprint: Critical Quality Attributes (CQAs) for ADCs

A successful ADC characterization strategy is built around the systematic evaluation of its CQAs. For an ADC utilizing an this compound-based linker, these key attributes include:

  • Drug-to-Antibody Ratio (DAR) and Drug Load Distribution: The average number of drugs conjugated to each antibody (DAR) and the statistical distribution of species with different drug loads (e.g., DAR0, DAR2, DAR4) are paramount, as they directly influence both potency and pharmacokinetics.[8]

  • Conjugation Site and Positional Isomers: Identifying the specific amino acid residues (e.g., lysines or engineered cysteines) where the linker-drug is attached is crucial. The location of conjugation can impact antibody binding, stability, and clearance.[9][10]

  • Purity and Impurities: This includes quantifying the level of unconjugated antibody, residual free drug-linker, and detecting any product-related variants such as aggregates or fragments.[11][12]

  • Charge Heterogeneity: The conjugation process can alter the overall charge of the antibody, leading to a profile of charge variants that must be monitored and controlled.[13]

  • Higher-Order Structure and Biophysical Stability: The covalent attachment of hydrophobic drug-linkers can perturb the secondary, tertiary, and quaternary structure of the antibody, potentially affecting its stability and function.[7][14]

  • Chemical and Physical Stability: Assessing the ADC's stability under various stress conditions (thermal, pH, light) is essential to define storage conditions, shelf-life, and predict its behavior in vivo.[15][16]

Below is a workflow diagram illustrating the comprehensive analytical strategy for ADC characterization.

ADC_Characterization_Workflow cluster_0 Intact ADC Sample cluster_1 Primary Characterization (CQAs) cluster_2 Analytical Techniques ADC ADC with Ethyl Azetidine-3-Carboxylate Linker DAR DAR & Drug Load Distribution Purity Purity, Aggregation, Fragments Sites Conjugation Sites Charge Charge Heterogeneity Stability Biophysical & Chemical Stability HIC Hydrophobic Interaction Chromatography (HIC) DAR->HIC Hydrophobicity MS Mass Spectrometry (Native MS, LC-MS) DAR->MS Mass SEC Size Exclusion Chromatography (SEC) Purity->SEC Size CESDS CE-SDS Purity->CESDS Size (denatured) PeptideMap Peptide Mapping (LC-MS/MS) Sites->PeptideMap Sequence iCIEF iCIEF Charge->iCIEF pI Stability->MS Structure/Degradation Stability->SEC Structure/Degradation DSC_CD DSC & Circular Dichroism (CD) Stability->DSC_CD Structure/Degradation

Caption: Overall Analytical Workflow for ADC Characterization.

Core Analytical Methodologies and Protocols

This section provides detailed protocols for the essential analytical techniques required to characterize an ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is arguably the most critical quality attribute for an ADC. Two orthogonal methods, Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS), are standard in the industry.

Causality Behind Method Selection:

  • HIC: This technique separates molecules based on their surface hydrophobicity.[17] The conjugation of a typically hydrophobic drug-linker to the antibody increases its overall hydrophobicity. Therefore, species with more drugs attached (e.g., DAR4, DAR6) will bind more tightly to the HIC column and elute later than species with fewer drugs (e.g., DAR0, DAR2).[18][19] HIC provides a robust, quantitative profile of the drug load distribution.

  • Native MS: This method measures the mass of the intact ADC under non-denaturing conditions, preserving the non-covalent interactions between antibody subunits.[20] The resulting mass spectrum shows a series of peaks, each corresponding to a specific drug-loaded species. The mass difference between peaks corresponds to the mass of the attached drug-linker, providing unambiguous confirmation of the drug load and allowing for DAR calculation.[21]

Method Principle Advantages Limitations
HIC Separation by surface hydrophobicityRobust, high-throughput, excellent for QC, resolves positional isomers to some extent.[17]Indirect measurement; requires well-resolved peaks for accurate quantification; typically incompatible with direct MS analysis due to non-volatile salts.[19]
Native MS Separation by mass-to-charge ratioDirect mass measurement; highly accurate; provides molecular weight confirmation.[22]May have ionization bias against higher DAR species; requires specialized instrumentation and expertise.[15]

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

  • Reagents & Materials:

    • HIC Column (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZorb HIC)

    • Mobile Phase A: 2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0

    • ADC Sample (approx. 1 mg/mL)

  • Instrumentation & Conditions:

    • HPLC/UPLC System with UV Detector (e.g., Agilent 1260 Infinity II Bio-inert LC)[17]

    • Detector Wavelength: 280 nm

    • Column Temperature: 25°C

    • Flow Rate: 0.8 mL/min

    • Gradient:

      • 0-2 min: 0% B

      • 2-20 min: 0% to 100% B

      • 20-22 min: 100% B

      • 22-24 min: 100% to 0% B

      • 24-30 min: 0% B (Re-equilibration)

  • Data Analysis:

    • Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, etc.).

    • Calculate the relative percentage area for each peak.

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ (% Area of Species * DAR of Species) / Σ (% Area of all Species)[23]

Identification of Conjugation Sites via Peptide Mapping

Peptide mapping is the gold standard for identifying the specific amino acid residues where the drug-linker is attached.[10]

Causality Behind Method Selection: The ADC is enzymatically digested (typically with trypsin) into smaller peptides.[10] These peptides are then separated by reverse-phase HPLC and analyzed by high-resolution mass spectrometry (LC-MS/MS). Peptides containing the drug-linker modification will have a corresponding mass increase and will typically be more hydrophobic, causing them to elute later.[24] MS/MS fragmentation of these modified peptides allows for the precise localization of the modification to a specific amino acid.[25]

Peptide_Mapping_Workflow IntactADC Intact ADC Denature Denaturation, Reduction & Alkylation IntactADC->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC RP-HPLC Separation of Peptides Digest->LC MS1 MS Scan (Precursor Ion Mass) LC->MS1 Electrospray Ionization MS2 MS/MS Scan (Fragmentation) MS1->MS2 Collision-Induced Dissociation Data Data Analysis: Identify Modified Peptides & Pinpoint Site MS2->Data

Caption: Workflow for Conjugation Site Analysis by Peptide Mapping.

Protocol 2: Peptide Mapping by LC-MS/MS

  • Reagents & Materials:

    • ADC Sample (approx. 1 mg/mL)

    • Denaturation Buffer: 8 M Urea or 6 M Guanidine HCl[10]

    • Reducing Agent: 10 mM Dithiothreitol (DTT)

    • Alkylating Agent: 25 mM Iodoacetamide (IAM)

    • Trypsin (MS-grade, e.g., Promega)

    • Quenching Solution: 1% Formic Acid

    • LC-MS Solvents: A (0.1% Formic Acid in Water), B (0.1% Formic Acid in Acetonitrile)

  • Sample Preparation (Digestion):

    • Dilute ~100 µg of ADC in denaturation buffer.

    • Add DTT and incubate at 37°C for 45 minutes to reduce disulfide bonds.

    • Cool to room temperature. Add IAM and incubate in the dark for 30 minutes to alkylate free cysteines.

    • Buffer exchange the sample into a trypsin-compatible buffer (e.g., 50 mM Tris-HCl).

    • Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate at 37°C for 4-16 hours.

    • Quench the reaction by adding formic acid to a final concentration of 1%.[9]

  • Instrumentation & Conditions:

    • High-Resolution LC-MS/MS System (e.g., Thermo Scientific Orbitrap, Agilent Q-TOF)[24]

    • Column: C18 Reverse-Phase Column (e.g., Agilent AdvanceBio Peptide Mapping)

    • Flow Rate: 0.3 mL/min

    • Gradient: A suitable gradient from 2% to 45% B over 60-90 minutes.

    • MS Acquisition: Data-dependent acquisition (DDA) mode, acquiring MS/MS spectra for the top 10 most abundant precursor ions.

  • Data Analysis:

    • Use specialized software (e.g., MassHunter BioConfirm, Proteome Discoverer) to search the MS/MS data against the antibody sequence.

    • Define the mass of the drug-linker adduct as a variable modification (e.g., on lysine residues).

    • Compare the peptide map of the ADC to that of the unconjugated mAb to identify new, later-eluting peaks corresponding to drug-conjugated peptides.

    • Manually inspect MS/MS spectra of modified peptides to confirm the sequence and modification site.[24]

Analysis of Purity, Aggregation, and Heterogeneity

Several techniques are required to build a complete picture of the ADC's purity and heterogeneity profile.

  • Size Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[11] Separation is based on hydrodynamic radius, making it an ideal, non-denaturing method for assessing the integrity of the intact ADC.[26]

  • Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): An automated, high-resolution version of traditional SDS-PAGE.[13] It separates proteins based on their molecular size under denaturing conditions. Under non-reducing conditions, it can resolve species based on the number of conjugated light and heavy chains. Under reducing conditions, it separates the individual light and heavy chains, revealing drug loading on each chain.[27][28]

  • Imaged Capillary Isoelectric Focusing (iCIEF): This technique separates proteins based on their isoelectric point (pI).[13] Conjugation, particularly on lysine residues, neutralizes positive charges and lowers the pI. iCIEF provides a high-resolution "fingerprint" of the charge variant profile of the ADC.

Protocol 3: Aggregate Analysis by Size Exclusion Chromatography (SEC)

  • Reagents & Materials:

    • SEC Column (e.g., Waters ACQUITY UPLC BEH200 SEC, Tosoh TSKgel G3000SWxl)

    • Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 6.8

    • ADC Sample (approx. 1 mg/mL)

  • Instrumentation & Conditions:

    • HPLC/UPLC System with UV and/or Fluorescence Detector

    • Detector Wavelength: 280 nm

    • Column Temperature: 25°C

    • Flow Rate: 0.5 mL/min (for UPLC) or 1.0 mL/min (for HPLC)

    • Run Time: Isocratic elution for 15-20 minutes

  • Data Analysis:

    • Integrate the peaks corresponding to the monomer, aggregate(s), and fragment(s).

    • Calculate the relative percentage area of each species to determine the purity profile.

Stability Assessment

ADC stability must be assessed under both recommended storage conditions and forced degradation (stress) conditions to understand potential degradation pathways.[16][29]

Causality Behind Method Selection: A forced degradation study intentionally exposes the ADC to harsh conditions (e.g., high temperature, extreme pH, light, oxidation) to predict long-term stability and identify potential degradation products.[12] The analytical methods described previously (SEC, HIC, CE-SDS, MS) are then used as stability-indicating methods to monitor changes over time. For an ADC with a non-cleavable linker, key stability concerns include physical aggregation (monitored by SEC), changes in drug load distribution (monitored by HIC), and potential modifications to the antibody itself (monitored by peptide mapping and iCIEF).[15][16]

Protocol 4: Forced Degradation Study

  • Stress Conditions:

    • Thermal: Incubate ADC samples at elevated temperatures (e.g., 40°C and 50°C) for various time points (e.g., 1, 2, 4 weeks).

    • pH: Adjust the ADC solution to acidic (e.g., pH 3.0) and basic (e.g., pH 9.0) conditions and hold at 4°C or 25°C.

    • Light: Expose the ADC to controlled UV and visible light according to ICH Q1B guidelines.

    • Oxidative: Add a low concentration of an oxidizing agent (e.g., 0.03% H₂O₂) and incubate at room temperature.

    • Include a control sample stored at the recommended condition (e.g., 4°C).

  • Analysis:

    • At each time point, analyze the stressed samples and the control sample using a panel of stability-indicating methods:

      • SEC: To monitor for aggregation and fragmentation.

      • HIC: To check for deconjugation or changes in the DAR profile.

      • iCIEF: To monitor for changes in the charge variant profile.

      • LC-MS (Peptide Mapping): To identify specific sites of chemical degradation, such as deamidation or oxidation.

  • Data Interpretation:

    • Compare the profiles of the stressed samples to the control.

    • Identify and quantify the degradation products to determine the primary degradation pathways for the ADC.

Conclusion

The analytical characterization of an Antibody-Drug Conjugate featuring a non-cleavable linker like this compound is a complex but essential undertaking. A successful strategy relies on a suite of orthogonal analytical techniques, each chosen to interrogate a specific Critical Quality Attribute. By employing robust methods such as HIC, native MS, peptide mapping, SEC, and CE-SDS, researchers can build a comprehensive understanding of the ADC's structure, purity, and stability. The protocols and insights provided in this guide serve as a foundational framework for developing and validating the analytical panel required to ensure the safety, consistency, and efficacy of these promising next-generation therapeutics.

References

  • Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates. (Source: Google Cloud) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdHg2JhlcPjqB7N3pD6dL5JT0pBXxpddLjO7v2q1_Hmn2wl-_4wtUvZMpzkjKfHh47k33yVvarh6nVR01MgtS-7uw7Db0m5s6xYIcDeSiVxyV_Tld0Q9buQPBPJL-k2w7w-aAbFDFBEPVTFLKJL1gsdICPXvHnnN4FFLIUteuYPBYu8vlSYMQoyBaGq_KVYUhN6mCl4wgbD7Qic01JdmmCKGakPbu-_1IbUiSJL6x0yg==]
  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3092624/]
  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. (Source: Waters Corporation) [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2020/analysis-of-antibody-drug-conjugates-adcs-by-native-mass-spectrometry-on-the-bioaccord-system.html]
  • This compound | ADC Linker. (Source: MedchemExpress.com) [URL: https://www.medchemexpress.
  • Jain, T., & Vasisht, K. (2020). Biophysical Methods for Characterization of Antibody-Drug Conjugates. In Methods in Molecular Biology (Vol. 2078, pp. 289–300). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/31686367/]
  • Key biochemical and biophysical properties of antibody-drug conjugates (ADCs). (2022). (Source: Malvern Panalytical) [URL: https://www.materials-talks.
  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (Source: Bioanalysis Zone) [URL: https://www.bioanalysis-zone.
  • Native HIC-MS of ADCs for DAR Species Determination and Identification. (2025). (Source: Technology Networks) [URL: https://www.technologynetworks.
  • Cianferani, S., & Beck, A. (2018). Analysis of ADCs by Native Mass Spectrometry. In Methods in Molecular Biology (Vol. 1772, pp. 115–128). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/29732560/]
  • Wang, Y., & Gu, C. (2020). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. In Methods in Molecular Biology (Vol. 2078, pp. 139–146). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/31686358/]
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). (Source: Curiatis) [URL: https://www.curiatis.
  • How to analyse cysteine-linked ADC using HIC. (Source: Separation Science) [URL: https://www.sepscience.com/information/how-to-analyse-cysteine-linked-adc-using-hic]
  • Analytical Techniques for Antibody-Drug Conjugates. (Source: Pharma Focus America) [URL: https://www.pharmafocusamerica.
  • Barfield, M., & D'Hooghe, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(10), 280. (Source: MDPI) [URL: https://www.mdpi.com/1424-8247/13/10/280]
  • Advancing Antibody-Drug Conjugate (ADC) Analysis with High-Resolution Mass Spectrometry (HRMS). (Source: Qmera Pharmaceuticals) [URL: https://www.qmerapharma.com/blog/advancing-antibody-drug-conjugate-adc-analysis-with-high-resolution-mass-spectrometry-hrms]
  • Antibody Drug Conjugates. (Source: DC Chemicals) [URL: https://www.dcchemicals.
  • Le, L. N., et al. (2015). Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis. Analytical Biochemistry, 472, 14–22. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25529402/]
  • Physical and Chemical Stability Analysis of ADCs. (Source: Creative Proteomics) [URL: https://www.creative-proteomics.com/services/physical-and-chemical-stability-analysis-of-adcs.htm]
  • High-Resolution Mapping of Drug Conjugated Peptides in an ADC Digest. (Source: Agilent) [URL: https://www.agilent.
  • Biophysical Methods for Characterization of ADCs. (Source: Creative Biolabs) [URL: https://www.creative-biolabs.
  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. (Source: Agilent) [URL: https://www.agilent.
  • Bhaskar, V. (2020). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. In Methods in Molecular Biology (Vol. 2078, pp. 301–311). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/31686368/]
  • Uehara, H., et al. (2016). Biophysical characterization of a model antibody drug conjugate. Journal of Pharmaceutical Sciences, 105(2), 528–534. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/26869408/]
  • Cianferani, S., & Beck, A. (2018). Analysis of ADCs by Native Mass Spectrometry. (Source: Springer Nature Experiments) [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7795-9_7]
  • Bhaskar, V. (2020). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. (Source: Springer Link) [URL: https://link.springer.com/protocol/10.1007/978-1-4939-9929-3_21]
  • Li, Y., & Gu, C. (2020). Characterization of ADCs by Capillary Electrophoresis. In Methods in Molecular Biology (Vol. 2078, pp. 147–156). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/31686359/]
  • Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). (Source: Waters Corporation) [URL: https://www.waters.
  • Antibody-drug Conjugate/ADC Related Catalog. (Source: FUJIFILM Wako Chemicals) [URL: https://www.wakousa.
  • Conjugation Site Analysis by MS/MS Protein Sequencing. (Source: Creative Biolabs) [URL: https://www.creative-biolabs.com/adc/conjugation-site-analysis-by-ms-ms-protein-sequencing.htm]
  • D'Atri, V., et al. (2018). Peptide Mapping of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry. LCGC International, 31(1), 12-21. (Source: LCGC International) [URL: https://www.chromatographyonline.
  • Guidelines for ADC Stability Studies. (2025). (Source: Porton Pharma Solutions) [URL: https://www.portonpharma.com/news_events/guidelines-for-adc-stability-studies/]
  • Chen, L. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. (Source: American Pharmaceutical Review) [URL: https://www.americanpharmaceuticalreview.
  • Tobias, R. (2017). Method Development and Validation of a Denaturing Capillary Electrophoresis (CE-SDS) for the Determination of Molecular Size Components in Antibody Drug Conjugate (ADC). (Source: ResearchGate) [URL: https://www.researchgate.
  • Bian, Y. (2024). Identification of Conjugation Sites in an Antibody Drug Conjugate. (Source: Agilent) [URL: https://www.agilent.
  • Li, Y., & Gu, C. (2020). Characterization of ADCs by Capillary Electrophoresis. (Source: Springer Nature Experiments) [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-9929-3_10]
  • This compound. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.
  • Driessena, J., et al. (2022). Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody-drug conjugates using CE-SDS. Electrophoresis, 43(18-19), 1836-1843. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/35904085/]
  • Method Development and Validation of a Denaturing Capillary Electrophoresis (CE-SDS) for the Determination of Molecular Size C. (2017). (Source: AAPS) [URL: https://www.aaps.org/AAPS/Meetings/Meeting-Files/2017/2017-AAPS-Annual-Meeting/Posters/T8059.pdf]
  • This compound. (2024). (Source: Shanghai Jinpan Biotech Co Ltd) [URL: https://www.jinpanbio.

Sources

Application Notes and Protocols: Ethyl Azetidine-3-carboxylate Hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction to Targeted Protein Degradation and the PROTAC Revolution

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the potential to address disease-causing proteins that have been historically considered "undruggable" with conventional small molecule inhibitors.[1][2][3] At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[4][5][6]

PROTACs function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[6][7] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI.[4][7] The polyubiquitin chain acts as a molecular tag, marking the POI for degradation by the 26S proteasome.[4][6] This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibition.[3]

The Linchpin of PROTACs: The Critical Role of the Linker

The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and drug-like properties.[4] Its composition, length, and rigidity influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[4] The linker also significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.[5]

Azetidine-Containing Linkers: A Strategy for Optimizing PROTACs

In the quest for optimal linker design, saturated heterocyclic linkers like azetidine have gained considerable attention. The four-membered azetidine ring offers a unique combination of properties:

  • Rigidity and Conformational Constraint: Compared to flexible alkyl chains, the azetidine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC for optimal ternary complex formation.[8]

  • Improved Physicochemical Properties: The incorporation of the polar azetidine motif can enhance the solubility and reduce the lipophilicity of PROTACs, which are often large molecules that can suffer from poor aqueous solubility.

  • Vectorial Properties: The defined geometry of the azetidine ring can provide a specific exit vector for the linker, allowing for more precise control over the orientation of the two ligands.

Ethyl Azetidine-3-carboxylate Hydrochloride: A Versatile Building Block for Azetidine-Containing Linkers

This compound is a commercially available and versatile building block for the synthesis of azetidine-containing PROTAC linkers.[9][10][11][12][13][14][15][16][17][18] Its key features include:

  • A Handle for Linker Elongation: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other linker components or directly to a ligand using standard amide bond formation chemistries.

  • A Nucleophilic Nitrogen: The secondary amine of the azetidine ring provides a nucleophilic center for reaction with electrophiles, allowing for the attachment of the linker to the other ligand.

  • Hydrophilic Character: The azetidine ring itself imparts a degree of hydrophilicity to the linker.

Application Notes and Protocols

Protocol 1: Synthesis of a Boc-Protected Azetidine Linker Arm from this compound

This protocol describes the initial steps to prepare a versatile azetidine-based linker intermediate, ready for coupling to E3 ligase and target protein ligands.

Rationale: The Boc (tert-butyloxycarbonyl) protecting group is used to mask the nucleophilicity of the azetidine nitrogen, preventing unwanted side reactions during subsequent synthetic steps. The ethyl ester is hydrolyzed to a carboxylic acid to provide a handle for amide bond formation.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Boc Protection of the Azetidine Nitrogen: a. Suspend this compound (1.0 eq) in DCM. b. Add TEA or DIPEA (2.2 eq) and stir until the solid dissolves. c. Cool the solution to 0 °C in an ice bath. d. Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction by Thin Layer Chromatography (TLC). g. Upon completion, wash the reaction mixture with water and brine. h. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield N-Boc-ethyl azetidine-3-carboxylate.

  • Hydrolysis of the Ethyl Ester: a. Dissolve the N-Boc-ethyl azetidine-3-carboxylate (1.0 eq) in a mixture of THF and water. b. Add LiOH (1.5 - 2.0 eq) and stir at room temperature for 2-4 hours. c. Monitor the reaction by TLC. d. Upon completion, remove the THF under reduced pressure. e. Acidify the aqueous solution to pH 3-4 with 1N HCl at 0 °C. f. Extract the product with EtOAc (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-azetidine-3-carboxylic acid.

Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: General Procedure for Coupling the Azetidine Linker to an E3 Ligase Ligand (e.g., a VHL Ligand)

This protocol outlines the amide bond formation between the prepared azetidine linker arm and an E3 ligase ligand containing a free amine. For this example, we will consider a generic VHL ligand with an available amino group.

Rationale: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA are commonly used to facilitate efficient amide bond formation with minimal side reactions.

Materials:

  • N-Boc-azetidine-3-carboxylic acid (from Protocol 1)

  • VHL ligand with a free amine

  • HATU or HBTU

  • DIPEA

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve N-Boc-azetidine-3-carboxylic acid (1.1 eq) in DMF.

  • Add HATU or HBTU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the VHL ligand (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the Boc-protected linker-VHL ligand conjugate.

Validation: Confirm the structure and purity of the product by ¹H NMR and LC-MS.

Protocol 3: General Procedure for Coupling the Linker-E3 Ligase Ligand Moiety to a Target Protein Ligand

This protocol involves the deprotection of the Boc group and subsequent coupling to the target protein ligand.

Rationale: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine on the azetidine ring. This amine is then coupled to a target protein ligand that has a suitable functional group for attachment, such as a carboxylic acid.

Materials:

  • Boc-protected linker-VHL ligand conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Target protein ligand with a carboxylic acid functionality

  • HATU or HBTU

  • DIPEA

  • Dimethylformamide (DMF)

  • Preparative HPLC for purification

Procedure:

  • Boc Deprotection: a. Dissolve the Boc-protected linker-VHL ligand conjugate (1.0 eq) in DCM. b. Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The crude product is the TFA salt of the deprotected amine.

  • Coupling to the Target Protein Ligand: a. Dissolve the target protein ligand with a carboxylic acid (1.0 eq) in DMF. b. Add HATU or HBTU (1.2 eq) and DIPEA (3.0 eq). c. Stir the mixture at room temperature for 15-30 minutes. d. Add a solution of the deprotected linker-VHL ligand conjugate (TFA salt, 1.1 eq) and additional DIPEA (2.0 eq) in DMF. e. Stir at room temperature for 4-16 hours. f. Monitor the reaction by LC-MS. g. Upon completion, purify the final PROTAC molecule by preparative HPLC.

Validation: The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC to confirm its identity and purity.

Protocol 4: Characterization and Validation of the Final PROTAC

Once synthesized and purified, the PROTAC must be biologically evaluated.

Key Assays:

  • Binding Assays: Determine the binding affinity of the PROTAC for both the target protein and the E3 ligase using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays.

  • Ternary Complex Formation Assays: Confirm that the PROTAC can induce the formation of a stable ternary complex using methods like SPR, fluorescence polarization, or AlphaLISA.

  • Western Blotting: Assess the ability of the PROTAC to induce the degradation of the target protein in a dose- and time-dependent manner in relevant cell lines.

  • Cell Viability/Proliferation Assays: Evaluate the functional consequences of target protein degradation on cellular processes.

  • Proteomics-based Selectivity Profiling: Use techniques like mass spectrometry-based proteomics to assess the selectivity of the PROTAC and identify any off-target degradation events.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Common Linker Moieties in PROTACs

Linker MoietyKey PropertiesAdvantagesDisadvantages
Alkyl Chains Flexible, lipophilicSimple to synthesize, can span a range of distancesCan lead to poor solubility and high lipophilicity ("grease ball" effect)
PEG Chains Flexible, hydrophilicImproves aqueous solubility and cell permeabilityCan increase molecular weight and flexibility, potentially leading to entropic penalties in ternary complex formation
Piperidine/Piperazine Rigid, hydrophilicIntroduces conformational constraint, improves solubilityCan be more synthetically challenging to incorporate than simple chains
Azetidine Rigid, hydrophilic, compact Provides conformational rigidity, improves solubility, offers unique exit vectors Can be more synthetically challenging than linear linkers

Visualization

PROTAC_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Start Ethyl azetidine-3- carboxylate HCl Boc_Protect Boc Protection Start->Boc_Protect (Boc)₂O, Base Hydrolysis Ester Hydrolysis Boc_Protect->Hydrolysis LiOH Linker_Arm N-Boc-azetidine- 3-carboxylic acid Hydrolysis->Linker_Arm Coupling_1 Amide Coupling Linker_Arm->Coupling_1 HATU, DIPEA E3_Ligand E3 Ligase Ligand (e.g., VHL) E3_Ligand->Coupling_1 Intermediate Boc-Linker-E3 Ligand Coupling_1->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection TFA Coupling_2 Amide Coupling Deprotection->Coupling_2 POI_Ligand POI Ligand POI_Ligand->Coupling_2 PROTAC Final PROTAC Coupling_2->PROTAC PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of a PROTAC.

References

  • Vertex AI Search. (n.d.). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation.
  • MedchemExpress.com. (n.d.). This compound | ADC Linker.
  • Semantic Scholar. (n.d.). Tactics and Strategies for the Synthesis of Cereblon Ligands.
  • Thieme E-Books & E-Journals. (n.d.). Tactics and Strategies for the Synthesis of Cereblon Ligands.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Ethyl azetidine-3-carboxylate (hydrochloride).
  • Sigma-Aldrich. (n.d.). This compound.
  • MCE. (n.d.). This compound | ADC Linker.
  • Benchchem. (n.d.). Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison.
  • AKSci. (n.d.). 405090-31-5 this compound.
  • MCE. (n.d.). This compound 405090-31-5.
  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on....
  • Alchem Pharmtech. (n.d.). CAS 405090-31-5 | this compound.
  • Oakwood Chemical. (n.d.). Ethyl 3-azetidine-carboxylate hydrochloride.
  • PMC - NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • SynQuest Laboratories. (n.d.). CAS 405090-31-5 | 4H58-5-41 | MDL MFCD10687181 | this compound.
  • ChemicalBook. (n.d.). ETHYL 3-AZETIDIN-CARBOXYLATE HCL | 405090-31-5.
  • American Chemical Society. (n.d.). Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignan.
  • PMC. (n.d.). Targeted protein degradation: advances in drug discovery and clinical practice.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.

Sources

Application Notes & Protocols for the Scalable Synthesis of Ethyl Azetidine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl azetidine-3-carboxylate hydrochloride is a pivotal building block in modern medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance properties such as metabolic stability, solubility, and target binding affinity.[1][2][3] The inherent ring strain of the four-membered azetidine core presents unique challenges in its synthesis, particularly during scale-up from benchtop to kilogram-scale production.[4] This guide provides a comprehensive, data-driven framework for the scalable synthesis of this key intermediate. We present a robust, multi-step synthetic pathway, detailing both a bench-scale protocol and a kilogram-scale adaptation. The core of this document lies in the in-depth analysis of scale-up parameters, addressing critical challenges in thermal management, reagent handling, purification strategies, and safety. The protocols are designed to be self-validating, with integrated quality control checkpoints and troubleshooting guidance to ensure process integrity and product quality.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine motif is a "bioisostere" of more common rings like pyrrolidine and piperidine, offering a distinct three-dimensional geometry that can be exploited by drug designers to achieve unique structure-activity relationships (SAR). Its inclusion can lead to improved pharmacokinetic profiles, making it a high-value scaffold.[1] However, the synthesis of functionalized azetidines is non-trivial due to the high ring strain, which can favor polymerization or ring-opening side reactions over the desired intramolecular cyclization.[5]

This document outlines a validated and scalable synthetic route, moving beyond simple procedural lists to explain the causality behind critical process decisions, ensuring a safe, efficient, and reproducible manufacturing process.

Synthetic Strategy & Route Selection

Multiple pathways exist for the synthesis of the azetidine core, including intramolecular cyclizations, cycloadditions, and ring contractions.[2][6][7] For a scalable and economically viable process, the chosen route must prioritize factors such as starting material availability, reaction robustness, avoidance of cryogenic temperatures, and non-chromatographic purification methods.[8]

Our selected strategy begins with the commercially available and versatile intermediate, N-Boc-azetidin-3-one , and proceeds through a three-stage process:

  • Stage 1: C-C Bond Formation via Horner-Wadsworth-Emmons (HWE) Reaction: Introduction of the carboxylate side chain via a highly reliable and scalable olefination reaction.

  • Stage 2: Reduction of the Exocyclic Double Bond: A catalytic hydrogenation to achieve the desired saturated azetidine core.

  • Stage 3: Deprotection and Salt Formation: Removal of the Boc protecting group and isolation of the final product as a stable hydrochloride salt.

This route offers excellent control over each transformation and employs well-understood, industrially relevant reactions.

G cluster_start Starting Material cluster_stage1 Stage 1: HWE Reaction cluster_stage2 Stage 2: Hydrogenation cluster_stage3 Stage 3: Deprotection & Salt Formation start N-Boc-azetidin-3-one s1_reagents Triethyl phosphonoacetate Strong Base (e.g., NaH, KHMDS) s1_process Horner-Wadsworth-Emmons Reaction start->s1_process Input s1_reagents->s1_process s1_intermediate Intermediate A (Unsaturated Ester) s1_process->s1_intermediate s1_qc QC-1: TLC, NMR (Confirm conversion) s1_intermediate->s1_qc s2_reagents H₂ Gas Pd/C Catalyst s1_qc->s2_reagents Pass s2_process Catalytic Hydrogenation s2_reagents->s2_process s2_intermediate Intermediate B (N-Boc Protected Product) s2_process->s2_intermediate s2_qc QC-2: GC, NMR (Confirm reduction) s2_intermediate->s2_qc s3_reagents HCl in Solvent (e.g., Dioxane, IPA) s2_qc->s3_reagents Pass s3_process Boc Deprotection & Crystallization s3_reagents->s3_process s3_final Final Product Ethyl azetidine-3-carboxylate HCl s3_process->s3_final s3_qc Final QC: HPLC, NMR, mp (Purity & Identity) s3_final->s3_qc

Bench-Scale Protocol (10-20 g Scale)

This protocol establishes the reaction conditions and serves as the baseline for process optimization.

Stage 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Rationale: The HWE reaction is chosen for its high yield and stereoselectivity (typically favoring the E-isomer), and for the water-soluble nature of its phosphate byproduct, which simplifies work-up. Sodium hydride is a common base, but requires careful handling; potassium hexamethyldisilazide (KHMDS) offers improved solubility in THF.

  • Materials:

    • Triethyl phosphonoacetate (1.1 eq)

    • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

    • N-Boc-azetidin-3-one (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aq. Ammonium Chloride (NH₄Cl)

    • Ethyl Acetate, Brine

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous THF.

    • Carefully add the sodium hydride dispersion. Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethyl phosphonoacetate dropwise via syringe. Causality: This addition is exothermic due to the deprotonation of the phosphonate. Slow addition at 0 °C is critical to prevent a thermal runaway and formation of side products.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.

    • Cool the reaction mixture back to 0 °C. Dissolve N-Boc-azetidin-3-one in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed (typically 2-4 hours), carefully quench the reaction by the slow addition of saturated aq. NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Purification is typically not required for the next step if the reaction is clean.

Stage 2: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Rationale: Catalytic hydrogenation is a clean and efficient method for double bond reduction. Palladium on carbon (Pd/C) is a robust and widely used catalyst. Methanol is an excellent solvent for this reaction.

  • Materials:

    • Crude product from Stage 1 (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

    • Methanol

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve the crude unsaturated ester in methanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under a nitrogen atmosphere. Safety: Pd/C is pyrophoric and must not be exposed to air, especially when dry or in the presence of flammable solvents.

    • Evacuate the flask and backfill with H₂ gas (using a balloon or a Parr shaker apparatus). Repeat this cycle three times.

    • Stir the reaction vigorously under a positive pressure of H₂ at room temperature until TLC or GC analysis indicates complete consumption of the starting material.

    • Carefully vent the H₂ atmosphere and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Causality: The Celite pad prevents fine catalyst particles from passing through and ensures the filtrate is free of palladium, which is a requirement for pharmaceutical intermediates.

    • Concentrate the filtrate under reduced pressure to yield the saturated, N-Boc protected product.

Stage 3: Synthesis of this compound

Rationale: Acid-mediated cleavage is the standard method for removing a Boc protecting group. Using a solution of HCl in a solvent like dioxane or isopropanol allows for the direct precipitation of the hydrochloride salt, providing an efficient purification step.

  • Materials:

    • N-Boc protected product from Stage 2 (1.0 eq)

    • 4M HCl in 1,4-Dioxane (or Isopropanol)

    • Diethyl Ether or Methyl tert-butyl ether (MTBE)

  • Procedure:

    • Dissolve the N-Boc protected ester in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Add the solution of HCl in dioxane (typically 3-5 equivalents) dropwise at 0 °C. Vigorous gas evolution (isobutylene) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, until TLC confirms the absence of starting material.

    • The hydrochloride salt will often precipitate directly from the reaction mixture. If not, add an anti-solvent like diethyl ether or MTBE to induce crystallization.

    • Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether.

    • Dry the product under vacuum to yield this compound as a white to off-white solid.

Scale-Up Considerations & Process Optimization

Transitioning from grams to kilograms requires a fundamental shift in methodology. Direct translation of the bench protocol is often unsafe and inefficient.

ParameterBench-Scale Approach (Grams)Kilo-Scale ChallengeOptimized Scale-Up Solution (Kilograms)Rationale
Heat Transfer Oil bath / Ice bathPoor surface area-to-volume ratio; risk of localized hot/cold spots and runaway reactions.Jacketed glass-lined or stainless steel reactor with controlled heating/cooling fluid.Provides precise, uniform temperature control across the entire reaction mass, crucial for managing exotherms in the HWE and deprotection steps.
Reagent Addition Syringe / Dropping funnelManual addition is impractical and unsafe for large volumes, especially for pyrophoric or highly reactive reagents.Metering pumps (e.g., diaphragm or peristaltic) for controlled, automated addition. For NaH, addition as a slurry.Ensures a consistent, pre-determined addition rate, preventing dangerous accumulation of unreacted reagents and allowing for better thermal management.
Base for HWE NaH (60% in oil)Mineral oil complicates work-up and product isolation at scale. Handling large amounts of dry NaH is a significant fire hazard.Use KHMDS or NaHMDS as a solution in THF, or use Potassium tert-butoxide (KOtBu) in a process-friendly solvent like 2-MeTHF.Solutions are easier to handle via pumps. KOtBu is a cheaper, non-pyrophoric strong base suitable for industrial use. 2-MeTHF is a greener solvent alternative to THF.
Hydrogenation H₂ balloon / Parr shakerBalloon pressure is insufficient for efficient large-scale reaction. Parr shakers have volume limitations.Dedicated high-pressure hydrogenator (autoclave) with integrated agitation, pressure/temperature monitoring, and safety release valves.Ensures sufficient H₂ availability and mass transfer for efficient reaction, while operating within a certified, safe engineering framework.
Purification Silica Gel ChromatographyImpractical, expensive, and generates large volumes of solvent waste at scale.Crystallization. The final deprotection/salt formation step is designed as a direct crystallization. Intermediates are telescoped (used without isolation).Crystallization is the most efficient and economical method for purifying large quantities of solid material, yielding high purity product directly.[8]
Safety Fume hoodIncreased quantities pose greater risks (fire, explosion, toxic exposure).Process Hazard Analysis (PHA) / HAZOP study. Use of closed systems, grounding/bonding to prevent static discharge, and dedicated safety protocols.[9][10]Proactively identifies potential failure modes and ensures robust engineering and administrative controls are in place to mitigate risks associated with flammable solvents, pyrophoric reagents, and high-pressure gas.

G cluster_deviation Deviation cluster_consequence Consequence cluster_safeguard Safeguard HAZOP HAZOP Analysis: Hydrogenation Stage D1 Loss of Cooling HAZOP->D1 D2 Agitator Failure HAZOP->D2 D3 Catalyst Ignition HAZOP->D3 C1 Exotherm, Pressure Buildup D1->C1 C2 Poor H₂ Mass Transfer, Stalled Reaction D2->C2 C3 Solvent Fire, Explosion D3->C3 S1 Reactor Rupture Disc, High-Temp Alarm/Shutdown C1->S1 Mitigates S2 Motor Torque Sensor, Interlock System C2->S2 Detects S3 Inert Atmosphere Transfer, Catalyst Wetting Protocol C3->S3 Prevents

Kilogram-Scale Protocol (Illustrative 1 kg Scale)

This protocol incorporates the optimizations discussed above. All operations must be performed in appropriately rated equipment by trained personnel following a strict Process Safety Management (PSM) protocol.

Equipment: 50 L Glass-Lined Reactor, 50 L Hydrogenator, Filter-Dryer, Metering Pumps.

Stage 1 & 2 (Telescoped): HWE and Hydrogenation
  • Reactor Setup: Charge the 50 L reactor with 2-Methyltetrahydrofuran (2-MeTHF, 15 L) and Potassium tert-butoxide (1.3 kg, 1.1 eq). Cool to 0-5 °C.

  • Ylide Formation: Using a metering pump, add Triethyl phosphonoacetate (2.6 kg, 1.1 eq) over 60-90 minutes, maintaining the internal temperature below 10 °C. Stir for 1 hour after addition.

  • HWE Reaction: Add a solution of N-Boc-azetidin-3-one (2.0 kg, 1.0 eq) in 2-MeTHF (5 L) via metering pump over 2 hours, keeping the temperature below 10 °C.

  • Reaction Completion & Work-up: Stir for 2-4 hours until in-process control (IPC by HPLC) shows >98% conversion. Add water (10 L) to quench. Agitate, then allow layers to separate. Drain the aqueous layer. Wash the organic layer with 10% brine (5 L).

  • Solvent Swap & Hydrogenation Prep: Distill a portion of the 2-MeTHF under vacuum and replace with Methanol (20 L). Transfer the solution to the 50 L hydrogenator.

  • Hydrogenation: Under a nitrogen blanket, carefully charge 10% Pd/C (50% wet, 200 g). Seal the hydrogenator, purge with N₂, then pressurize with H₂ to 4 bar (approx. 60 psi). Agitate vigorously, maintaining temperature at 25-30 °C.

  • Reaction Completion: Monitor H₂ uptake. When uptake ceases, confirm reaction completion via IPC (HPLC/GC).

  • Filtration: Vent H₂ and purge with N₂. Filter the batch through a spark-proof filter press containing a Celite® pad to remove the catalyst. The resulting methanol solution is used directly in the next stage.

Stage 3: Deprotection and Isolation
  • Reactor Setup: Transfer the methanol solution of the intermediate to the 50 L reactor. Cool to 0-5 °C.

  • Salt Formation: Prepare a solution of concentrated HCl (37%, ~1.2 L, 1.2 eq) in Isopropanol (5 L). Add this acidic solution slowly to the reactor over 2 hours, maintaining the temperature below 15 °C.

  • Crystallization: The product will begin to crystallize. After the addition is complete, stir the slurry at 0-5 °C for at least 4 hours.

  • Isolation: Transfer the slurry to a filter-dryer. Deliquor the batch under vacuum.

  • Washing: Wash the filter cake with cold MTBE (2 x 5 L) to remove residual solvents and impurities.

  • Drying: Dry the product in the filter-dryer under vacuum at 40 °C until the loss on drying (LOD) is <0.5%.

  • Packaging: Discharge the final product, this compound (Expected yield: 1.5-1.7 kg, >99% purity), into double-lined, sealed containers.

Analytical Methods & Quality Control

AnalysisStage of UsePurposeTypical Specification
¹H NMR All StagesStructure confirmation, intermediate verification, residual solvent analysis.Conforms to reference spectrum.
HPLC IPC & Final ProductMonitor reaction progress, determine purity and impurity profile.Final Product Purity: ≥99.0% area.
GC-MS Stage 2 & FinalDetect volatile impurities and confirm reduction. Residual solvent analysis.Conforms to ICH guidelines for residual solvents.
Melting Point Final ProductIdentity and purity check.Sharp, within ±2 °C of reference value.
Karl Fischer Final ProductDetermine water content.≤0.5% w/w

References

  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(19), 5212–5215. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved January 5, 2026, from [Link]

  • Sparrow. (2025). What are the safety precautions when handling azetidine? Sparrow Blog. [Link]

  • Gerry, C. J., & Schreiber, S. L. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 83(11), 5953–5972. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved January 5, 2026, from [Link]

  • Cherkupally, P., & Kürti, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Biology. [Link]

  • Schindler, C. S. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 13, 2154-2160. [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 4-oxo-1,2-diphenyl-2-azetidinecarboxylate. Retrieved January 5, 2026, from [Link]

  • Gize,A. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Xu, J. X., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 34-49. [Link]

  • Oakwood Chemical. (n.d.). Ethyl 3-azetidine-carboxylate hydrochloride. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). Methods and intermediates for preparing cis-4-oxoazetidine intermediates.
  • Gerry, C. J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9923-9929. [Link]

  • Almássy, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 969. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Chen, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15725. [Link]

  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 46849-46877. [Link]

  • Nakagawa, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2125-2134. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-259. [Link]

  • Google Patents. (n.d.). Synthesis of azetidine derivatives.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved January 5, 2026, from [Link]

  • Chem-Impex. (n.d.). (S)-(-)-4-Oxo-2-azetidinecarboxylic acid. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). (2S)-4-oxoazetidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Starks Associates, Inc. (1993). Preparation of Chemicals and Bulk Drug Substance for the U.S. Army Drug Development Program. DTIC. [Link]

  • Gerry, C. J., & Schreiber, S. L. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry. [Link]

  • Kim, Y. P., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-90. [Link]

  • da Silva, A. C., et al. (2012). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[11][12]oxazinane-3-carboxylic acid ethyl esters. Archiv der Pharmazie, 345(3), 223-33. [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Deprotection of N-Protected Ethyl Azetidine-3-Carboxylate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, is an increasingly important structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can confer improved metabolic stability, enhance binding affinity, and optimize pharmacokinetic properties.[2] Ethyl azetidine-3-carboxylate, particularly, serves as a versatile building block for creating more complex molecules. During multi-step syntheses, the secondary amine of the azetidine ring is typically protected to prevent unwanted side reactions. The final synthetic step, therefore, is often the removal of this protecting group to yield the free amine, which is commonly isolated as a stable hydrochloride salt for easier handling and improved shelf-life.[3][4]

This guide provides a detailed overview of the primary strategies, mechanisms, and experimental protocols for the deprotection of common N-protected precursors to furnish ethyl azetidine-3-carboxylate hydrochloride. We will focus on the two most prevalent N-protecting groups for this application: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.

Foundational Principles: Choosing a Deprotection Pathway

The selection of a deprotection strategy is governed by the overall molecular structure, specifically the compatibility of other functional groups present in the molecule with the required reaction conditions. The strained nature of the azetidine ring is a key consideration, although studies show it is generally stable to the mild conditions described herein.[1][2]

The general workflow for obtaining the target hydrochloride salt from its N-protected precursor is outlined below.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A N-Protected Ethyl Azetidine-3-Carboxylate (e.g., N-Boc or N-Cbz) B Deprotection Step (Acidic Cleavage or Hydrogenolysis) A->B Select Reagents C Intermediate: Free Amine in Solution B->C Reaction D Work-up & Isolation (HCl Addition & Precipitation) C->D Process E Final Product: Ethyl Azetidine-3-carboxylate Hydrochloride D->E Purify G cluster_0 Mechanism of Acidic N-Boc Deprotection A N-Boc Azetidine B Protonated Carbonyl A->B 1. Protonation C Carbamic Acid Intermediate + t-Butyl Cation B->C 2. Cleavage D Free Amine + CO₂ C->D 3. Decarboxylation E Final Amine Salt D->E 4. Protonation H_plus H+ H_plus2 H+

Figure 2: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Common Reagents and Protocols

A. Trifluoroacetic Acid (TFA)

TFA is a strong, volatile acid that is highly effective for Boc deprotection. [5][6]Reactions are typically fast and clean. A scavenger, such as triisopropylsilane (TIS), is sometimes added to quench the t-butyl cation and prevent potential side reactions with sensitive functional groups, although it is often not necessary for simple substrates.

Protocol 3.2.1: N-Boc Deprotection using TFA

  • Dissolution: Dissolve the N-Boc protected ethyl azetidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). [5]4. Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 1–3 hours. [5]5. Work-up:

    • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

    • Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., methanol or water).

    • Add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) to precipitate the hydrochloride salt.

    • Alternatively, after evaporation, dissolve the residue in diethyl ether. The TFA salt may precipitate directly. To convert to the HCl salt, the TFA salt can be dissolved in water, basified (e.g., with NaHCO₃), extracted with an organic solvent, dried, and then treated with HCl in ether/dioxane.

  • Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

B. Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of HCl gas in an organic solvent like 1,4-dioxane or ethyl acetate is a very common and direct method to obtain the desired hydrochloride salt without the need for a salt swap. [7][8] Protocol 3.2.2: N-Boc Deprotection using HCl in Dioxane

  • Dissolution: Dissolve the N-Boc protected ethyl azetidine-3-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5–10 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt should begin to form. The reaction is typically complete in 2–18 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Isolation:

    • If a precipitate has formed, add a non-polar co-solvent (e.g., diethyl ether or hexanes) to ensure complete precipitation.

    • Collect the solid by filtration.

    • Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities.

    • Dry the white solid under vacuum to afford pure this compound.

Strategy 2: Hydrogenolysis of N-Cbz Protected Azetidines

The benzyloxycarbonyl (Cbz or Z) group is stable to acidic and basic conditions, making it orthogonal to many other protecting groups. [9]It is most commonly removed by catalytic hydrogenation or transfer hydrogenation, which cleaves the benzylic C-O bond. [9][10]

Mechanism of Deprotection

The reaction takes place on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).

  • Adsorption: The Cbz-protected azetidine and the hydrogen source adsorb onto the surface of the palladium catalyst.

  • Cleavage: Hydrogen atoms on the catalyst surface facilitate the reductive cleavage of the benzyl-oxygen bond.

  • Product Formation: This cleavage generates toluene and the unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes to release the free azetidine amine and carbon dioxide.

G cluster_0 Mechanism of N-Cbz Hydrogenolysis A N-Cbz Azetidine B Adsorption on Catalyst Surface A->B 1. Adsorption C Carbamic Acid Intermediate + Toluene B->C 2. Reductive Cleavage D Free Amine + CO₂ C->D 3. Decarboxylation Catalyst Pd/C, H₂ Source

Figure 3: Simplified mechanism of N-Cbz deprotection via hydrogenolysis.

Common Reagents and Protocols

A. Catalytic Hydrogenation (H₂ Gas)

This is the classic method for Cbz removal, utilizing hydrogen gas as the reductant. It is highly efficient but requires specialized equipment and careful handling of flammable H₂ gas. [10] Protocol 4.2.1: N-Cbz Deprotection using H₂ and Pd/C

  • Setup: To a solution of N-Cbz protected ethyl azetidine-3-carboxylate (1.0 eq) in a suitable solvent (methanol or ethanol are preferred) in a hydrogenation flask, add 10% Palladium on Carbon (Pd/C) catalyst (5–10 mol% Pd).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel to the desired pressure (a balloon of H₂ is often sufficient for small scale).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for efficient mass transfer to the catalyst surface. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air. Quench the catalyst on the Celite pad with water before disposal. [10] * Concentrate the filtrate in vacuo to yield the crude free amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of ethyl acetate or diethyl ether and add a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

B. Catalytic Transfer Hydrogenation (CTH)

CTH is a safer and more convenient alternative that avoids the use of hydrogen gas. [11][12]It uses a hydrogen donor molecule, such as ammonium formate or formic acid, to generate hydrogen in situ on the catalyst surface. [11][13] Protocol 4.2.2: N-Cbz Deprotection using CTH with Ammonium Formate

  • Dissolution: Dissolve the N-Cbz protected ethyl azetidine-3-carboxylate (1.0 eq) in methanol or ethanol (approx. 0.1 M).

  • Reagent Addition: To the solution, add ammonium formate (HCOONH₄, 3–5 eq) followed by 10% Pd/C catalyst (5–10 mol% Pd). [11][14]3. Reaction: Stir the mixture at room temperature or heat gently to 40–60 °C to increase the reaction rate. The reaction is often complete within 1–4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Isolation: The work-up is identical to Protocol 4.2.1. Filter the reaction through Celite® to remove the catalyst, concentrate the filtrate, and form the hydrochloride salt as described above.

Comparative Summary of Deprotection Strategies

FeatureAcidic Cleavage (N-Boc)Hydrogenolysis (N-Cbz)
Primary Reagents TFA in DCM; HCl in DioxaneH₂ gas, Pd/C; Ammonium Formate, Pd/C
Reaction Conditions 0 °C to Room TemperatureRoom Temperature to ~60 °C
Typical Duration 1–4 hours2–24 hours (H₂); 1–4 hours (CTH)
Key Advantages Fast, simple setup, no special equipment needed (for TFA/HCl methods).Very mild, neutral conditions. Orthogonal to acid/base-labile groups. Clean byproducts.
Potential Limitations Incompatible with other acid-labile groups (e.g., t-butyl esters, trityl ethers). [15]TFA is corrosive.Incompatible with reducible groups (alkenes, alkynes, nitro groups, some halides). [12]H₂ gas is flammable; catalyst can be pyrophoric.
Work-up Complexity Moderate: requires removal of excess acid and potentially a salt swap if using TFA.Moderate: requires careful filtration of a potentially pyrophoric catalyst.

Conclusion

The synthesis of this compound from its N-protected precursors is a critical step in many synthetic routes. The choice between an acid-labile N-Boc group and a hydrogenolysis-labile N-Cbz group provides chemists with strategic flexibility. Acidic deprotection using TFA or HCl in dioxane offers a rapid and straightforward method for N-Boc removal, directly yielding the desired salt. For substrates containing acid-sensitive functionalities, the N-Cbz group is superior, with catalytic transfer hydrogenation representing a particularly safe, efficient, and mild method for its cleavage. By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy for their specific synthetic needs.

References

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397918708063919]
  • Duke University. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [URL: https://scholars.duke.edu/publication/A00000000-0000-0000-A951-76A300000000]
  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [URL: https://pubs.acs.org/doi/10.1021/jo010010y]
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1985-31113]
  • Thieme. (2001). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. Thieme E-Journals. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2001-15024]
  • ACS Publications. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo010010y]
  • LookChem. (n.d.). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Chemical Encyclopedia. [URL: https://www.lookchem.com/chempedia/para-239-247-show-document.html]
  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [URL: https://pubs.acs.org/doi/10.1021/ol503288v]
  • Thieme. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. SYNFACTS. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2001-15024]
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4987. [URL: https://www.mdpi.com/1420-3049/27/15/4987]
  • Pye, D. R., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Angewandte Chemie International Edition, 57(49), 16149-16153. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201810484]
  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2977–2983. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03943]
  • Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [URL: https://link.springer.com/article/10.1007/s11030-005-1275-5]
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [URL: https://www.commonorganicchemistry.com/Reaction_Pages/Boc_Deprotection/Boc_Deprotection_TFA.htm]
  • RSC Publishing. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1923-1928. [URL: https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760001923]
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3), 73. [URL: https://www.ccsenet.org/journal/index.php/ijc/article/view/14986]
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. [URL: https://www.benchchem.com/application-notes/boc-deprotection-acidic-conditions]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/protecting-groups/cbz-protecting-group-mechanism/]
  • ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecular Diversity, 9(4), 291-3. [URL: https://www.researchgate.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. [URL: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine. [URL: https://www.benchchem.com/application-notes/cleavage-cbz-group-n-benzyl-n-cbz-glycine]
  • ResearchGate. (2014). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Tetrahedron Letters, 55(1), 229-231. [URL: https://www.researchgate.net/publication/259257002_A_New_Method_of_N-Benzhydryl_Deprotection_in_2-Azetidinone_Series]
  • Oakwood Chemical. (n.d.). Ethyl 3-azetidine-carboxylate hydrochloride. [URL: https://oakwoodchemical.com/Products.aspx?
  • PubChem. (n.d.). This compound. [URL: https://pubchem.ncbi.nlm.nih.
  • ResearchGate. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(13), 1665-1668. [URL: https://www.researchgate.net/publication/272821213_A_Convenient_Protocol_for_the_Deprotection_of_N-Benzyloxycarbonyl_Cbz_and_Benzyl_Ester_Groups]
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [URL: https://www.tdcommons.org/dpubs_series/7882/]
  • SynQuest Laboratories. (n.d.). This compound. [URL: https://www.synquestlabs.
  • NIH National Library of Medicine. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833–23840. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7312102/]
  • NIH National Library of Medicine. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(3), 154–173. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3072714/]
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/t2qf5j/advice_on_nboc_deprotection_in_the_presence_of/]
  • Organic Syntheses. (n.d.). L-Proline Derived N-((S)-1-(Diphenylmethyl)pyrrolidin-2-yl)methanesulfonamide. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0185]
  • Organic Syntheses. (n.d.). Azetidine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0059]
  • NIH National Library of Medicine. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 87(20), 13406–13417. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9586118/]
  • Alchem Pharmtech. (n.d.). CAS 405090-31-5 | this compound. [URL: https://www.alchempharmtech.com/product/cas-405090-31-5]
  • ResearchGate. (2011). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Chinese Journal of Organic Chemistry, 31(1), 108-113. [URL: https://www.researchgate.
  • ChemScene. (n.d.). 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid. [URL: https://www.chemscene.com/products/1-Tert-butoxy-carbonyl-3-ethoxycarbonyl-azetidine-3-carboxylic-acid-CS-0052700.html]
  • ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. [URL: https://www.researchgate.net/publication/8338908_Selective_tert-Butyl_Ester_Deprotection_in_the_Presence_of_Acid_Labile_Protecting_Groups_with_Use_of_ZnBr2]
  • BLD Pharm. (n.d.). 1-(tert-Butoxycarbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid. [URL: https://www.bldpharm.com/products/1011479-76-7.html]
  • Fisher Scientific. (n.d.). 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid 98.0+%, TCI America™. [URL: https://www.fishersci.com/shop/products/1-tert-butoxycarbonyl-azetidine-3-carboxylic-acid-98-0-tci-america-2/B28601G]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Ethyl Azetidine-3-Carboxylate Hydrochloride" Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ethyl azetidine-3-carboxylate hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during coupling reactions with this valuable building block. Our aim is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to overcome experimental challenges.

The unique strained four-membered ring of the azetidine moiety in this compound presents distinct challenges in chemical synthesis, particularly in coupling reactions. This guide will address these specific issues with scientifically grounded explanations and practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am experiencing low to no yield in my amide coupling reaction with this compound. What are the likely causes and how can I resolve this?

Low or no product formation is a common issue and can often be attributed to a few key factors related to the starting material and reaction conditions.

Answer:

Several factors can contribute to poor yields in amide coupling reactions with this compound. Let's break down the most common culprits and their solutions.

  • Incomplete Neutralization of the Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the azetidine nitrogen is protonated. This protonated amine is not nucleophilic and will not participate in the coupling reaction. It is crucial to neutralize the salt in situ to liberate the free amine.

    • Troubleshooting Tip: Ensure you are using at least one equivalent of a non-nucleophilic organic base. A slight excess (1.1 to 1.5 equivalents) is often beneficial to ensure complete neutralization. Commonly used bases include Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1]

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical, especially when dealing with sterically hindered or electronically challenging substrates like azetidines. Standard carbodiimide reagents like DCC or EDC alone may not be sufficient.

    • Troubleshooting Tip: Utilize modern aminium/uronium or phosphonium-based coupling reagents. Reagents like HATU, HBTU, HCTU, or PyBOP are significantly more effective as they form highly reactive activated esters that can overcome the kinetic barrier of the reaction.[2] For particularly challenging couplings, consider converting the carboxylic acid partner to an acyl fluoride.[2]

  • Insufficient Reaction Time or Temperature: The inherent ring strain of the azetidine can make it a less reactive nucleophile compared to acyclic or larger ring amines.

    • Troubleshooting Tip: Extend the reaction time. What might take a few hours with a simple amine could require an overnight reaction for an azetidine. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but this should be done cautiously to minimize the risk of side reactions or racemization if chiral centers are present.[1][2]

Question 2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I suppress them?

Answer:

Side product formation often arises from the reactivity of the coupling agents or the instability of intermediates. Understanding these pathways is key to minimizing unwanted products.

  • Epimerization: If your carboxylic acid coupling partner has a chiral center alpha to the carboxyl group, there is a risk of epimerization, especially with prolonged reaction times, elevated temperatures, or the use of certain bases.

    • Troubleshooting Tip:

      • Use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) which are known to suppress racemization.

      • Opt for coupling reagents that are known to have a lower risk of epimerization, such as COMU or PyBOP.

      • Maintain a low reaction temperature if possible.

  • N-acylation of the Urea Byproduct (with carbodiimides): When using carbodiimides like EDC or DCC, the activated O-acylisourea intermediate can rearrange to an inactive N-acylurea, consuming your carboxylic acid.

    • Troubleshooting Tip: The addition of HOBt or a similar auxiliary nucleophile traps the O-acylisourea to form a more stable active ester, preventing this side reaction and improving yields.

  • Dimerization of the Carboxylic Acid: In some cases, the activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.

    • Troubleshooting Tip: Control the stoichiometry carefully. Pre-activating the carboxylic acid with the coupling reagent before adding the azetidine can sometimes mitigate this issue.

Experimental Protocols

Protocol 1: General Amide Coupling with HATU

This protocol provides a robust starting point for the amide coupling of a carboxylic acid with this compound.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF, NMP, or DCM).

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution. Stir for 10-15 minutes at room temperature to allow for pre-activation.

  • Addition of Azetidine: In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Azetidine Couplings

Coupling ReagentActivating SpeciesRelative ReactivityRacemization RiskNotes
EDC/HOBtHOBt active esterModerateLow to ModerateA classic and cost-effective choice, but may be insufficient for challenging couplings.[1]
HATUOAt active esterVery HighLowHighly effective for sterically hindered amines and acids.[2]
HBTU/HCTUOBt/O-6-ClBt active esterHighModerateHCTU is generally more reactive than HBTU.[2]
PyBOPOBt active esterHighLowA good alternative to aminium-based reagents.[2]

Visualization

Diagram 1: General Amide Coupling Workflow

This diagram illustrates the key steps in a typical amide coupling reaction involving this compound.

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification A Carboxylic Acid E Activated Carboxylic Acid A->E + D B Ethyl Azetidine-3-Carboxylate Hydrochloride F Reaction Mixture B->F + C C Base (e.g., DIPEA) D Coupling Reagent (e.g., HATU) E->F G Crude Product F->G Reaction Progress H Work-up & Extraction G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: Workflow for a typical amide coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a logical flow for troubleshooting low-yield coupling reactions.

TroubleshootingLowYield start Low/No Yield check_neutralization Check Neutralization Is the hydrochloride salt fully neutralized? Add sufficient non-nucleophilic base (e.g., DIPEA). start->check_neutralization check_coupling_reagent Evaluate Coupling Reagent Is the reagent strong enough? Switch to a more potent reagent (e.g., HATU, PyBOP). check_neutralization->check_coupling_reagent If yield is still low check_reaction_conditions Assess Reaction Conditions Is the reaction time/temperature adequate? Increase reaction time and/or apply gentle heat. check_coupling_reagent->check_reaction_conditions If yield is still low success Improved Yield check_reaction_conditions->success

Caption: Troubleshooting flowchart for low reaction yields.

References

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ACS Publications. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Structure–Activity Relationship of Antischistosomal Ozonide Carboxylic Acids. PMC. Retrieved from [Link]

Sources

Low yield in "Ethyl azetidine-3-carboxylate hydrochloride" conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a common yet challenging synthetic step: the conjugation of Ethyl azetidine-3-carboxylate hydrochloride. As Senior Application Scientists, we understand that low yields in this specific reaction can be a significant bottleneck. This guide moves beyond generic advice to offer a deep dive into the mechanistic rationale behind common failures and provides field-proven solutions.

Troubleshooting Guide: Low Yield in Amide Coupling Reactions

This section addresses the most pressing issue reported by users. We break down the problem of low yield into its constituent causes, offering specific questions you might be asking in the lab, followed by detailed explanations and actionable solutions.

Q1: My standard amide coupling protocol resulted in very low yield. What are the most likely reasons when using this compound?

Low yield with this substrate is a frequent challenge and typically stems from a combination of three key factors: the nature of the amine salt, the inherent properties of the azetidine ring, and suboptimal reaction conditions.

  • Inadequate Basicity: The starting material is a hydrochloride salt.[1][2] The protonated azetidine nitrogen is not nucleophilic. Before it can attack the activated carboxylic acid, it must be neutralized to the free amine. Insufficient or an inappropriate choice of base is a primary cause of reaction failure.

  • Steric Hindrance: Azetidine is a four-membered ring, and its nitrogen is a secondary amine. This structure imposes more steric bulk around the nitrogen atom compared to a primary amine, which can hinder its approach to the activated carbonyl center of the coupling partner.[3] This is a common issue with sterically demanding substrates.[4][5][6]

  • Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for hindered secondary amines.[7][8] Reagents that form highly reactive, sterically accessible activated species are necessary to overcome the hurdle of the azetidine's structure.

  • Competing Side Reactions: The strained four-membered ring, while more stable than an aziridine, can be susceptible to ring-opening under certain conditions.[9][10] Additionally, hydrolysis of the ethyl ester or the activated carboxylic acid can consume starting materials if water is not rigorously excluded from the reaction.[11][12]

Q2: I added a base, but the reaction is still not working. How do I choose the right base and the correct amount?

This is a critical point. The choice and stoichiometry of the base are paramount.

The "Why": You are starting with an amine hydrochloride (R₂NH₂⁺Cl⁻). You need to accomplish two things: (1) deprotonate the azetidinium ion to generate the free, nucleophilic amine (R₂NH) and (2) neutralize the acid byproduct generated during the carboxylic acid activation and coupling steps. Standard peptide coupling reagents like HATU or HBTU release an equivalent of acid (from HOBt or HOAt) upon reaction. Therefore, you need more than a single equivalent of base.

The Solution:

  • Use a Non-Nucleophilic, Hindered Base: The ideal choice is a tertiary amine base that will not compete with the azetidine as a nucleophile. Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. Triethylamine (TEA) can also be used, but its smaller size makes it slightly more likely to participate in side reactions.

  • Adjust Stoichiometry: A common protocol error is using only one equivalent of base. For a typical coupling reaction with a uronium/phosphonium salt reagent (like HATU/HBTU), a minimum of 3 equivalents of base is recommended.

Below is a visual guide to the role of the base in this reaction.

G cluster_0 Pre-Reaction: Reactant State cluster_1 Step 1: Neutralization (Critical) cluster_2 Step 2: Amide Coupling AmineSalt Ethyl Azetidine-3-Carboxylate (Hydrochloride Salt) R₂NH₂⁺Cl⁻ FreeAmine Free Azetidine (Nucleophilic) R₂NH AmineSalt->FreeAmine 1 eq. Base Base DIPEA (Base) (i-Pr)₂EtN Base->FreeAmine ActivatedAcid Activated Carboxylic Acid R'CO-X Product Desired Amide Product R'CONR₂ FreeAmine->Product ProtonatedBase Protonated Base (i-Pr)₂EtNH⁺Cl⁻ ActivatedAcid->Product Nucleophilic Attack Byproduct Coupling Byproduct + Acid HX

Caption: Role of Base in Amine Salt Conjugation.

Recommended Base and Solvent Conditions

Parameter Recommendation Rationale
Base Diisopropylethylamine (DIPEA) Sterically hindered and non-nucleophilic, preventing competition with the azetidine substrate.[13]
Base Equivalents 3.0 - 4.5 equivalents Ensures complete neutralization of the amine salt and scavenges acid formed during coupling.[4]
Solvent DMF, NMP, or DCM (anhydrous) Polar aprotic solvents that are effective for peptide coupling and solubilize most reagents.[14]

| Water Content | Strictly anhydrous conditions | Prevents hydrolysis of the activated acid intermediate and the ester group on the substrate.[11] |

Q3: Which coupling reagent is best for this hindered secondary amine?

Standard reagents like DCC or EDC/HOBt often fail with sterically demanding substrates.[5][15] You need a more potent activating agent.

The "Why": The efficiency of the coupling depends on the rate of the desired nucleophilic attack by the azetidine versus the rate of side reactions (like hydrolysis or epimerization). More potent coupling reagents generate a highly electrophilic activated acid species, accelerating the desired reaction to outcompete degradation pathways.

The Solution:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are generally the first choice. HATU is often superior as the HOAt byproduct is a more effective catalyst than the HOBt from HBTU, leading to faster reactions and reduced racemization.[16]

  • Phosphonium Salts: Reagents like PyBOP or PyAOP are also highly effective, particularly for coupling N-methylated (hindered) amino acids, making them excellent candidates for this substrate.[17]

  • Acyl Fluoride Precursors: For extremely challenging cases, converting the carboxylic acid to an acyl fluoride can be a powerful strategy. A protocol using BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) to generate the acyl fluoride in situ followed by reaction at elevated temperatures has proven effective for hindered substrates.[4][5][6]

Comparison of Recommended Coupling Reagents

Reagent Class Molar Ratio (Reagent:Acid) Key Advantages
HATU Uronium Salt 1.0 - 1.2 : 1 Very fast, low racemization, highly effective for hindered couplings.[16][18]
HBTU/TBTU Uronium Salt 1.0 - 1.2 : 1 Reliable and effective general-purpose reagent, good for many hindered systems.[14]
PyAOP Phosphonium Salt 1.0 - 1.2 : 1 Excellent for N-alkylated amino acids; avoids guanidinylation side reactions.[17]

| BTFFH | Formamidinium Salt | 1.5 : 1.3 (Reagent:Acid) | Forms highly reactive acyl fluoride in situ; excellent for very difficult couplings.[4][5] |

Experimental Protocols

Here we provide a robust, step-by-step starting protocol for your experiments.

Protocol 1: Standard HATU-Mediated Amide Coupling

This protocol is a reliable starting point for the conjugation of a generic carboxylic acid to this compound.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.

  • Base Addition: Add DIPEA (3.0 eq) and stir the mixture. This is the pre-activation step. Allow it to stir for 15-30 minutes at room temperature.

  • Amine Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

If you encounter low yields, follow this logical workflow to diagnose and solve the problem.

Caption: A Decision Tree for Troubleshooting Low Yields.

Frequently Asked Questions (FAQs)

  • Q: What is the proper way to handle and store this compound?

    • A: The compound is a solid and should be stored in a tightly sealed container, preferably under inert gas, and refrigerated (2-8 °C). It is hygroscopic and should be handled in a dry environment (e.g., glove box or under a stream of dry nitrogen) to prevent moisture absorption, which can interfere with reactions.

  • Q: Can I prepare a stock solution of the amine in solvent?

    • A: It is not recommended to store the free base in solution for extended periods. The strained azetidine ring, combined with the basicity of the nitrogen and the presence of the ester, can make it susceptible to slow degradation or polymerization over time. It is best practice to use the solid hydrochloride salt and generate the free amine in situ during your reaction.

  • Q: Could the ethyl ester be hydrolyzing under the reaction conditions?

    • A: Yes, this is a possibility, especially if the reaction is run for an extended time at elevated temperatures or if there is excess water and base. Amide formation is generally much faster than ester saponification under anhydrous conditions. However, if you see a new, more polar spot by TLC or a corresponding mass in your LC-MS, it could be the hydrolyzed carboxylic acid. Ensure strictly anhydrous conditions to minimize this side reaction.[12]

  • Q: My purification is difficult, with streaks on the TLC plate. What can I do?

    • A: The free amine on your product can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount of a volatile base, like triethylamine (~0.5-1%), to your chromatography eluent. This will neutralize the active sites on the silica and lead to better peak shapes.

References

Technical Support Center: Synthesis of Ethyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl azetidine-3-carboxylate hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we will address common challenges, troubleshoot potential side reactions, and provide in-depth answers to frequently asked questions to ensure the successful and efficient synthesis of this compound.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its strained four-membered ring and functional group handles make it a valuable scaffold in medicinal chemistry. However, the synthesis of this compound is not without its challenges. The inherent ring strain of the azetidine core can lead to undesired side reactions, impacting yield and purity. This guide provides practical, experience-driven advice to navigate these complexities.

Common Synthetic Route Overview

A prevalent method for synthesizing the azetidine core involves the cyclization of a suitably substituted precursor, often derived from epichlorohydrin and an amino acid derivative. A key intermediate in many large-scale syntheses is N-benzhydryl (diphenylmethyl) protected ethyl azetidine-3-carboxylate. The final step is the hydrogenolysis of the benzhydryl protecting group to yield the desired hydrochloride salt. This guide will focus on potential issues arising during this multi-step process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: My overall yield is consistently low after the deprotection step. What are the likely causes?

Low yields following the N-benzhydryl deprotection are often due to incomplete reaction or the formation of ring-opened side products.

Potential Cause A: Incomplete Deprotection

The hydrogenolysis of the N-benzhydryl group can be sluggish if the catalyst is not sufficiently active or if catalyst poisons are present.

  • Troubleshooting:

    • Catalyst Quality: Ensure you are using a high-quality Palladium on Carbon (Pd/C) catalyst. A 10% Pd/C loading is standard.

    • Reaction Conditions: The reaction is typically run under a hydrogen atmosphere (from a balloon to a Parr hydrogenator). Ensure a consistent hydrogen supply.

    • Solvent Choice: Ethanol or methanol are common solvents. Ensure they are of high purity and anhydrous if possible.

Potential Cause B: Ring-Opening of the Azetidinium Ion

The azetidine ring, particularly when protonated to form an azetidinium ion, can be susceptible to nucleophilic attack, leading to ring-opening.[1][2] This is a significant pathway for yield loss.

  • Mechanism of Side Product Formation: Under acidic conditions (generated from the forming HCl during deprotection), the azetidine nitrogen is protonated. Nucleophiles present in the reaction mixture can attack one of the ring carbons, cleaving the C-N bond. The four-membered ring is significantly less reactive to this opening than a three-membered aziridinium ring, but it remains a relevant side reaction.[2]

  • Troubleshooting:

    • Control of Acidity: The reaction generates one equivalent of HCl. While this is necessary to form the final salt, excess acidity can promote side reactions. If you suspect this is an issue, consider performing the hydrogenolysis under neutral conditions and then adding a stoichiometric amount of HCl in a solvent like ether or dioxane at the end.

    • Nucleophile Control: Ensure the absence of strong nucleophiles in your reaction mixture. Water can act as a nucleophile, so using dry solvents is beneficial.

Question 2: I observe an unexpected peak in my NMR spectrum corresponding to a hydrolyzed ester. How can I prevent this?

The presence of azetidine-3-carboxylic acid hydrochloride indicates the hydrolysis of the ethyl ester.

Potential Cause: Ester Hydrolysis

This side reaction is typically catalyzed by either acid or base and accelerated by the presence of water.[3]

  • Mechanism of Hydrolysis:

    • Acid-Catalyzed: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This reaction is reversible.[3]

    • Base-Catalyzed (Saponification): Though less likely in the final deprotection step, if any basic residue is carried over from previous steps, it can promote irreversible hydrolysis to form the carboxylate salt.[3]

  • Troubleshooting:

    • Water Scavenging: Ensure all solvents and reagents are anhydrous. Molecular sieves can be added to the solvent before use.

    • Temperature Control: While heating can accelerate the desired reaction, it will also speed up hydrolysis. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Work-up Procedure: During the work-up, minimize contact time with aqueous phases. If an aqueous wash is necessary, use brine to reduce the solubility of the product in the aqueous layer and perform the extraction quickly at low temperatures.

Question 3: My final product is a dark oil and difficult to crystallize. What impurities should I suspect?

A dark, oily product often indicates the presence of polymeric material or high molecular weight side products, potentially from the benzhydryl protecting group.

Potential Cause A: Residual Diphenylmethane/Toluene

The benzhydryl group is cleaved to form diphenylmethane, which is then often hydrogenated to toluene under the reaction conditions. These are non-polar and can be difficult to remove completely by simple evaporation.

  • Troubleshooting:

    • Purification:

      • Trituration: After concentrating the reaction mixture, attempt to triturate the resulting oil with a non-polar solvent like hexanes or diethyl ether. The desired hydrochloride salt is typically a solid that will precipitate, while the non-polar impurities will remain in the solvent.

      • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can effectively remove these impurities.

Potential Cause B: Polymerization

Under harsh acidic conditions, the azetidine ring can potentially polymerize.

  • Troubleshooting:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and avoid unnecessarily long reaction times or excessive heating.

    • Controlled Acidification: As mentioned previously, controlling the amount of acid can mitigate side reactions that may lead to polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-benzhydryl protecting group and why is it used?

The N-benzhydryl (diphenylmethyl) group is a bulky protecting group used to prevent the nitrogen atom from participating in unwanted side reactions during the synthesis of the azetidine ring and modification of the ester group. It is typically removed by catalytic hydrogenation, which is a clean and efficient method.

Q2: Can other protecting groups be used?

Yes, other protecting groups like benzyl (Bn) or tert-butyloxycarbonyl (Boc) can be used. The choice of protecting group depends on the overall synthetic strategy and the compatibility of its removal conditions with other functional groups in the molecule. For instance, a Boc group is removed with acid[4], which might not be ideal if other acid-sensitive groups are present.

Q3: How critical is the quality of the starting N-benzhydryl ethyl azetidine-3-carboxylate?

The purity of your starting material is paramount. Impurities from the cyclization step can carry through the synthesis and complicate the final purification. It is highly recommended to purify the protected intermediate, for example by column chromatography, before the deprotection step.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the formation of the product and any side products.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Elemental Analysis: To confirm the elemental composition and purity of the hydrochloride salt.

Experimental Protocols

Protocol 1: General Procedure for N-Benzhydryl Deprotection
  • To a solution of N-benzhydryl ethyl azetidine-3-carboxylate (1.0 eq) in ethanol (10 mL per gram of substrate), add 10% Palladium on Carbon (10% w/w).

  • The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or trituration (e.g., from an ethanol/diethyl ether mixture).

Protocol 2: Purification by Trituration
  • Dissolve the crude oily product in a minimal amount of a polar solvent in which it is soluble (e.g., ethanol or isopropanol).

  • Slowly add a non-polar solvent in which the product is insoluble (e.g., diethyl ether or hexanes) while stirring vigorously.

  • The desired hydrochloride salt should precipitate as a white or off-white solid.

  • Continue stirring for 30 minutes to an hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with the non-polar solvent, and dry under vacuum.

Data Presentation

IssuePotential Side ProductAnalytical Signature (¹H NMR)Mitigation Strategy
Low YieldRing-opened products (e.g., 3-amino-4-chlorobutanoate derivatives)Complex multiplets in the aliphatic region, loss of azetidine ring symmetry.Control acidity, use anhydrous solvents, lower reaction temperature.
Product ImpurityAzetidine-3-carboxylic acidDisappearance of the ethyl quartet and triplet, potential shift of the C3 proton.Use anhydrous conditions, avoid excess heat, minimize contact with water during workup.
Oily ProductResidual diphenylmethane/tolueneAromatic signals around 7.2-7.4 ppm.Purification by trituration with non-polar solvents or recrystallization.

Visualizing Side Product Formation

The following diagram illustrates the desired deprotection pathway versus the potential ring-opening side reaction.

G cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway A N-Benzhydryl Ethyl Azetidine-3-carboxylate B Ethyl Azetidine-3-carboxylate (Free Base) A->B H₂, Pd/C - Diphenylmethane D Azetidinium Ion Intermediate C Ethyl Azetidine-3-carboxylate Hydrochloride (Product) B->C HCl (in situ) B->D H⁺ (Excess Acid) E Ring-Opened Product (e.g., chloro-amino acid ester) D->E Nucleophilic Attack (e.g., Cl⁻, H₂O)

Caption: Desired deprotection pathway versus a potential ring-opening side reaction.

References

  • Couty, F., Evano, G., & Rabasso, N. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. The Journal of Organic Chemistry, 71(9), 3479-3490. [Link]

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. (2019). Frontiers in Chemistry. [Link]

  • De Borggraeve, W. M., Veale, C. A., & Couty, F. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1742-1745. [Link]

  • Jacobsen, E. N., & Wu, J. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Jacobsen, E. N., & Wu, J. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Ethyl 3-azetidine-carboxylate hydrochloride. Oakwood Chemical. [Link]

  • Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. PrepChem.com. [Link]

  • Synthesis of azetidine derivatives.
  • D'hooghe, M., & De Kimpe, N. (2010). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. European Journal of Organic Chemistry, 2010(28), 5465-5473. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]

  • 1-(DIPHENYLMETHYL)AZETIDINE-3-CARBOXYLIC ACID. gsrs.ncats.nih.gov. [Link]

  • This compound. PubChem. [Link]

  • Process for making azetidine-3-carboxylic acid.
  • Hydrolysis of esters. Chemguide. [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. (2022). Catalysis Science & Technology. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. (2014). The Journal of Organic Chemistry. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal. [Link]

  • Delicate deprotection. (2005). Chemistry World. [Link]

  • 1-Azetidinecarboxylic acid, 3-ethyl-3-hydroxy-, phenylmethyl ester. PubChem. [Link]

Sources

Technical Support Center: Ethyl Azetidine-3-carboxylate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl azetidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable but challenging building block. Here, we address common stability issues and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format. Our aim is to not only provide solutions but to also explain the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide: Navigating Synthesis and Stability Challenges

This section addresses specific problems you might encounter during the synthesis, workup, and purification of this compound.

Question 1: My overall yield is consistently low after the final N-deprotection and salt formation step. What are the likely causes and how can I improve it?

Answer:

Low yields in the final step of this compound synthesis are a common issue and can often be attributed to several factors, primarily related to the inherent instability of the azetidine ring, especially under the conditions required for N-deprotection and salt formation.

  • Ring-Opening Degradation: The four-membered azetidine ring is strained and susceptible to nucleophilic attack, leading to ring-opening.[1] This is particularly problematic during the acidic conditions used for deprotection (e.g., of a Boc group) and formation of the hydrochloride salt. The protonated azetidinium ion is activated towards nucleophilic attack by any available nucleophiles, including water, alcohols (if used as solvents), or the chloride counter-ion itself, especially at elevated temperatures.

  • Ester Hydrolysis: The ethyl ester is sensitive to both acidic and basic conditions. During an acidic workup or deprotection, prolonged exposure to aqueous acid can lead to hydrolysis back to the carboxylic acid. Conversely, if you use a basic workup to neutralize a reaction before extraction, you risk saponification of the ester.

  • Polymerization: Azetidines can undergo cationic ring-opening polymerization, which can be initiated by strong acids.[1] This can lead to the formation of oligomeric or polymeric byproducts, which reduces the yield of your desired monomeric product and can complicate purification.

Troubleshooting Protocol:

  • Optimize N-Deprotection Conditions: If you are removing a Boc group with acid, use anhydrous conditions. A solution of HCl in an anhydrous solvent like dioxane or diethyl ether is often preferred over aqueous HCl. This minimizes the presence of water, which can act as a nucleophile for both ring-opening and ester hydrolysis. Perform the reaction at a low temperature (e.g., 0°C to room temperature) and monitor carefully by TLC or LC-MS to avoid prolonged reaction times.

  • Careful Workup:

    • Acidic Workup: If you must use an aqueous acidic workup, keep the temperature low and the exposure time to a minimum.

    • Basic Workup: When neutralizing, use a weak, non-nucleophilic base like sodium bicarbonate, and perform the neutralization at low temperatures. Avoid strong bases like NaOH or KOH if possible. It is often preferable to work with the compound as its salt to avoid the instability of the free base.

  • Isolation of the Hydrochloride Salt: After deprotection with HCl, the hydrochloride salt often precipitates directly from the reaction mixture, especially if a non-polar co-solvent is added. This can be an effective way to isolate the product without a challenging aqueous workup. The precipitated solid can be collected by filtration, washed with a cold, non-polar solvent, and dried.

Question 2: I am observing a significant amount of a polar, water-soluble impurity in my final product that is difficult to remove by crystallization. What could this be and how can I get rid of it?

Answer:

A common polar impurity is the hydrolyzed product, azetidine-3-carboxylic acid hydrochloride. This can form due to the reasons mentioned above (ester hydrolysis). Another possibility is the formation of oligomers through polymerization, which can also be highly polar.

Troubleshooting and Purification Strategy:

  • Prevent Formation: The best strategy is to prevent the formation of these impurities by following the optimized deprotection and workup conditions described in the previous answer (anhydrous conditions, low temperature, minimal reaction time).

  • Purification by Crystallization: this compound is a solid and can often be purified by recrystallization. The choice of solvent is critical. A common approach is to dissolve the crude product in a minimal amount of a polar solvent like methanol or ethanol and then precipitate it by adding a less polar solvent like diethyl ether, ethyl acetate, or dichloromethane.

Solvent System for RecrystallizationRationale
Methanol / Diethyl EtherGood for precipitating the salt while leaving less polar impurities in solution.
Ethanol / Ethyl AcetateSimilar to the above, offers a different polarity profile.
IsopropanolCan sometimes provide good crystals on its own upon cooling.
  • Protocol for Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimum volume of hot methanol or ethanol.

    • If the solution is colored, you can treat it with a small amount of activated carbon and filter it hot through a celite plug.

    • Allow the solution to cool slightly, then slowly add a less polar solvent (e.g., diethyl ether) until the solution becomes cloudy.

    • Warm the solution slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator or freezer to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Question 3: My N-Boc protected precursor, N-Boc-ethyl azetidine-3-carboxylate, appears to be degrading during column chromatography on silica gel. Is this expected?

Answer:

Yes, this is a known issue. While the N-Boc protected intermediate is significantly more stable than the final deprotected amine, it can still be susceptible to degradation on silica gel. Silica gel is weakly acidic and can slowly hydrolyze the Boc group or cause other side reactions, especially if the chromatography run is long.

Mitigation Strategies:

  • Deactivate the Silica Gel: Before preparing your column, you can wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This neutralizes the acidic sites on the silica.

  • Use an Alternative Stationary Phase: If the compound is particularly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (for reverse-phase chromatography).

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Use a slightly higher pressure to increase the flow rate.

  • Avoid Chlorinated Solvents if Possible: Solvents like dichloromethane can sometimes contain traces of HCl, which can contribute to the degradation of acid-sensitive compounds on silica. If possible, use an alternative solvent system like ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

The hydrochloride salt is a solid and is generally stable. For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C, protected from moisture.[2] The free base form, if isolated, is typically an oil and is less stable; it should be used immediately or stored under an inert atmosphere at low temperatures.

Q2: What is the main degradation pathway for this compound in solution?

The primary degradation pathway in solution is likely hydrolysis of the ethyl ester, especially in aqueous solutions that are not strongly acidic. In strongly acidic or basic solutions, both ester hydrolysis and ring-opening of the azetidine can occur. The protonated azetidinium ion is susceptible to nucleophilic attack, which can lead to the formation of 3-amino-4-hydroxybutanoic acid derivatives.

Q3: Can I use a different acid, like trifluoroacetic acid (TFA), for the N-Boc deprotection step?

Yes, TFA is commonly used for Boc deprotection.[3] However, you will then form the trifluoroacetate salt of your product. If the hydrochloride salt is specifically required, you will need to perform a salt exchange. A common method is to deprotect with TFA, remove the TFA under vacuum, dissolve the residue in a suitable solvent, and then add a solution of HCl in an anhydrous solvent (like ether or dioxane) to precipitate the hydrochloride salt.

Q4: What are some common side reactions during the formation of the azetidine ring itself?

The synthesis of the azetidine ring often involves an intramolecular cyclization of a 1,3-disubstituted propane derivative. Common side reactions include:

  • Intermolecular reactions: Leading to dimerization or polymerization, especially at high concentrations.

  • Elimination reactions: If the leaving groups are on secondary or tertiary carbons.

  • Incomplete reaction: Leaving starting material that can be difficult to separate from the product.

Careful control of reaction conditions, such as temperature and concentration, is crucial to favor the intramolecular cyclization.

Visualizing the Challenges: Degradation Pathways and Workflow

To better understand the stability issues, the following diagrams illustrate the key degradation pathways and a recommended workflow for the final deprotection and isolation step.

DegradationPathways cluster_main Ethyl Azetidine-3-carboxylate HCl cluster_degradation Degradation Pathways Product Ethyl Azetidine-3-carboxylate Hydrochloride RingOpening Ring-Opened Product (e.g., from H2O attack) Product->RingOpening H2O, Heat (Nucleophilic Attack) Hydrolysis Azetidine-3-carboxylic Acid Hydrochloride Product->Hydrolysis Aqueous Acid/Base Polymerization Oligomers / Polymers Product->Polymerization Strong Acid

Caption: Potential degradation pathways for this compound.

DeprotectionWorkflow Start N-Boc-ethyl azetidine-3-carboxylate Step1 Add Anhydrous HCl (e.g., in Dioxane) at 0°C Start->Step1 Step2 Monitor by TLC/LC-MS (Avoid prolonged reaction) Step1->Step2 Step3 Precipitate Product (Add anti-solvent, e.g., Ether) Step2->Step3 Step4 Filter and Wash (with cold anti-solvent) Step3->Step4 Final Pure Ethyl Azetidine-3-carboxylate Hydrochloride Step4->Final

Caption: Recommended workflow for N-Boc deprotection and isolation.

References

  • U.S. Patent US4966979A, "Process for synthesis of azetidine and novel intermediates therefor," published October 30, 1990.
  • "Stability of different azetidine esters," ResearchGate. [Link]

  • "Azetidine," Organic Syntheses, 1970, 50, 5. [Link]

  • Parmar, D., et al. "Recent advances in synthetic facets of immensely reactive azetidines," RSC Advances, 2017, 7, 51369-51396. [Link]

  • WIPO Patent WO2000063168A1, "Synthesis of azetidine deriv
  • WIPO Patent WO2004035538A1, "Process for making azetidine-3-carboxylic acid," published April 29, 2004.
  • Reddit discussion on "Advice on N-boc deprotection in the presence of acid sensitive groups," r/Chempros, 2024. [Link]

  • European Patent EP0221579A1, "A process for the preparation of an azetidine-3-carboxylic acid or salt thereof," published May 20, 1987.
  • Fazekas, M., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate," Molecules, 2023, 28(2), 838. [Link]

  • PubChem Compound Summary for CID 44828820, this compound. [Link]

  • European Patent EP0169602A1, "Preparation of n-substituted azetidine 3-carboxylic acid derivatives," published January 29, 1986. [Link]

  • U.S. Patent Application US20050256310A1, "Pyrrolidine inhibitors of dipeptidyl peptidase IV and methods," published November 17, 2005.
  • Mphahlele, M. J., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride," Scientific Reports, 2020, 10, 10173. [Link]

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines," Heterocycles, 2012, 84(1), 223-259. [Link]

  • Chem-Impex Product Page for Azetidine-3-carboxylic acid. [Link]

  • Oakwood Chemical Product Page for this compound. [Link]

  • eBioChem Product Page for Ethyl 3-azetidin-carboxylate HCL. [Link]

  • Tayama, E., et al. "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes," RSC Advances, 2021, 11, 25531-25538. [Link]

  • Frank, D. A., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors," Journal of Medicinal Chemistry, 2021, 64(1), 644-664. [Link]

  • Wager, T. T., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries," The Journal of Organic Chemistry, 2016, 81(15), 6333-6351. [Link]

  • Cernijenko, A., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," Chemical Society Reviews, 2021, 50, 6495-6557. [Link]

  • ResearchGate discussion on "Any suggestion on Boc deprotection without using acid?". [Link]

Sources

Technical Support Center: Navigating Steric Hindrance with Ethyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl Azetidine-3-carboxylate Hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. Azetidines are prized for their ability to impart unique three-dimensional character and favorable physicochemical properties to molecules. However, the inherent ring strain and the stereoelectronic environment of the azetidine nitrogen can present significant challenges, most notably steric hindrance, during N-functionalization reactions.

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you overcome these synthetic hurdles. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-acylation/N-alkylation of ethyl azetidine-3-carboxylate with a bulky electrophile is resulting in low to no yield. What is the underlying issue?

Answer:

The primary challenge in the N-functionalization of ethyl azetidine-3-carboxylate, particularly with sterically demanding electrophiles, stems from the unique geometry and electronics of the azetidine ring. The secondary amine is situated within a strained four-membered ring, which influences the accessibility of the nitrogen's lone pair of electrons.

Causality:

  • Steric Shielding: The substituents on your electrophile (e.g., a bulky acyl chloride or alkyl halide) can physically block its approach to the azetidine nitrogen. This steric clash increases the activation energy of the reaction, slowing it down or preventing it from occurring altogether.

  • Ring Strain: Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which can affect the hybridization and bond angles of the nitrogen atom, influencing its nucleophilicity.[1]

  • Basicity of the Amine: Ethyl azetidine-3-carboxylate is supplied as a hydrochloride salt. The first crucial step is the in-situ neutralization to generate the free secondary amine, which is the active nucleophile. Incomplete neutralization will lead to low yields.

Troubleshooting Workflow:

start Low Yield in N-Functionalization check_neutralization Verify Complete Neutralization of HCl Salt (Use at least 2 eq. of a non-nucleophilic base, e.g., DIPEA) start->check_neutralization reagent_choice Evaluate Electrophile and Coupling Reagent check_neutralization->reagent_choice steric_hindrance Is the electrophile sterically bulky? reagent_choice->steric_hindrance yes_steric Yes steric_hindrance->yes_steric Yes no_steric No steric_hindrance->no_steric No coupling_reagent Employ a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) yes_steric->coupling_reagent optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) no_steric->optimize_conditions coupling_reagent->optimize_conditions check_side_reactions Analyze for Side Products optimize_conditions->check_side_reactions success Improved Yield check_side_reactions->success

Caption: Troubleshooting workflow for hindered N-functionalization.

Q2: I am attempting a peptide coupling between a carboxylic acid and the azetidine nitrogen. Which coupling reagents are most effective for sterically hindered systems?

Answer:

Standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often fail in sterically demanding situations.[2] For successful coupling to the hindered nitrogen of ethyl azetidine-3-carboxylate, more potent activating agents are required.

Expertise & Experience:

Uronium/aminium-based reagents are the gold standard for difficult couplings due to their high reactivity and ability to form the activated species rapidly.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the top choice for hindered couplings. It forms a highly reactive OAt-ester of the carboxylic acid, which is less prone to racemization.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable reactivity in many cases.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is highly efficient and has the advantage of producing water-soluble byproducts, simplifying purification.[4]

Comparative Data for Coupling Reagents in Hindered Reactions:

Coupling ReagentRelative PerformanceKey ConsiderationsPotential Side Reactions
EDC/HOBt Low to ModerateOften insufficient for bulky substrates.Racemization, Guanidinylation
HATU/DIPEA Very HighGold standard for difficult couplings.[3]Guanidinylation of the N-terminus if excess reagent is used.
HCTU/DIPEA HighSimilar efficacy to HATU, often more economical.Similar to HATU.
COMU/DIPEA Very HighExcellent reactivity, water-soluble byproducts.[4]Minimal side reactions reported.
PyBOP/DIPEA HighPhosphonium-based reagent, effective but can be less reactive than HATU.Byproducts can be difficult to remove.
Q3: What are the optimal reaction conditions (base, solvent, temperature) for N-acylation of this compound with a bulky acyl chloride?

Answer:

The choice of reaction conditions is critical to favor the desired N-acylation over potential side reactions.

Authoritative Grounding:

The fundamental principle is to use a non-nucleophilic base to liberate the free amine without competing with it in the reaction with the electrophile.

  • Base Selection: A hindered, non-nucleophilic base is essential.

    • Diisopropylethylamine (DIPEA or Hünig's base): The preferred choice. It is sufficiently basic to neutralize the hydrochloride salt but too sterically hindered to be acylated itself. Use at least 2.0-2.5 equivalents: one to neutralize the HCl and another to scavenge the HCl generated during the acylation.

    • Triethylamine (TEA): Can be used, but it is more nucleophilic than DIPEA and can sometimes lead to the formation of byproducts.

  • Solvent Selection: A polar, aprotic solvent is generally optimal.

    • Dichloromethane (DCM) or Dichloroethane (DCE): Excellent choices for solubility and generally inert under these conditions.

    • Dimethylformamide (DMF): Can also be used and may help solubilize polar starting materials. Ensure it is anhydrous.

  • Temperature:

    • Start the reaction at 0 °C, especially during the addition of the acyl chloride, to control the initial exotherm.

    • Allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Gentle heating (e.g., 40 °C) may be necessary for particularly stubborn reactions, but this should be monitored carefully for byproduct formation.

Experimental Protocol: N-Acylation with a Bulky Acyl Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent: Add anhydrous DCM (or DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • Base: Cool the suspension to 0 °C in an ice bath. Add DIPEA (2.2 eq.) dropwise. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • Acylation: In a separate flask, dissolve the bulky acyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q4: I am performing an N-Boc protection of ethyl azetidine-3-carboxylate, but the reaction is sluggish. How can I improve the reaction rate and yield?

Answer:

While N-Boc protection is a standard transformation, the reduced nucleophilicity of the hindered azetidine nitrogen can sometimes lead to slow reaction times.

Trustworthiness:

The issue often lies in the choice of Boc-protection reagent and the reaction conditions.

  • Reagent: While Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent, its reactivity can be insufficient for this substrate.

  • Catalyst: The addition of a nucleophilic catalyst can significantly accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this purpose. However, use it in catalytic amounts (e.g., 0.1 eq.) as it can be difficult to remove during purification.

  • Alternative Reagent: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be a more reactive alternative to Boc₂O for hindered amines.

Optimized N-Boc Protection Protocol:

  • Setup: Dissolve this compound (1.0 eq.) in DCM.

  • Base: Add triethylamine (2.5 eq.) and stir for 15 minutes at room temperature.

  • Reagents: Add Boc₂O (1.2 eq.) followed by a catalytic amount of DMAP (0.1 eq.).

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Workup and Purification: Perform a standard aqueous workup as described in the acylation protocol, followed by purification.

Q5: What are common side reactions to watch out for, and how can they be minimized?

Answer:

Understanding potential side reactions is key to developing a robust process.

  • Oligomerization/Polymerization: If the electrophile is bifunctional, or if there are competing reaction pathways, oligomerization can occur. This is minimized by using high dilution conditions.

  • Elimination Reactions: While less common for N-functionalization, if the reaction conditions are too harsh (e.g., high heat, strong base), elimination reactions involving the azetidine ring could theoretically occur, though this is rare.

  • Incomplete Reaction: The most common "side product" is unreacted starting material due to the factors discussed above.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the electrophile to drive the reaction to completion.

  • Maintain Moderate Temperatures: Avoid excessive heat unless necessary and empirically validated.

  • Ensure Anhydrous Conditions: Water can hydrolyze the acyl chloride or activated ester, reducing the effective concentration of your electrophile.

Visualizing the Mechanism: Overcoming Steric Hindrance

The following diagram illustrates the mechanism of a HATU-mediated coupling, highlighting why it is effective for hindered amines like ethyl azetidine-3-carboxylate.

RCOOH R-COOH Carboxylic Acid ActivatedEster Highly Reactive OAt-Ester RCOOH->ActivatedEster Activation HATU HATU Coupling Reagent HATU->ActivatedEster Product N-Acyl Azetidine Product ActivatedEster->Product Nucleophilic Attack Azetidine Ethyl azetidine-3-carboxylate (Hindered Amine) Azetidine->Product

Caption: Mechanism of HATU-mediated acylation of a hindered amine.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(14), 3095-3109. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Diorganylcarbenium-Based Coupling Reagents. The Journal of Organic Chemistry, 64(1), 1-26. [Link]

Sources

Technical Support Center: Reaction Monitoring of Ethyl Azetidine-3-carboxylate Hydrochloride by HPLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl Azetidine-3-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for monitoring chemical reactions involving this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to the Analyte and Analytical Challenges

This compound is a small, polar, and hydrophilic molecule.[1][2][3][4] Its hydrochloride salt form means it will be ionized in solution. These characteristics present a unique set of challenges for traditional reversed-phase liquid chromatography (RPLC), where such compounds are often poorly retained and exhibit poor peak shapes. Therefore, successful reaction monitoring requires a tailored analytical approach.

This guide will delve into the nuances of method development and troubleshooting, empowering you to generate reliable and reproducible data for your reaction progress analysis.

HPLC/LC-MS Method Development: A Step-by-Step Guide

Monitoring the consumption of this compound and the formation of its products requires a robust and sensitive analytical method. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable separation technique.[1][2][3][4]

Experimental Workflow

The overall process for developing a reaction monitoring method is outlined below.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC/LC-MS Analysis cluster_data Data Analysis Sample Reaction Quench & Dilution Filter Syringe Filtration (0.22 or 0.45 µm) Sample->Filter Injection Injection Filter->Injection Separation HILIC Separation Injection->Separation Detection UV and/or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Reactants & Products Integration->Quantification Kinetics Reaction Kinetics Plot Quantification->Kinetics

Caption: Workflow for reaction monitoring of this compound.

Step 1: Column Selection

For polar compounds like this compound, a HILIC column is the preferred choice.[1][2][3][4] HILIC stationary phases are polar and utilize a mobile phase with a high organic content, typically acetonitrile, and a small amount of aqueous buffer. This allows for the retention of polar analytes that would otherwise elute in the void volume on a C18 column.

Column Type Stationary Phase Chemistry Advantages for this Application
Amide Bonded with amide functional groupsExcellent for separating highly polar compounds, provides good peak shape.
Bare Silica Unbonded silicaCan be effective, but may have stronger interactions leading to broader peaks.
Diol Bonded with diol functional groupsOffers alternative selectivity to amide phases.

Recommendation: Start with an amide-based HILIC column for robust performance.

Step 2: Mobile Phase Optimization

A typical HILIC mobile phase consists of a high percentage of acetonitrile (ACN) and a low percentage of an aqueous buffer.

  • Mobile Phase A: 10 mM Ammonium Formate or Ammonium Acetate in Water, pH adjusted to 3.0-4.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile

Rationale:

  • Ammonium Formate/Acetate: These are volatile buffers, making them compatible with mass spectrometry detection.

  • Acidic pH: The azetidine nitrogen will be protonated at a low pH, which can improve peak shape and retention in HILIC mode.

  • Gradient Elution: A gradient starting with a high percentage of acetonitrile (e.g., 95%) and decreasing to a lower percentage (e.g., 50%) will elute compounds in order of increasing polarity.

Step 3: Mass Spectrometry (MS) Detection

For unambiguous identification and sensitive quantification, coupling the HPLC to a mass spectrometer is highly recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for detecting the protonated form of ethyl azetidine-3-carboxylate.

  • Expected Ion: The molecular formula is C6H11NO2, with a molecular weight of 129.16 g/mol for the free base.[5] In positive ESI, the expected protonated molecule [M+H]+ will have an m/z of 130.08.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound.

Peak Shape Problems

Q1: My peak for this compound is tailing or splitting. What could be the cause?

A1:

  • Secondary Interactions with the Stationary Phase: The basic nitrogen of the azetidine ring can interact with residual silanols on the silica backbone of the column, leading to peak tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (pH 3-4) to keep the amine protonated. You can also try a column with advanced end-capping.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger (more aqueous) than the initial mobile phase can cause peak distortion.[7]

    • Solution: Dissolve your sample in a solvent that mimics the initial mobile phase composition (e.g., 90-95% acetonitrile). If the reaction solvent is incompatible, perform a dilution in a high organic solvent before injection.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[7]

    • Solution: Reduce the injection volume or dilute your sample.

Q2: I am observing a very broad peak, or no peak at all, for my compound.

A2:

  • Poor Retention: In reversed-phase chromatography, this compound will have very little retention.

    • Solution: Switch to a HILIC column and mobile phase system as described above.

  • Analyte Degradation: Depending on the reaction conditions and sample preparation, the ester functionality could be susceptible to hydrolysis.

    • Solution: Ensure your sample preparation is performed quickly and at a low temperature. Analyze the samples as soon as possible after preparation.

Retention Time and Sensitivity Issues

Q3: My retention times are drifting from one injection to the next.

A3:

  • Column Equilibration: HILIC columns can require longer equilibration times compared to reversed-phase columns.[8]

    • Solution: Increase the column equilibration time between injections. A good starting point is 10-15 column volumes.

  • Mobile Phase Composition: The water content in the organic mobile phase is critical for HILIC retention.

    • Solution: Ensure your mobile phases are prepared accurately and consistently. Use fresh, high-quality solvents.

Q4: I have low sensitivity for my analyte in LC-MS.

A4:

  • Ion Suppression: Components of the reaction mixture (salts, non-volatile buffers) can suppress the ionization of your analyte in the ESI source.

    • Solution: Dilute your sample to minimize matrix effects. If possible, use volatile reagents in your reaction. A simple solid-phase extraction (SPE) cleanup may be necessary for complex matrices.

  • Inappropriate Mobile Phase Additive: Some mobile phase additives can reduce MS sensitivity.

    • Solution: Stick to volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate. Avoid non-volatile buffers like phosphate.

General HPLC Troubleshooting

Q5: I'm seeing an unexpectedly high backpressure.

A5:

  • Column Frit Blockage: Particulates from the sample or precipitated buffer can clog the column inlet frit.[9]

    • Solution: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.[10] You can try back-flushing the column (disconnect from the detector first) at a low flow rate to dislodge particulates.

  • System Blockage: A blockage can occur elsewhere in the HPLC system (e.g., injector, tubing).[9]

    • Solution: Systematically isolate components of the HPLC to identify the source of the high pressure.

Q6: I am observing ghost peaks in my chromatogram.

A6:

  • Carryover from Previous Injections: Your analyte or other reaction components may be adsorbing to parts of the injector or column.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Run blank injections between samples to assess carryover.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks, especially in gradient elution.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phases regularly.

Conclusion

The successful reaction monitoring of this compound by HPLC/LC-MS hinges on acknowledging its polar nature and selecting the appropriate chromatographic technique. By employing a HILIC-based method and being mindful of the potential pitfalls outlined in this guide, researchers can achieve reliable and accurate data to drive their synthetic chemistry forward. Remember to approach troubleshooting systematically, changing only one parameter at a time to isolate the root cause of any issue.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. Available from: [Link]

  • Hydrophilic Interaction (HILIC) Columns - Biocompare. Available from: [Link]

  • Hydrophilic interaction chromatography - Wikipedia. Available from: [Link]

  • Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater - PubMed. Available from: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

  • Ethyl 3-azetidine-carboxylate hydrochloride - Oakwood Chemical. Available from: [Link]

  • This compound | C6H12ClNO2 | CID 44828820 - PubChem. Available from: [Link]

  • azetidine - Organic Syntheses Procedure. Available from: [Link]

  • Review on Common Observed HPLC Troubleshooting Problems - International Journal Of Pharma Research and Health Sciences. Available from: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. Available from: [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. Available from: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - NIH. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent. Available from: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH. Available from: [Link]

  • CAS 405090-31-5 | this compound - Alchem Pharmtech. Available from: [Link]

  • This compound|-范德生物科技公司 - BIOFOUNT. Available from: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PubMed. Available from: [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available from: [Link]

  • Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1. Available from: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation | Journal of the American Chemical Society. Available from: [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC - NIH. Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl Azetidine-3-carboxylate Hydrochloride & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl azetidine-3-carboxylate hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable four-membered heterocyclic building blocks. Azetidines are prized for their ability to impart unique conformational constraints and desirable physicochemical properties in drug discovery, but their purification can present specific challenges.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Foundational Knowledge & Common Impurities
Q1: What makes the purification of this compound derivatives challenging?

The purification challenges stem from a combination of the structural features of the azetidine ring and the properties of its hydrochloride salt.

  • Ring Strain: The four-membered azetidine ring possesses significant ring strain.[2] While more stable than an aziridine, it can be susceptible to ring-opening reactions under harsh conditions (e.g., strong acids/bases or high temperatures), potentially generating unwanted byproducts.

  • Basicity of the Nitrogen: The secondary amine within the azetidine ring is basic. This property is fundamental to many purification strategies but can also cause issues like strong binding to acidic stationary phases (e.g., silica gel) during chromatography, leading to streaking and poor separation.[3]

  • Hygroscopic Nature of the Salt: Amine hydrochloride salts are often hygroscopic, readily absorbing moisture from the atmosphere. This can make obtaining an accurate weight difficult and may require stringent drying procedures.

  • High Polarity: The hydrochloride salt is highly polar and typically water-soluble, which can complicate extractions and require specific solvent systems for chromatography or recrystallization.

Q2: What are the typical impurities I should expect after synthesizing an ethyl azetidine-3-carboxylate derivative?

The nature of impurities is highly dependent on the specific synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 1-Boc-3-azetidinone or the corresponding alcohol precursor.[4]

  • Reagents and Byproducts: Reagents from preceding steps, like coupling agents, bases (e.g., triethylamine), or byproducts from deprotection steps (e.g., products from Boc or Cbz cleavage), are common. For instance, N-Boc deprotection with HCl can sometimes be incomplete or lead to side reactions if not carefully controlled.[5]

  • Solvents: Residual solvents used in the reaction or workup are frequent impurities and must be removed to meet regulatory standards like ICH Q3C guidelines.[6]

  • Ring-Opened Byproducts: If the reaction or purification conditions are too harsh, byproducts resulting from the cleavage of the azetidine ring may be present.

  • Inorganic Salts: Salts like sodium chloride or ammonium chloride, often generated during aqueous workups or neutralizations, can co-precipitate with the desired hydrochloride product.[7]

Section 2: Core Purification Techniques: Troubleshooting & Best Practices

This section focuses on the most common, workhorse methods for purifying azetidine derivatives.

Q3: My this compound fails to crystallize or oils out. How can I achieve a pure, crystalline solid?

Recrystallization is a powerful technique for purifying solid amine salts, capable of yielding very high purity material.[8][9] When it fails, systematic troubleshooting is required.

Causality: Oiling out or failure to crystallize usually occurs for one of three reasons: the solvent system is inappropriate, the concentration of impurities is too high (depressing the melting point and inhibiting lattice formation), or the cooling process is too rapid.

Troubleshooting Protocol:

  • Solvent System Selection: The ideal solvent is one in which your compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below.

    • Start with Single Solvents: Test small amounts of your crude product in various solvents. Good candidates for amine hydrochlorides include isopropanol (IPA), ethanol, or methanol.

    • Introduce an Anti-Solvent: If the compound is too soluble even when cold, use a co-solvent system. Dissolve the crude material in a minimal amount of a "good" solvent (like hot IPA) and then slowly add a "poor" or "anti-solvent" (like diethyl ether, ethyl acetate, or hexane) dropwise until persistent turbidity is observed. Re-heat gently to clarify and then allow to cool slowly.

  • Control the Cooling Rate: Rapid cooling promotes precipitation over crystallization, often trapping impurities.

    • Allow the heated solution to cool to room temperature on the benchtop, undisturbed.

    • Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer, to maximize yield.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites.

  • Pre-Purification: If the material is very impure, it may not crystallize regardless of the solvent system. Perform a preliminary purification step, such as a quick filtration through a silica plug or an acid-base extraction, to remove gross impurities before attempting recrystallization.

Solvent System ComponentRoleCommon Examples
Primary Solvent Dissolves the compound when hotIsopropanol, Ethanol, Methanol
Anti-Solvent Induces precipitation/crystallizationDiethyl Ether, Ethyl Acetate, Hexane, Dichloromethane
Q4: How can I use acid-base extraction to remove neutral or acidic impurities from my azetidine derivative?

Acid-base extraction is a highly effective liquid-liquid extraction technique for separating basic compounds like azetidines from non-basic impurities.[3]

The Principle: The strategy relies on changing the solubility of the target amine by protonating or deprotonating it. The basic azetidine (free base) is soluble in organic solvents. When protonated with acid, it forms a polar hydrochloride salt that is soluble in water.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Extraction of Amine): Transfer the organic solution to a separatory funnel and wash it with an acidic aqueous solution (e.g., 1M HCl). The basic azetidine will react with the acid to form the water-soluble hydrochloride salt and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer , as it now contains your product. Discard the organic layer containing the impurities.

  • Basification (Regeneration of Free Base): Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). This neutralizes the hydrochloride salt, regenerating the free amine, which will often precipitate or form an oily layer.

  • Back-Extraction: Extract the now basic aqueous solution multiple times with a fresh organic solvent (e.g., DCM or ethyl acetate) to recover the purified free amine into the organic phase.

  • Final Steps: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting purified free base can then be converted back to the hydrochloride salt if desired by dissolving it in a suitable solvent (like ether or dioxane) and adding a solution of HCl.

G cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase crude Crude Mixture (Azetidine Free Base + Neutral Impurities) add_hcl Separate Layers crude->add_hcl 1. Add 1M HCl (aq) & Shake aq_impurities Aqueous Layer (Discard) aq_product Aqueous Layer (Contains Azetidine HCl) add_naoh Separate Layers aq_product->add_naoh 2. Add 1M NaOH (aq) & Shake final_organic Organic Phase (Pure Azetidine Free Base) add_hcl->aq_product Azetidine moves to Aqueous Phase org_impurities Organic Layer (Discard) add_hcl->org_impurities Neutral Impurities remain in Organic Phase add_naoh->aq_impurities Salts remain in Aqueous Phase add_naoh->final_organic Free base moves to fresh Organic Phase

Section 3: Advanced Purification: Column Chromatography
Q5: My azetidine derivative is streaking badly on my silica gel column. What's happening and how do I fix it?

This is the most common problem encountered when purifying amines via standard flash chromatography.

Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your azetidine interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding prevents the compound from eluting cleanly as a tight band, causing it to "streak" down the column, resulting in poor separation and low recovery.[3]

Solutions:

  • Mobile Phase Modification (The Quick Fix):

    • Add a Competing Base: Add a small amount (0.1-2%) of a volatile amine base, like triethylamine (TEA) or pyridine, to your mobile phase (eluent). These bases are stronger and will preferentially bind to the acidic sites on the silica, effectively "passivating" the column. This allows your less basic azetidine derivative to elute with minimal interaction, resulting in sharp, well-defined bands.

  • Use a Different Stationary Phase (The Robust Solution):

    • Basic Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica phases where the silanol groups are capped with amine functionalities are commercially available and provide excellent results, though they are more expensive.

    • Reversed-Phase Chromatography: For highly polar hydrochloride salts, reversed-phase chromatography (e.g., C18 silica) using a mobile phase of water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid, can be very effective.

G start Crude Azetidine Derivative end_node Pure Product

Section 4: Purity Assessment
Q6: How do I confirm the purity and identity of my final product?

A combination of spectroscopic and analytical techniques is essential to confirm both the purity and the structural integrity of your this compound derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural confirmation. Check for the disappearance of impurity signals and the presence of all expected peaks for your target molecule with the correct integrations and splitting patterns. The protons on the azetidine ring often show characteristic shifts.[10]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio of your compound, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The most common method for determining purity. A pure compound should show a single, sharp peak. This technique is also invaluable for monitoring reaction progress and the effectiveness of purification steps.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to assess purity and screen for appropriate column chromatography conditions.[11][12] A pure compound should appear as a single spot.

References
  • BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. Benchchem.com.
  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • BenchChem. (2025). Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols. Benchchem.com.
  • Singh, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 7994-8013. [Link]

  • ECHEMI. (n.d.).
  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Long-Chain Amines. Benchchem.com.
  • Burke, E.D., et al. (2020). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 85(11), 7030-7043. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Ema.europa.eu. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5092-5137. [Link]

  • Royal Society of Chemistry. (2020). Divergent access to spiro-oxindole amides and dihydro-1,3-oxazines from a common spiro-azetidine precursor. Organic Chemistry Frontiers, 7(10), 1259-1265. [Link]

Sources

"Ethyl azetidine-3-carboxylate hydrochloride" linker aggregation problems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Azetidine-3-Carboxylate Hydrochloride

A Guide to Understanding and Overcoming Linker Aggregation

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile linker in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose, troubleshoot, and ultimately prevent aggregation-related issues in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the handling and use of this compound.

Q1: I dissolved the linker in my reaction solvent, and the solution immediately turned cloudy or formed a precipitate. What is happening and how do I fix it?

A1: Root Cause Analysis & Immediate Actions

Cloudiness or precipitation upon dissolution is a classic sign of poor solubility and/or rapid aggregation. This compound is a salt, meaning its solubility is highly dependent on the solvent's properties and the experimental conditions.

  • The "Why": The molecule has both a polar, charged ammonium group (from the hydrochloride salt) and a less polar ethyl ester tail. When placed in a solvent that cannot adequately solvate both parts of the molecule, it may self-associate to minimize unfavorable interactions with the solvent, leading to aggregation. This is particularly common in solvents with low to intermediate polarity or in polar aprotic solvents like DMSO, which may not sufficiently stabilize the hydrochloride salt structure.[1][2]

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The hydrochloride salt form is designed to enhance solubility in polar, protic solvents (e.g., water, methanol, ethanol). If your protocol requires an organic solvent, consider the options in the table below. It is often preferable to dissolve the linker in a minimal amount of a highly polar solvent first before adding it to the bulk reaction mixture.

  • Control the pH: The positive charge on the azetidine nitrogen is critical for solubility. Ensure your solvent system is not basic. If you are using other reagents that are basic, they can deprotonate the hydrochloride, "crashing out" the less soluble free-base form of the linker.[3] Maintaining a slightly acidic pH (e.g., pH 4-6) can keep the linker protonated and soluble.[4]

  • Lower the Concentration: Aggregation is a concentration-dependent phenomenon.[5] Every aggregator compound has a Critical Aggregation Concentration (CAC) above which it begins to self-assemble.[6][7] Try preparing a more dilute stock solution or running the reaction at a lower overall concentration.

  • Utilize Temperature: Gently warming the solvent while dissolving the linker can increase its solubility and prevent initial aggregation. However, be cautious, as prolonged heating can potentially degrade the compound or other reagents. Always check the thermal stability of all components in your reaction.

Table 1: Solvent Selection Guide for Amine Hydrochloride Salts

Solvent ClassExamplesSuitability for LinkerRationale
Polar Protic Water, Methanol, EthanolExcellent High dielectric constant and hydrogen bonding capability effectively solvate the ionic HCl salt.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to Poor Can dissolve the linker, but may not stabilize the salt as effectively, sometimes promoting aggregation.[1] Use with caution and at minimal concentrations.
Non-Polar Toluene, Hexane, DichloromethaneVery Poor Cannot solvate the charged portion of the molecule, leading to immediate precipitation.
Q2: My reaction yield is low and purification is difficult, with many smeared spots on my TLC plate. Could linker aggregation be the culprit?

A2: The Impact of "Hidden" Aggregation on Reactivity

Absolutely. Aggregation doesn't always manifest as visible precipitation. Soluble, colloidal aggregates can form that are invisible to the naked eye but have a profound negative impact on your experiment.

  • The "Why": When the linker forms colloidal aggregates, the individual molecules are no longer freely available in the solution to participate in the reaction.[6] The reactive sites may be buried within the aggregate core, drastically reducing the effective concentration of the linker and slowing down or completely halting the reaction. This leads to low yields and a complex mixture of starting material, product, and partially reacted intermediates, resulting in difficult purification. In high-throughput screening, this phenomenon is a major source of false positives and artifacts.[7][8]

Diagnostic Workflow:

The first step is to confirm if aggregation is indeed occurring under your specific reaction conditions.

G cluster_0 Problem Identification cluster_1 Aggregation Characterization cluster_2 Result Interpretation cluster_3 Mitigation Strategy A Low Yield / Inconsistent Results B Prepare Linker Solution (Exact Reaction Conditions) A->B Hypothesize Aggregation C Analyze via DLS (Dynamic Light Scattering) B->C D Add Detergent (0.1% Triton X-100) & Re-analyze B->D E Large Particles Detected (>100 nm)? C->E F Particles Disappear with Detergent? D->F Diagnostic Test E->F Yes H Conclusion: Aggregation Unlikely E->H No G Conclusion: Aggregation is Likely F->G Yes F->H No I Implement Mitigation Protocol (See Q1 & Q3) G->I

Q3: How do I design my experiment from the start to avoid aggregation of this compound?

A3: Proactive Strategies for Success

Preventing aggregation is always more effective than trying to reverse it. A well-designed protocol is your best defense.

  • The "Why": By controlling the key physical and chemical parameters—concentration, solvent, pH, and additives—you can maintain the linker in its monomeric, active state, ensuring its availability for the desired chemical transformation.

Step-by-Step Prevention Protocol:

  • Determine the Critical Aggregation Concentration (CAC) - Optional but Ideal:

    • If this linker is central to a long-term project, determining its CAC in your chosen solvent system can be invaluable.

    • Method: Prepare a series of linker concentrations. Analyze each using Dynamic Light Scattering (DLS). The concentration at which you first observe a sharp increase in particle size corresponds to the CAC.[9] Aim to always work below this concentration.

  • Prepare the Stock Solution Correctly:

    • Step 2.1: Choose a primary solvent in which the linker is highly soluble (e.g., sterile water or methanol).

    • Step 2.2: Weigh the required amount of this compound in a clean vial.

    • Step 2.3: Add the primary solvent dropwise while vortexing or sonicating to ensure complete dissolution. Visually inspect for any particulates.

    • Step 2.4: If required, filter the stock solution through a 0.22 µm syringe filter to remove any pre-existing particulate matter.

  • Execute the Reaction:

    • Step 3.1: Add the bulk reaction solvent and other reagents to the reaction vessel.

    • Step 3.2: While stirring vigorously, add the linker stock solution dropwise to the reaction vessel. This "slow addition" method avoids creating localized areas of high concentration that can trigger aggregation.

    • Step 3.3: If the reaction is sensitive to pH, use a buffered system to maintain a slightly acidic environment (pH < 7) to keep the azetidine protonated.[4][10]

Part 2: Frequently Asked Questions (FAQs)

Q4: What exactly is this compound and what makes it a useful linker?

A4: this compound is a small organic molecule featuring a four-membered heterocyclic amine ring, known as an azetidine.[11][12]

  • Structure: It consists of an azetidine ring substituted at the 3-position with an ethyl carboxylate group. The hydrochloride salt form means the nitrogen atom in the ring is protonated and associated with a chloride counter-ion.[12]

  • Utility as a Linker: Its value comes from its compact, rigid structure and its bifunctional nature. The secondary amine (N-H) in the ring and the ethyl ester (-COOEt) are both reactive handles that can be used to connect to other molecules. The strained nature of the azetidine ring can also be exploited in certain synthetic transformations.[13][14] It is a valuable building block for creating novel chemical scaffolds, particularly in medicinal chemistry for drug discovery.[15]

Q5: What are the fundamental chemical forces that drive small molecule aggregation?

A5: Small molecule aggregation is a self-assembly process driven by the molecule's attempt to find a more energetically favorable state in solution.[6] The key driving forces are:

  • Hydrophobic Effect: This is often the dominant force. Non-polar parts of the molecule are expelled from the polar solvent (usually water-based), causing them to cluster together to minimize their contact with water.

  • π-π Stacking: If the molecule contains aromatic rings, they can stack on top of each other like pancakes, a stabilizing interaction.

  • Hydrogen Bonding: Molecules can form hydrogen bonds with each other, contributing to the stability of the aggregate.

  • Van der Waals Forces: Weak, short-range attractions between all molecules also contribute to holding the aggregate together.

Aggregation occurs when these attractive intermolecular forces overcome the repulsive forces (like charge repulsion) and the favorable interactions of the solvated monomer with the solvent.[6]

Q6: How does the hydrochloride salt form specifically influence aggregation?

A6: The hydrochloride salt form is generally used to prevent aggregation by increasing aqueous solubility.

  • Mechanism of Action: The protonated nitrogen atom carries a formal positive charge. In a polar solvent, this charge is well-solvated. Furthermore, the positive charges on adjacent linker molecules will repel each other, an effect known as electrostatic repulsion, which actively works against the formation of aggregates.[2]

  • The Vulnerability (Disproportionation): The main risk associated with the salt form is its potential for disproportionation . This occurs when the salt converts to its neutral, free-base form.[3] This can happen if the solution pH becomes basic or if the linker is formulated with other basic compounds. The free base is typically much less soluble and significantly more prone to aggregation.

G A Linker-HCl (Protonated) - High Solubility - Charged (Repulsion) B Linker (Free Base) - Low Solubility - Neutral (Attractive Forces Dominate) A->B + Base (e.g., Et3N) or High pH - H+ B->A + Acid (e.g., HCl) or Low pH + H+ C Colloidal Aggregate B->C Aggregation (Hydrophobic Effect)

Q7: What are the best analytical techniques to detect and characterize linker aggregation?

A7: Several biophysical methods can be used to detect and quantify small molecule aggregation. The choice of technique depends on the required level of detail and available instrumentation.[8][9]

Table 2: Comparison of Aggregation Detection Methods

TechniquePrincipleAdvantagesDisadvantages
Dynamic Light Scattering (DLS) Measures size distribution of particles by analyzing fluctuations in scattered light intensity.[16]Fast, high-throughput, provides quantitative size data (hydrodynamic radius).[9]Sensitive to dust and contaminants; assumes spherical particles.
NMR Spectroscopy Aggregation causes broadening of peaks in the NMR spectrum due to slower molecular tumbling.[17]Provides structural information; can identify which parts of the molecule are involved in aggregation.Lower throughput; requires higher concentrations.[6]
Transmission Electron Microscopy (TEM) Directly visualizes the morphology and size of aggregates.Provides direct visual evidence and morphological information (e.g., spherical, fibrillar).Requires sample preparation (drying), which can introduce artifacts; not a solution-based method.
Surface Plasmon Resonance (SPR) Can detect non-specific binding of aggregates to a target-immobilized surface, a common artifact in screening.[16][17]Highly sensitive; useful for studying how aggregation causes assay interference.Indirect method for aggregation; requires specific instrumentation.
Detergent Test Re-running an assay or measurement in the presence of a non-ionic detergent (e.g., Triton X-100).Simple, functional test. If activity/signal is abolished by detergent, aggregation is the likely cause.[7]Indirect; doesn't provide physical characterization of aggregates.

References

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. Available at: [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2011). Journal of Laboratory Automation. Available at: [Link]

  • Identification of Small-Molecule Aggregation. CD BioSciences. Available at: [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. Available at: [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Molecules. Available at: [Link]

  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. (2020). ResearchGate. Available at: [Link]

  • Bioconjugation Optimization & Troubleshooting. AbOliGo. Available at: [Link]

  • Tackling Aggregation Challenges in ADC Production. (2017). Pharmaceutical Technology. Available at: [Link]

  • Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube. Available at: [Link]

  • How to prevent antibody aggregation when using organic solvent and linker? (2016). ResearchGate. Available at: [Link]

  • Colloidal aggregation: from screening nuisance to formulation nuance. (2014). PMC - NIH. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2020). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2022). Journal of the American Chemical Society. Available at: [Link]

  • AJICAP Second Generation: Improved Chemical Site-Specific Conjugation Technology for Antibody–Drug Conjugate Production. (2023). Bioconjugate Chemistry. Available at: [Link]

  • Ethyl 3-azetidine-carboxylate hydrochloride. Oakwood Chemical. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Assay Interference by Aggregation. (2017). NCBI Bookshelf. Available at: [Link]

  • pH and cation-responsive supramolecular gels formed by cyclodextrin amines in DMSO. (2011). Chemical Communications. Available at: [Link]

  • Combating small molecule aggregation with machine learning. (2020). ResearchGate. Available at: [Link]

  • Small molecule probes of protein aggregation. (2014). PMC - NIH. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Available at: [Link]

  • The effect of pH and concentration upon aggregation transitions in aqueous solutions of poloxamine T701. (1999). PubMed. Available at: [Link]

  • wholesale ETHYL 3-AZETIDIN-CARBOXYLATE HCL 98% CAS: 405090-31-5. eBioChem.com. Available at: [Link]

  • Concentration and pH-dependent aggregation behavior of an l-histidine based amphiphile in aqueous solution. (2010). PubMed. Available at: [Link]

  • The effect of pH and concentration upon aggregation transitions in aqueous solutions of poloxamine T701. (1999). ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). PMC. Available at: [Link]

Sources

Technical Support Center: Navigating the Unexpected Reactivity of Ethyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl azetidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic strategies. The inherent ring strain of the azetidine core, while synthetically useful, can lead to unexpected reactivity.[1][2][3][4][5] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during reactions involving this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired N-Substituted Product

Question: My N-acylation (or N-alkylation) of this compound is resulting in a low yield or complete recovery of starting material. What are the likely causes and how can I improve the reaction?

Answer:

Low or no yield in N-functionalization reactions with this substrate often stems from incomplete free-basing of the hydrochloride salt or suboptimal reaction conditions. The protonated azetidine nitrogen is not nucleophilic and will not react with electrophiles.

Potential Causes & Solutions:

  • Incomplete Free-Basing: The hydrochloride salt must be neutralized to generate the free secondary amine, which is the reactive nucleophile.

    • Troubleshooting: Ensure you are using at least one equivalent of a suitable non-nucleophilic base. For sensitive electrophiles, it's often best to perform a liquid-liquid extraction to isolate the free base before adding the electrophile.

    • Protocol:

      • Dissolve the hydrochloride salt in water.

      • Add a stoichiometric equivalent of a base like sodium bicarbonate or potassium carbonate.

      • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Concentrate the solution in vacuo to obtain the free base. Use this immediately in the subsequent reaction.

  • Base Selection: The choice of base is critical. Strong, sterically hindered bases are often preferred to minimize side reactions.

    • Recommendations: Triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate are commonly used. For particularly sensitive substrates, consider using a milder base like sodium bicarbonate.[6]

  • Reaction Conditions: Temperature and solvent can significantly influence the reaction outcome.

    • Optimization:

      • Temperature: While many N-acylations proceed at room temperature, some less reactive electrophiles may require gentle heating.[6] Conversely, highly reactive electrophiles might benefit from cooling to 0 °C to control the reaction rate and minimize side products.

      • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[6]

ParameterRecommendationRationale
Base DIPEA, TEA, K₂CO₃Non-nucleophilic; effectively neutralizes HCl without competing with the azetidine nitrogen.
Solvent DCM, THF, AcetonitrileAprotic and can dissolve both the free base and many common electrophiles.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing potential side reactions.
Issue 2: Formation of a Complex Mixture of Byproducts, Including Potential Ring-Opened Products

Question: My reaction is producing multiple unexpected products, and I suspect the azetidine ring is not stable under my reaction conditions. What could be causing this and how can I prevent it?

Answer:

The formation of complex mixtures often points to the inherent ring strain of the azetidine, making it susceptible to ring-opening reactions, particularly under acidic or strongly nucleophilic conditions.[1][3][4][5][7] The presence of the hydrochloride salt itself can create an acidic environment if not properly neutralized.

Potential Causes & Solutions:

  • Acid-Mediated Ring Opening: Residual acid can protonate the azetidine nitrogen, forming a reactive azetidinium ion. This species is highly susceptible to nucleophilic attack, leading to ring opening.[4][7][8]

    • Troubleshooting: Meticulous control of pH is crucial. Ensure complete neutralization of the hydrochloride salt before proceeding. If your reaction generates acidic byproducts (e.g., HCl from an acyl chloride), use at least two equivalents of base: one to neutralize the starting material and one to scavenge the acid produced.

  • Nucleophilic Ring Opening: Strong nucleophiles can directly attack one of the ring carbons, leading to cleavage of a C-N bond.

    • Prevention: If your reaction involves a strong nucleophile that is not intended to react with the azetidine ring, consider protecting the azetidine nitrogen first. A Boc (tert-butyloxycarbonyl) group is a common choice.

  • Intramolecular Reactions: If the substituent being added contains a nucleophilic group, intramolecular ring-opening can occur.[4][5]

    • Mitigation: Analyze the structure of your desired product for any potential intramolecular reactivity. If this is a possibility, redesigning the synthetic route or using protecting groups may be necessary.

Issue 3: Evidence of Polymerization

Question: I am observing the formation of an insoluble, high-molecular-weight material in my reaction. Is this polymerization, and how can I avoid it?

Answer:

Yes, the formation of insoluble material is a strong indicator of polymerization. Azetidines, especially when activated, can undergo cationic ring-opening polymerization (CROP).[9][10][11][12][13]

Potential Causes & Solutions:

  • Acidic Conditions: Trace amounts of acid can initiate CROP by forming the azetidinium ion, which is the active species in the polymerization.[11][12][13]

    • Prevention:

      • Rigorous exclusion of acid is paramount. Ensure all glassware is dry and solvents are anhydrous.

      • As mentioned previously, use a sufficient amount of base to neutralize the starting material and any acid generated during the reaction.

  • High Temperatures: Elevated temperatures can sometimes promote polymerization.

    • Mitigation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • High Concentration: High concentrations of the azetidine can favor intermolecular reactions, leading to polymerization.

    • Troubleshooting: Perform the reaction at a higher dilution. If adding a reagent, do so slowly to maintain a low instantaneous concentration of the reactive species.

Workflow for Preventing Polymerization

G cluster_conditions Key Control Points start Start with Ethyl azetidine-3-carboxylate HCl free_base Generate Free Base (e.g., K2CO3, aq. extraction) start->free_base Neutralization reaction Reaction with Electrophile (Controlled Conditions) free_base->reaction product Desired N-Substituted Product reaction->product Successful Reaction polymer Polymerization (Undesired Side Reaction) reaction->polymer Acidic Traces High Temp/Conc. temp Low Temperature temp->reaction dilution High Dilution dilution->reaction acid_scavenging Acid Scavenger (Excess Base) acid_scavenging->reaction

Caption: Key experimental controls to prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the high reactivity of the azetidine ring?

The reactivity of the azetidine ring is primarily due to its significant ring strain, which is approximately 25.4 kcal/mol.[1] This strain arises from the deviation of the bond angles from the ideal tetrahedral angle. The ring is more stable than the highly reactive three-membered aziridine ring but significantly more strained than the five-membered pyrrolidine ring, giving it a unique balance of handleability and reactivity that can be triggered under specific conditions.[1][2]

Q2: How does the hydrochloride salt affect the stability and reactivity of the molecule?

The hydrochloride salt form enhances the compound's stability for storage and improves its water solubility.[6][14] However, in a reaction context, the protonated nitrogen is non-nucleophilic. The presence of the hydrochloride necessitates an initial neutralization step to generate the reactive free amine. If not fully neutralized, the residual acid can act as a catalyst for undesired side reactions like ring-opening or polymerization.[4][11]

Q3: Are there specific reaction conditions I should always avoid when working with this compound?

Yes. As a general rule, you should avoid:

  • Strong, non-hindered nucleophiles (unless ring-opening is the desired outcome).

  • Strong acidic conditions (e.g., concentrated mineral acids), which can readily promote ring-opening and polymerization.[4][11]

  • High heat in the presence of catalytic acid , as this is a classic condition for cationic ring-opening polymerization.[11][12][13]

Q4: My desired reaction is an ester hydrolysis. Will the azetidine ring be stable under these conditions?

This is a critical consideration. Standard ester hydrolysis conditions can be problematic.

  • Acid-catalyzed hydrolysis: This is generally not recommended as the acidic conditions required to hydrolyze the ester will also promote azetidine ring-opening.[4]

  • Base-catalyzed (saponification) hydrolysis: This is a more viable option. Using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) at controlled temperatures can often selectively hydrolyze the ester without significantly affecting the azetidine ring.[15] However, careful monitoring of the reaction is essential to avoid potential side reactions. It is advisable to run a small-scale test reaction first.

Mechanism of Base-Catalyzed Ester Hydrolysis

G reactant Ethyl azetidine-3-carboxylate hydroxide OH⁻ intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product Azetidine-3-carboxylate ethanol Ethanol end_node intermediate->product Elimination of Ethoxide start_node

Caption: Saponification of the ester functional group.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Controlled Ring-Opening Reactions of Azetidinium Perchlorate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Benchchem. (n.d.). Unveiling the Catalytic Landscape: A Comparative Analysis of Azetidinium Salt Catalysis in Enantioselective Ring-Opening Reactions.
  • Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. (2020, November 29). ACS Publications.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019, May 13). Polymer Chemistry (RSC Publishing). doi:10.1039/C9PY00278B.
  • Nucleophilic ring-opening of α-ethyl azetidinium salt 12 with Bu4NF. (n.d.). ResearchGate.
  • (PDF) The Polymerization of Azetidines and Azetidine Derivatives. (2025, August 10). ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. (n.d.). ResearchGate.
  • Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Benchchem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. (2017, November 21). ACS Publications.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). Journal of the American Chemical Society.
  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO>2> Adsorbents. (2017, December 12). Princeton University.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC - NIH.
  • Benchchem. (n.d.). Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025, August 25). The Journal of Organic Chemistry - ACS Publications.
  • Benchchem. (n.d.). 2-(2-Methanesulfonylethyl)azetidine hydrochloride.
  • Stability of different azetidine esters. Condition D: PG-azetidine (1.... (n.d.). ResearchGate.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
  • Chem-Impex. (n.d.). Azetidine hydrochloride.
  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthetic modification of the azetidine products a, Commercially.... (n.d.). ResearchGate.
  • Recent progress in synthesis of 3-functionalized azetidines. (2025, September 23). ResearchGate.
  • Synthesis of Azetidines. (n.d.).
  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. (n.d.).
  • 1.2 Azetidinones (~-Lactams). (n.d.).
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (n.d.). NIH.
  • Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. (2025, November 10).
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017, July 21). Journal of the American Chemical Society.
  • Ethyl azetidine-3-carboxylate (hydrochloride) | 405090-31-5. (n.d.). Sigma-Aldrich.
  • Ethyl 3-azetidine-carboxylate hydrochloride. (n.d.). Oakwood Chemical.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 3-substituted azetidines.
  • Benchchem. (n.d.). Review of 3-substituted azetidine synthesis methods.
  • This compound | C6H12ClNO2 | CID 44828820. (n.d.). PubChem.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (n.d.). NIH.
  • azetidine. (n.d.). Organic Syntheses Procedure.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • hydrolysis of esters. (n.d.). Chemguide.
  • Alchem Pharmtech. (n.d.). CAS 405090-31-5 | this compound.

Sources

Technical Support Center: Characterization of Ethyl Azetidine-3-carboxylate Hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ethyl azetidine-3-carboxylate hydrochloride and its conjugates. This guide is designed to provide expert insights and practical troubleshooting advice for the unique challenges encountered during the synthesis, purification, and characterization of these valuable chemical entities. The strained four-membered ring of the azetidine moiety, while offering desirable pharmacokinetic properties, introduces specific complexities in its analytical characterization. This resource addresses these issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Section 1: The Starting Material - Handling and Initial Reactions

Question 1: What are the critical handling and storage considerations for this compound?

Answer: this compound is a salt, which enhances its stability and shelf-life as a solid. However, its hygroscopic nature requires storage in a desiccated environment to prevent moisture absorption, which can lead to hydrolysis of the ethyl ester. For long-term storage, temperatures of 4°C are recommended. When preparing for a reaction, it's crucial to use anhydrous solvents, especially if the subsequent reaction chemistry is sensitive to water. The hydrochloride salt form means the azetidine nitrogen is protonated. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), must be added in stoichiometric amounts to liberate the free, nucleophilic secondary amine for conjugation reactions.[1]

Question 2: I am planning a conjugation reaction. How do I choose the appropriate chemistry to functionalize the azetidine nitrogen?

Answer: The secondary amine of the azetidine ring is the primary site for functionalization. The choice of chemistry depends on the nature of the molecule you are conjugating.

  • Acylation: For creating amide bonds, standard activating agents like N-hydroxysuccinimide (NHS) esters, or coupling reagents such as HATU or HBTU with a carboxylic acid, are effective.[2][3] This is a robust method for attaching payloads or linkers.

  • Sulfonylation: Reaction with sulfonyl chlorides will form stable sulfonamides.[1]

  • Reductive Amination: The azetidine nitrogen can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride to form a C-N bond.[2]

  • Nucleophilic Aromatic Substitution (SNA_r_): If your conjugation partner contains an activated aromatic ring (e.g., a fluorinated pyridine), direct substitution can be a viable strategy.[1]

It is imperative to consider the stability of your conjugation partner under the chosen reaction conditions. For instance, highly pH-sensitive molecules may not be suitable for reactions requiring significant base or acid.

Section 2: Troubleshooting Conjugation and Purification

Question 3: My conjugation reaction is showing multiple products on TLC/LC-MS. What are the likely side reactions?

Answer: The appearance of multiple products is a common challenge. Here are some potential causes:

  • Oligomerization: If your conjugation partner is bifunctional, or if the ethyl azetidine-3-carboxylate reacts with itself, oligomers can form. This is especially true if the reaction is too concentrated or if stoichiometry is not carefully controlled.

  • Hydrolysis of the Ethyl Ester: The presence of water or certain basic/acidic conditions can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This will result in a mass difference of -28 Da (loss of C2H4).

  • Reaction at an Unintended Site: While the azetidine nitrogen is the most nucleophilic site, other functional groups on your conjugation partner could compete, leading to a heterogeneous mixture of products.[4]

  • Ring-Opening of the Azetidine: Although generally stable, the strained azetidine ring can be susceptible to ring-opening under harsh conditions (e.g., strong nucleophiles, high temperatures), leading to undesired byproducts.[5][6]

A systematic approach to identifying the side products involves thorough analysis of their mass spectra to pinpoint the nature of the modification.

Experimental Workflow: Troubleshooting Side Reactions

Caption: Troubleshooting workflow for identifying side reactions.

Question 4: What are the best practices for purifying my ethyl azetidine-3-carboxylate conjugate?

Answer: The purification strategy will depend on the properties of your final conjugate.

  • Normal-Phase Chromatography: For less polar conjugates, silica gel chromatography can be effective. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.

  • Reverse-Phase Chromatography (HPLC): This is often the method of choice for more polar conjugates, such as those involving peptides or other hydrophilic moieties. A C18 column with a water/acetonitrile gradient (often with 0.1% TFA or formic acid) is typically used.

  • Ion-Exchange Chromatography: If your conjugate has a net charge, ion-exchange chromatography can be a powerful purification tool.

It's important to monitor fractions by TLC or LC-MS to ensure you are collecting the correct product and that it is stable under the purification conditions.

Section 3: Advanced Characterization Challenges

Question 5: I am having trouble interpreting the mass spectrum of my conjugate. What are some common issues?

Answer: Mass spectrometry is a primary tool for characterization, but azetidine-containing compounds can present nuances.

  • Protonation State: In ESI-MS, you may see multiple charge states, especially for larger conjugates like peptides or antibodies. The azetidine nitrogen can be readily protonated.

  • Adduct Formation: It is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvents like acetonitrile ([M+ACN+H]⁺).

  • Fragmentation: The strained azetidine ring can influence the fragmentation pattern in MS/MS experiments. Be aware of potential ring cleavage, which might not be immediately obvious.

Common Adducts in ESI-MS Mass Shift (Da) Notes
Sodium+22.99Very common, can sometimes be the base peak.
Potassium+39.10Less common than sodium, but frequently observed.
Acetonitrile+41.03Seen when acetonitrile is used as a mobile phase.
Formate+45.00Can be seen when formic acid is used as a modifier.

Question 6: The peaks in the ¹H NMR spectrum of my conjugate are broad. What could be the cause?

Answer: Peak broadening in NMR can be frustrating but is often diagnostic.

  • Conformational Exchange: The azetidine ring can undergo puckering, and if this happens on a timescale similar to the NMR experiment, it can lead to broadened signals. This is particularly true for the protons on the azetidine ring itself.

  • Aggregation: If your conjugate is aggregating in the NMR solvent, this will lead to significant peak broadening. Try acquiring the spectrum at a lower concentration or in a different solvent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe line broadening. While less common, it's a possibility to consider if other explanations don't fit.

  • Proximity to a Quadrupolar Nucleus: If the azetidine is conjugated to a moiety containing a quadrupolar nucleus (e.g., ¹⁴N), this can sometimes lead to broadening of adjacent proton signals.

A good first step in troubleshooting is to acquire the spectrum at an elevated temperature. If the broadening is due to conformational exchange, the peaks should sharpen as the rate of exchange increases.

¹H NMR Troubleshooting Logic

G A Broad NMR Peaks Observed B Acquire Spectrum at Elevated Temperature A->B C Peaks Sharpen B->C Yes D Peaks Remain Broad B->D No E Conclusion: Conformational Exchange C->E F Dilute Sample and Re-acquire D->F G Peaks Sharpen F->G Yes H Peaks Remain Broad F->H No I Conclusion: Aggregation G->I J Consider Paramagnetic Impurities or Other Effects H->J

Caption: Decision tree for troubleshooting broad NMR signals.

Question 7: How can I confirm the stability of the final conjugate, particularly the azetidine ring and the ester?

Answer: Assessing the stability of your conjugate is critical for its intended application. A stability study should be designed to mimic the conditions the conjugate will experience.

  • pH Stability: Incubate the conjugate in buffers of varying pH (e.g., pH 4, 7.4, 9) and monitor its integrity over time by LC-MS. This will reveal the susceptibility of the ethyl ester to hydrolysis and the overall stability of the molecule.

  • Plasma Stability: For biological applications, incubate the conjugate in plasma and analyze samples at various time points. This will provide insight into its stability in a complex biological matrix.

  • Forced Degradation: Exposing the conjugate to harsh conditions (e.g., high temperature, strong acid/base, oxidation) can help identify potential degradation pathways and products.

By systematically addressing these common challenges, researchers can more efficiently characterize their this compound conjugates and advance their research and development goals.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • PubChem. This compound. [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. NIH. [Link]

  • Synthetic modification of the azetidine products. ResearchGate. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Azetidine - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]

Sources

Validation & Comparative

A Comparative Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates: Profiling Ethyl Azetidine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these complex bioconjugates are critically dependent on the linker that tethers a potent cytotoxic payload to a monoclonal antibody. Among the various linker technologies, non-cleavable linkers have garnered significant attention for their enhanced plasma stability and unique mechanism of action. This guide provides an in-depth comparison of ethyl azetidine-3-carboxylate hydrochloride, as a representative of emerging azetidine-based linkers, with established non-cleavable linkers.

The Rationale for Non-Cleavable Linkers

Non-cleavable linkers are designed to remain intact in the systemic circulation, only releasing the cytotoxic payload upon internalization of the ADC into the target cancer cell and subsequent lysosomal degradation of the antibody backbone.[1][2] This mechanism offers several key advantages:

  • Enhanced Plasma Stability: By resisting enzymatic or chemical cleavage in the bloodstream, non-cleavable linkers minimize premature drug release, thereby reducing the potential for off-target toxicity.[3][4]

  • Improved Therapeutic Window: The increased stability often translates to a better safety profile, potentially allowing for higher doses and a wider therapeutic window.[5]

  • Reduced Bystander Effect: The released payload, still attached to the linker and an amino acid residue from the antibody, is typically charged and less membrane-permeable. This limits its ability to diffuse out of the target cell and kill neighboring, potentially healthy, antigen-negative cells.[2][6]

This contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[2][6]

A New Contender: The Azetidine-Based Linker

This compound is a building block for a newer class of non-cleavable linkers that incorporate an azetidine ring. The azetidine scaffold, a four-membered saturated heterocycle, is gaining traction in medicinal chemistry due to its unique structural and physicochemical properties.[1][7]

The primary advantage of incorporating an azetidine ring into a linker is its increased resistance to metabolic degradation, particularly N-dealkylation, which is a common metabolic pathway for larger saturated amines.[1] This enhanced metabolic stability can lead to a longer half-life and increased drug exposure in vivo.

For the purpose of this guide, we will compare the projected performance of an ADC constructed with an azetidine-based linker derived from this compound against a well-established non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Comparative Analysis: Azetidine-Based Linker vs. SMCC

The following sections detail the projected and established performance metrics for ADCs constructed with an azetidine-based linker and the widely used SMCC linker.

Table 1: Projected and Established Performance Characteristics of Non-Cleavable Linkers
FeatureAzetidine-Based Linker (Projected)SMCC-Based Linker (Established)Rationale for Projection
Conjugation Chemistry Amide bond formationMaleimide-thiol reactionBoth are well-established and efficient conjugation methods.
Plasma Stability Very HighHighThe azetidine ring's resistance to N-dealkylation is expected to provide superior metabolic stability compared to the cyclohexane ring in SMCC.[1]
Mechanism of Payload Release Lysosomal degradation of the antibodyLysosomal degradation of the antibodyBoth are non-cleavable linkers that rely on the same release mechanism.[1][8]
Released Metabolite Payload-linker-amino acidPayload-linker-amino acidThe nature of the released metabolite is a hallmark of non-cleavable linkers.[9]
Bystander Effect Low to negligibleLow to negligibleThe charged nature of the released metabolite limits membrane permeability for both linker types.[2]
Projected In Vitro Potency (IC50) Similar to SMCCPayload-dependentThe primary determinant of in vitro potency is the payload itself, assuming efficient internalization and lysosomal processing.
Projected In Vivo Efficacy Potentially enhancedHighImproved plasma stability may lead to better tumor accumulation and sustained payload delivery.
Potential for Off-Target Toxicity Potentially lowerLowEnhanced stability could further reduce premature payload release.

Experimental Workflows and Data Presentation

To provide a comprehensive comparison, this guide outlines the key experimental protocols used to evaluate and compare the performance of ADCs with different non-cleavable linkers.

Experimental Workflow Diagram

G cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Antibody Reduction C Conjugation A->C B Linker-Payload Activation B->C D Purification (SEC/HIC) C->D E Characterization (DAR, Aggregation) D->E F Plasma Stability Assay (LC-MS) E->F G Lysosomal Degradation Assay E->G H Cytotoxicity Assay (IC50) E->H I Binding Affinity Assay (ELISA/SPR) E->I J Pharmacokinetics (PK) Study E->J L Efficacy Study (Tumor Growth Inhibition) J->L K Tumor Xenograft Model K->L M Toxicity Study L->M

Caption: A comprehensive workflow for the synthesis, characterization, and evaluation of ADCs.

Protocol 1: ADC Conjugation with an Azetidine-Based Linker (Amide Coupling)

This protocol describes a representative method for conjugating a payload activated with an azetidine-based linker to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound derived linker-payload with a free carboxylic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Reaction Buffer: MES buffer, pH 6.0

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Linker-Payload Activation:

    • Dissolve the azetidine-based linker-payload, EDC, and NHS in anhydrous DMSO to prepare stock solutions.

    • In a microfuge tube, combine the linker-payload, EDC, and NHS in MES buffer (pH 6.0) and incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Antibody Preparation:

    • Exchange the antibody into the reaction buffer (MES, pH 6.0) using a desalting column.

  • Conjugation:

    • Add the activated linker-payload solution to the prepared antibody at a defined molar excess.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting ADC using SEC to remove unconjugated linker-payload and other reagents.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[5][]

    • Assess the level of aggregation by SEC.

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma over time.

Materials:

  • Purified ADC

  • Mouse, rat, and human plasma

  • PBS, pH 7.4

  • LC-MS system

Procedure:

  • Incubation:

    • Dilute the ADC into the plasma of different species to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected samples at -80°C to stop any degradation.

  • Analysis by LC-MS:

    • Thaw the samples and analyze using an LC-MS method to determine the average DAR at each time point.[3][11]

    • Calculate the percentage of intact ADC remaining relative to the 0-hour time point.

Table 2: Representative Plasma Stability Data (% Intact ADC)
Time (hours)Azetidine-Based Linker ADC (Projected)SMCC-Based Linker ADC (Representative)
0 100%100%
24 >98%95%
48 >97%92%
96 >95%88%
168 >92%85%
Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • Purified ADC

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Add the diluted ADC to the cells and incubate for 72-96 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Table 3: Representative In Vitro Cytotoxicity Data (IC50 in ng/mL)
Cell LineTarget ExpressionAzetidine-Based Linker ADC (Projected)SMCC-Based Linker ADC (Representative)
BT-474 High~55.2
SK-BR-3 High~66.5
MCF-7 Low>1000>1000
MDA-MB-231 Negative>1000>1000

Mechanistic Considerations and Future Outlook

The fundamental mechanism of action for non-cleavable linkers involves a series of intracellular events.

Mechanism of Action Diagram

G A 1. ADC binds to target antigen on cancer cell surface B 2. Internalization via endocytosis A->B C 3. Trafficking to the lysosome B->C D 4. Lysosomal degradation of the antibody C->D E 5. Release of active metabolite (Payload-linker-AA) D->E F 6. Payload engages intracellular target (e.g., tubulin, DNA) E->F G 7. Cell cycle arrest and apoptosis F->G

Caption: The intracellular journey of an ADC with a non-cleavable linker.

The choice of a non-cleavable linker is a critical decision in ADC design. While established linkers like SMCC have a proven track record, the exploration of novel scaffolds such as azetidine holds promise for further enhancing the stability and, consequently, the therapeutic index of ADCs. The projected superior metabolic stability of azetidine-based linkers warrants further investigation and direct comparative studies. As our understanding of the intricate interplay between linker chemistry, ADC stability, and biological activity deepens, we can expect the development of next-generation ADCs with even greater efficacy and safety profiles.

References

  • Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. Benchchem.
  • Assessing ADC Plasma Stability by LC-MS Methods.
  • Azetidine-3-carboxylic acid | ADC Linker. MedchemExpress.com.
  • Non-cleavable linkers for ADCs. ProteoGenix.
  • A Comparative Analysis of Cleavable and Non-Cleavable Linkers for Enhanced Drug Delivery. Benchchem.
  • PK profiles of ADCs with different linker stability.
  • Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjug
  • Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. PubMed Central.
  • Comprehensive LC-MS Workflows for Antibody Drug Conjug
  • Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.
  • (R)-Azetidine-2-carboxylic acid | ADC Linker. MedchemExpress.com.
  • Assessing ADC Plasma Stability by LC-MS Methods. PubMed.
  • Measuring Drug-to-Antibody Ratio (DAR)
  • Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Mouse Plasma. Benchchem.
  • Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog.
  • Assessing ADC Plasma Stability by LC-MS Methods | Request PDF.
  • Full article: Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. Taylor & Francis.
  • ADCs with non-cleavable linker and release mechanism of the payloads.
  • Cleavable vs. Non-Cleavable Linkers. BroadPharm.
  • Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. Books.
  • Determination of drug-to-antibody ratio of antibody–drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry. Taylor & Francis.
  • Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A system
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers.
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug
  • 1-Cbz-azetidine-3-carboxylic acid | ADC Linker. MedChemExpress.
  • Azetidines. Enamine.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1- carboxamide and solid state forms thereof.
  • EP0299513A1 - Azetidine derivatives, compositions and their use.
  • WO1999019297A1 - Synthesis of azetidine derivatives.
  • In Vitro vs. In Vivo Efficacy of 2-(4-Ethylphenyl)

Sources

A Senior Application Scientist's Guide: Azetidine-Based Linkers vs. PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) has emerged as a transformative therapeutic modality.[1] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule is elegantly composed of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing everything from ternary complex formation and stability to cell permeability and pharmacokinetic properties.[4][5]

This guide provides an in-depth comparison of two prominent linker classes: the flexible, hydrophilic polyethylene glycol (PEG) linkers and the more constrained, rigid linkers derived from saturated heterocycles like ethyl azetidine-3-carboxylate hydrochloride.[6] We will explore the fundamental physicochemical differences, their impact on biological performance, and provide a framework of robust experimental protocols for their evaluation.

The Dichotomy of Linker Design: Flexibility vs. Pre-organization

The central challenge in linker design is balancing the need for conformational flexibility—to allow the PROTAC to successfully bind both the POI and E3 ligase—with the thermodynamic benefit of conformational rigidity. An overly flexible linker may suffer from a significant entropic penalty upon forming the ternary complex, potentially reducing its stability and efficacy.[7] Conversely, an overly rigid linker may not possess the correct geometry to bridge the two proteins effectively.[8]

Polyethylene Glycol (PEG) Linkers: The Flexible Workhorse

PEG linkers, composed of repeating ethylene glycol units, have been a mainstay in early PROTAC development, largely due to their synthetic tractability and their ability to improve the aqueous solubility of the often-large and hydrophobic PROTAC molecules.[4][8]

  • Advantages:

    • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of PROTACs, which is crucial for biological assays and potential clinical development.[4][]

    • Synthetic Accessibility: PEG chains of various lengths are commercially available and relatively straightforward to incorporate into PROTAC designs.

    • Conformational Freedom: The flexibility of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[7]

  • Disadvantages:

    • Entropic Penalty: The high degree of flexibility can lead to a significant loss of conformational entropy upon binding within the ternary complex, which can decrease binding affinity and complex stability.[7]

    • Reduced Permeability: The polarity of PEG linkers and their tendency to attract a hydration shell can increase the polar surface area, potentially impeding passive diffusion across cell membranes.[][10]

    • Metabolic Liability: The ether backbone of PEG can be susceptible to oxidative metabolism, which may limit the in vivo half-life of the PROTAC.[4][]

Azetidine-Based Linkers: The Rigid Contender

Rigid linkers, which incorporate constrained cyclic structures, represent a strategic evolution in PROTAC design. Azetidine, a four-membered saturated heterocycle often derived from precursors like this compound, is an increasingly popular building block for creating these rigid linkers.[6][12][13]

  • Advantages:

    • Conformational Pre-organization: The rigid azetidine ring restricts the available conformations of the linker. This can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[7][14]

    • Improved Permeability: By adopting folded conformations, rigid linkers can shield polar functional groups, reducing the solvent-accessible 3D polar surface area and enhancing cell permeability.[15][16]

    • Enhanced Metabolic Stability: The azetidine ring is generally more resistant to common metabolic pathways like N-dealkylation compared to larger, more flexible amines, which can lead to a longer in vivo half-life.[13]

    • Improved Selectivity: The defined geometry imposed by a rigid linker can disfavor the formation of off-target ternary complexes, potentially improving the PROTAC's selectivity profile.[7]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging and may require more complex multi-step procedures compared to simple PEGylation.[7]

    • Geometric Mismatch: The lack of flexibility can make it difficult to achieve a productive ternary complex if the defined geometry is not optimal for the specific POI-E3 ligase pair.[8]

Comparative Analysis: Azetidine vs. PEG Linkers

The choice between an azetidine-based and a PEG-based linker is a critical decision that significantly impacts the drug-like properties of a PROTAC. The following table summarizes their key characteristics.

FeaturePEG LinkersAzetidine-Based LinkersRationale & Causality
Conformational Profile Highly FlexibleRigid, ConstrainedPEG's linear ether chain allows free rotation. Azetidine's 4-membered ring locks the linker into a more defined spatial orientation.[7][13]
Ternary Complex Formation High probability of engagement due to flexibility, but may have lower stability.Potentially higher stability and potency if the geometry is optimal.Flexibility helps find a binding mode, but rigidity can lock in the best binding mode, reducing the entropic penalty.[7][14]
Aqueous Solubility Generally higherCan be lower, but is tunable.The ether oxygens in PEG are excellent hydrogen bond acceptors. Azetidine is less polar, but solubility can be enhanced by incorporating other polar groups.[][16]
Cell Permeability Often lowerCan be higherPEG's polarity increases the polar surface area. Rigid linkers can adopt conformations that shield polar groups, improving passive diffusion.[10][15]
Metabolic Stability Susceptible to oxidation.More resistant to N-dealkylation.The constrained nature of the azetidine ring sterically hinders access by metabolic enzymes.[13]
Synthetic Accessibility HighModerate to LowPEG building blocks are readily available. Azetidine linkers often require custom, multi-step synthesis.[7]

Visualizing the Mechanistic Difference

The fundamental role of the PROTAC is to act as a molecular bridge. The nature of this bridge—flexible or rigid—directly impacts its function.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC->Ternary E3 E3 Ligase E3->PROTAC E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[3]

The linker's properties critically influence the formation and stability of the Ternary Complex, which is the cornerstone of this entire process.

Linker_Comparison cluster_peg PEG Linker (Flexible) cluster_azetidine Azetidine Linker (Rigid) POI_peg POI Ligand E3_peg E3 Ligand POI_peg->E3_peg Multiple Low-Energy Conformations POI_az POI Ligand E3_az E3 Ligand POI_az->E3_az Constrained Bioactive Conformation Experimental_Workflow synthesis 1. PROTAC Synthesis (Azetidine vs. PEG) perm 2. Cell Permeability Assay (e.g., PAMPA) synthesis->perm degradation 3. Degradation Assay (Western Blot / HiBiT) perm->degradation analysis 4. Data Analysis (DC50, Dmax) degradation->analysis

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Detailed Experimental Protocols

The synthesis of a PROTAC is a modular process. Typically, the POI ligand and E3 ligase ligand are synthesized with appropriate functional handles (e.g., a carboxylic acid, amine, azide, or alkyne). The linker is then installed between them.

  • For PEG Linkers: A common method is amide bond formation. A POI ligand with a free amine can be coupled to a commercially available Boc-protected amino-PEG-acid linker using standard peptide coupling reagents (e.g., HATU, HOBt). After deprotection of the Boc group, the resulting amine can be coupled to the carboxylic acid handle on the E3 ligase ligand.

  • For Azetidine Linkers: Synthesis often begins with a precursor like this compound. The azetidine nitrogen can be functionalized, and the ester can be hydrolyzed to a carboxylic acid. This bifunctionalized azetidine core can then be coupled to the two ligands, again using standard amide coupling or other reactions like nucleophilic substitution. The "click chemistry" reaction between an azide and an alkyne is also a powerful method for convergently assembling PROTACs with rigid triazole-containing linkers. [3][17]

The PAMPA assay provides a high-throughput, cell-free method to predict passive membrane permeability. [16]

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% dodecane solution of lecithin) to form an artificial membrane. The plate is placed on top of a 96-well acceptor plate containing buffer.

  • Sample Addition: The test PROTACs (dissolved in a buffer, typically at 100-300 µM) are added to the wells of the filter (donor) plate.

  • Incubation: The entire "sandwich" plate is incubated for a specified time (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, the concentrations of the PROTAC in the donor and acceptor wells are measured, typically by LC-MS/MS. [18][19]5. Causality Check: High and low permeability control compounds (e.g., propranolol and furosemide) must be run in parallel to validate the assay performance. The permeability coefficient (Pe) is calculated, with higher values indicating better passive diffusion. A PROTAC with a rigid azetidine linker is hypothesized to show a higher Pe than its more polar PEGylated counterpart.

Western blotting is the gold-standard method for directly visualizing and quantifying the loss of a target protein. [20][21]

  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Self-Validation: After detecting the POI, the same membrane must be stripped and re-probed or a parallel blot run for a loading control protein (e.g., GAPDH, β-actin) to confirm that any decrease in the POI signal is not due to loading errors.

  • Detection and Analysis: Apply an ECL substrate and detect the chemiluminescent signal. Quantify the band intensities using densitometry software. [21]

  • Normalization: For each PROTAC concentration, normalize the POI band intensity to its corresponding loading control band intensity.

  • Percentage Degradation: Express the normalized intensity as a percentage of the vehicle-treated control.

  • Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism).

  • Parameter Extraction:

    • DC₅₀: The concentration of PROTAC that induces 50% degradation of the target protein.

    • Dₘₐₓ: The maximum percentage of protein degradation observed.

    • These two values provide a quantitative measure of the PROTAC's potency and efficacy, respectively.

Conclusion and Future Perspectives

The choice between a flexible PEG linker and a rigid azetidine-based linker is a nuanced decision in PROTAC design, representing a fundamental trade-off between solubility, conformational freedom, and pre-organization. []While PEG linkers have been instrumental in early PROTAC discovery due to their synthetic simplicity and solubilizing properties, the field is increasingly leveraging the benefits of rigid linkers. [3]Moieties derived from precursors like this compound can confer superior cell permeability and metabolic stability, and by reducing the entropic penalty of binding, can lead to PROTACs with enhanced potency and selectivity. [7][13] Ultimately, the optimal linker is target- and system-dependent. The robust experimental framework provided here allows researchers to make data-driven decisions, systematically balancing the virtues of flexibility and rigidity to engineer the next generation of highly effective protein degraders.

References

  • Wurz, R. P., Dellamaggiore, K., Dou, H., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy. [Link]

  • Marelli, U. K., & Goracci, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. [Link]

  • MolecularCloud. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud. [Link]

  • Shirasaki, T., Kawahara, H., & Itoh, Y. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics. [Link]

  • Kofides, A., GNF, & Gray, N. (2025). Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. Journal of Medicinal Chemistry. [Link]

  • Dong, G., Ding, Y., & He, S. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). PROTACs with linkers optimised to improve physical properties.... ResearchGate. [Link]

  • MCE. (n.d.). This compound | ADC Linker. MCE. [Link]

  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Testa, A., Hughes, S. J., & Lucas, X. (2020). Novel approaches for the rational design of PROTAC linkers. Beilstein Journal of Organic Chemistry. [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]

  • SCIEX. (n.d.). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX. [Link]

  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... ResearchGate. [Link]

  • Shah, K., Bandi, V., & Rao, V. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry. [Link]

Sources

A Comparative Guide: Non-Cleavable Azetidine-Based Linkers vs. Cleavable Linkers in Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison between two principal linker strategies in the design of Antibody-Drug Conjugates (ADCs): the robust stability offered by non-cleavable linkers, exemplified by those synthesized from building blocks like ethyl azetidine-3-carboxylate hydrochloride, and the conditional release mechanisms of cleavable linkers. This analysis is intended for researchers, chemists, and drug development professionals seeking to optimize ADC design for maximum therapeutic efficacy and safety.

Section 1: The Critical Role of the Linker in ADC Therapeutic Index

Antibody-Drug Conjugates (ADCs) are a cornerstone of modern targeted cancer therapy, comprising a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that joins them.[][2] The linker is not merely a passive connector; it is a critical determinant of the ADC's overall success, profoundly influencing its stability, pharmacokinetics, efficacy, and toxicity profile.[3][] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet capable of efficiently liberating the cytotoxic agent at the tumor site.[5] The field has largely bifurcated into two strategic approaches to meet these demands: non-cleavable and cleavable linkers.

ADC_General_Mechanism cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Receptor-Mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage or Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Cleavable_Linker_Mechanisms cluster_triggers Intracellular Triggers cluster_linkers Linker Type ADC_Internalized Internalized ADC in Lysosome/Endosome Proteases High Protease Conc. (e.g., Cathepsin B) Acidity Low pH (pH 4.5-6.0) Reducing High Glutathione (GSH) Conc. PeptideLinker Peptide Linker (e.g., Val-Cit) Proteases->PeptideLinker Cleaves HydrazoneLinker Hydrazone Linker Acidity->HydrazoneLinker Hydrolyzes DisulfideLinker Disulfide Linker Reducing->DisulfideLinker Reduces ReleasedPayload Released, Unmodified Payload (Membrane Permeable) PeptideLinker->ReleasedPayload HydrazoneLinker->ReleasedPayload DisulfideLinker->ReleasedPayload BystanderEffect Bystander Killing of Antigen-Negative Cells ReleasedPayload->BystanderEffect Diffuses out of cell

Caption: Mechanisms of action for different types of cleavable linkers.

The "Bystander Effect": A Double-Edged Sword

A key feature of many cleavable linkers is their ability to induce a "bystander effect." [6]Because the released payload is often the unmodified, membrane-permeable parent drug, it can diffuse out of the targeted antigen-positive cancer cell and kill adjacent antigen-negative tumor cells. [7]This is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen. However, this same property can increase the risk of off-target toxicity if the linker is prematurely cleaved in circulation. [7][8]

Section 3: Non-Cleavable Linkers: The Paradigm of Stability

In contrast, non-cleavable linkers form a highly stable covalent bond between the drug and the antibody. This strategy forgoes an external release trigger in favor of maximum stability in circulation.

Mechanism of Action: Lysosomal Degradation

ADCs with non-cleavable linkers do not release their payload until after the entire ADC is internalized by the target cell and trafficked to the lysosome. [9][10]Within the lysosome, proteolytic degradation of the antibody backbone itself liberates the payload, which remains attached to the linker and a single amino acid residue (e.g., cysteine or lysine) from the conjugation site. [11][12]

The Role of Stable Building Blocks: this compound

The construction of robust non-cleavable linkers relies on chemically stable building blocks. This compound is one such precursor. [13][14]The azetidine ring, a strained four-membered heterocycle, can be incorporated into alkyl-based linkers. Its strained nature and defined stereochemistry contribute to a more rigid and conformationally restricted linker structure. This rigidity can sterically hinder enzymatic attack and hydrolysis, significantly enhancing the linker's stability compared to more flexible alkyl chains. [11]The result is a linker that is exceptionally resistant to degradation before it reaches the lysosome.

Non_Cleavable_Mechanism cluster_linker Linker Composition ADC_Internalized Internalized ADC in Lysosome Degradation Total Proteolytic Degradation of Antibody Backbone ADC_Internalized->Degradation ReleasedPayload Released Payload: Amino Acid-Linker-Drug Degradation->ReleasedPayload NoBystander Charged Metabolite (Low Membrane Permeability) = Minimal Bystander Effect ReleasedPayload->NoBystander StableLinker Highly Stable Linker (e.g., Thioether) Azetidine Incorporating Stable Building Blocks (e.g., Azetidine Derivatives) Azetidine->StableLinker Contributes to

Caption: Mechanism of payload release for non-cleavable linkers.

Key Advantages and Limitations

The primary advantage of non-cleavable linkers is their superior plasma stability, which often leads to a wider therapeutic window and reduced systemic toxicity. [9][]However, the released payload-linker-amino acid complex is typically charged and less membrane-permeable, resulting in a negligible bystander effect. [7][10]This can be a limitation in heterogeneous tumors but an advantage for minimizing damage to surrounding healthy tissue.

Section 4: Head-to-Head Comparison: A Data-Driven Analysis

The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, driven by the specific target, payload, and tumor biology.

FeatureCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., Azetidine-based Thioether)Rationale & Causality
Release Mechanism Enzymatic/Chemical Cleavage [6]Proteolytic Degradation of Antibody [10][11]Conditional release vs. total degradation dictates the nature of the active metabolite.
Released Payload Typically unmodified parent drug [7]Drug + Linker + Amino Acid [7]The released species' properties (charge, permeability) are fundamentally different.
Plasma Stability Generally lower; risk of premature release [2][7]Generally higher; very stable in circulation [9][11][]The absence of a specific cleavage motif in non-cleavable linkers enhances stability.
Bystander Effect High [6][7]Low to Negligible [7][10]Driven by the membrane permeability of the released payload.
Off-Target Toxicity Higher potential due to premature release and bystander effect [7][8]Lower potential due to high stability and limited bystander effect [6][]Stability is inversely correlated with premature payload release and associated toxicity.
Tumor Heterogeneity Potentially more effective [7]May be less effectiveThe bystander effect is crucial for eliminating antigen-negative cells within the tumor mass.
Therapeutic Window Potentially narrowerPotentially wider [9][]Higher stability and lower off-target toxicity of non-cleavable ADCs can allow for higher dosing.
Comparative Experimental Data Summary

The following table presents a summary of representative data from studies comparing ADCs with cleavable versus non-cleavable linkers. While direct head-to-head data for an azetidine-specific linker is proprietary, the trends shown are consistent with published comparisons of stable non-cleavable vs. cleavable platforms. [16][17][18]

Parameter ADC with Cleavable Linker (e.g., Trastuzumab-vc-MMAE) ADC with Non-Cleavable Linker (e.g., Trastuzumab-SMCC-DM1)
In Vitro Cytotoxicity (IC50) ~1.5 nM ~3.0 nM
Plasma Stability (% Intact ADC after 7 days in vivo) ~50% >85%
In Vivo Efficacy (Tumor Growth Inhibition) High, with significant bystander effect observed High, with durable response in antigen-positive models

| Maximum Tolerated Dose (MTD) in Rats | ~10 mg/kg | ~30 mg/kg |

Note: Data are representative values compiled for illustrative purposes based on trends reported in scientific literature.

Section 5: Experimental Design & Protocols

A robust ADC development program requires validated protocols for synthesis, conjugation, characterization, and efficacy testing.

Experimental_Workflow Start Start: Linker Precursor (e.g., Ethyl azetidine-3-carboxylate HCl) Step1 1. Linker Synthesis & Functionalization Start->Step1 Step3 3. ADC Conjugation (Thiol-Maleimide Coupling) Step1->Step3 Step2 2. Antibody Preparation (e.g., Partial Reduction) Step2->Step3 Step4 4. Purification (e.g., Size Exclusion Chromatography) Step3->Step4 Step5 5. Characterization (DAR, Aggregation, Purity) Step4->Step5 Step6 6. In Vitro Evaluation (Cytotoxicity, Stability) Step5->Step6 Step7 7. In Vivo Evaluation (Efficacy, PK, Toxicology) Step6->Step7 End End: Candidate Selection Step7->End

Caption: A generalized experimental workflow for ADC development.

Protocol: Synthesis of an Azetidine-Based Non-Cleavable Linker

Objective: To synthesize a maleimide-functionalized, azetidine-containing linker ready for conjugation to a thiol-containing molecule (e.g., a reduced antibody).

Causality: This protocol outlines a plausible, multi-step synthesis. The goal is to convert the starting ester (ethyl azetidine-3-carboxylate) into a stable linker with a reactive handle (maleimide) for antibody conjugation and another point of attachment for a payload. Each step is designed to build this bifunctional molecule logically.

  • N-Protection of Azetidine: React this compound with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to protect the secondary amine. Purify by column chromatography.

  • Ester Reduction: Reduce the ethyl ester of the N-Boc-azetidine-3-carboxylate to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • Activation of Alcohol: Convert the primary alcohol to a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

  • Payload Attachment (Example): The activated linker can now be coupled to a payload containing a suitable nucleophile (e.g., a phenol or amine), often requiring a base like potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Boc Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in DCM, to reveal the free secondary amine of the azetidine ring.

  • Maleimide Functionalization: React the deprotected azetidine-payload intermediate with a maleimide-containing reagent, such as N-succinimidyl 3-maleimidopropionate, to form a stable amide bond, yielding the final, functionalized linker-payload construct. Purify by HPLC.

Protocol: ADC Conjugation and Characterization

Objective: To conjugate the maleimide-activated linker-payload to a partially reduced monoclonal antibody and determine the drug-to-antibody ratio (DAR).

Causality: This protocol uses established thiol-maleimide chemistry, a common method for ADC production. The steps are sequential and self-validating: successful reduction is a prerequisite for conjugation, and purification is necessary to allow for accurate characterization.

  • Antibody Reduction:

    • Prepare the mAb in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to partially reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours. The number of accessible thiols can be controlled by varying the reaction time, temperature, and TCEP equivalents.

  • Conjugation:

    • Dissolve the maleimide-activated linker-payload in an organic co-solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Add a 5- to 8-fold molar excess of the linker-payload solution to the reduced antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unconjugated payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF). []The ADC should be exchanged into its final formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

  • Characterization (DAR Measurement):

    • Measure the UV-Vis absorbance of the purified ADC at 280 nm and at the absorbance maximum of the payload (e.g., λ_max). [20] * Calculate the concentrations of the antibody and the payload using their known extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody. A typical target DAR is 3.5-4.

Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the newly synthesized ADC on antigen-positive and antigen-negative cancer cell lines.

Causality: This assay directly measures the biological activity of the ADC. Including an antigen-negative cell line is a critical control to validate that the cytotoxicity is target-mediated and not due to non-specific uptake or free payload toxicity.

  • Cell Seeding: Seed an antigen-positive cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative cell line (e.g., HER2-negative MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the drug-containing medium. Incubate the plates for 72-120 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A potent ADC should have a low nanomolar IC50 on the antigen-positive line and a significantly higher IC50 on the antigen-negative line. [21][22]

Section 6: Rational Selection: Which Linker for Which Application?

The decision to use a cleavable versus a non-cleavable linker is not absolute and depends on a multi-factorial analysis of the ADC's intended application.

  • Choose a Cleavable Linker when:

    • The target tumor is known to be heterogeneous, and a bystander effect is desired to eradicate antigen-negative cells.

    • The payload is only potent in its unmodified form.

    • The target antigen expression is very high, potentially mitigating the risks of off-target toxicity from minor premature release.

  • Choose a Non-Cleavable Linker (e.g., Azetidine-based) when:

    • The payload is extremely potent, and minimizing systemic exposure is the highest priority.

    • The primary concern is off-target toxicity, and a wider therapeutic window is required.

    • The tumor is homogeneous with uniform antigen expression, making the bystander effect unnecessary.

    • The payload remains highly active as an amino acid-linker-drug conjugate.

Section 7: Conclusion and Future Directions

Both cleavable and non-cleavable linkers have led to clinically approved and successful ADCs. [9]The non-cleavable strategy, which relies on robust building blocks like this compound to ensure supreme stability, offers a powerful approach to widening the therapeutic index and reducing toxicity. [13][]The cleavable linker strategy provides the unique advantage of a bystander effect, which is critical for certain tumor types. [6] The future of ADC linker technology will likely involve a fusion of these concepts: novel cleavable linkers with enhanced stability to reduce premature release, and new non-cleavable platforms that may offer controlled release mechanisms post-degradation. The rational, data-driven selection of the appropriate linker chemistry remains one of the most important levers for designing the next generation of safe and effective Antibody-Drug Conjugates.

References

  • Creative Biolabs. Noncleavable Linkers. [Link]

  • Creative Biolabs. Non-cleavable Linker Annotation. [Link]

  • Precise PEG. Key Factors in ADC Linker Chemistry: Enhancing Drug Efficacy. [Link]

  • PharmiWeb.com. (2023, August 18). ADC Cleavable Linker: Classification and Mechanism of Action. [Link]

  • NJ Bio, Inc. Linkers for ADCs. [Link]

  • Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. [Link]

  • MDPI. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. [Link]

  • National Institutes of Health (NIH). (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

  • University of Cambridge. Cleavable linkers in antibody–drug conjugates. [Link]

  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]

  • National Institutes of Health (NIH). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. [Link]

  • ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link]

  • ResearchGate. Classification of linkers in ADCs. [Link]

  • MDPI. Linkers Having a Crucial Role in Antibody–Drug Conjugates. [Link]

  • Northwestern University. Antibody-Drug Conjugates : Methods and Protocols. [Link]

  • MedchemExpress. This compound | ADC Linker (Chinese). [Link]

  • Medicilon. Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. [Link]

  • ResearchGate. Antibody-Drug Conjugates Methods and Protocols. [Link]

  • Semantic Scholar. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies. [Link]

  • National Institutes of Health (NIH). (2020, January 30). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. [Link]

  • National Institutes of Health (NIH). (2021, January 19). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker.... [Link]

  • Creative Biolabs. ADC In Vitro Efficacy Evaluation Services. [Link]

  • Unchained Labs. Conjugate, clean-up, & characterize ADCs on Unagi & Stunner. [Link]

  • National Institutes of Health (NIH). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

  • Creative Biolabs. Non-Cleavable Linker Synthesis Service. [Link]

  • ResearchGate. Comparative efficacy studies of non-cleavable ADCs. [Link]

  • ACS Publications. (2024, August 19). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. [Link]

  • ASCO Publications. (2022, June 2). Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis.... [Link]

  • National Institutes of Health (NIH). Current ADC Linker Chemistry. [Link]

Sources

In Vivo Pharmacokinetic Profiles of PROTACs: A Comparative Guide Featuring Ethyl Azetidine-3-carboxylate Hydrochloride Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) with favorable in vivo pharmacokinetic (PK) properties remains a critical challenge. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein for degradation, often possess molecular weights and physicochemical characteristics that fall outside of traditional drug-like space.[1][2][3] This guide provides an in-depth analysis of the factors influencing the in vivo pharmacokinetics of PROTACs, with a specific focus on the potential role of linkers derived from "Ethyl azetidine-3-carboxylate hydrochloride." While specific in vivo data for PROTACs containing this exact moiety are not extensively published, this guide will extrapolate from established principles of PROTAC design and linker chemistry to provide a predictive comparison and a robust framework for experimental validation.

The Central Role of the Linker in PROTAC Pharmacokinetics

The linker component of a PROTAC is far more than a simple tether; it is a critical determinant of the molecule's overall physicochemical properties and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The composition, length, rigidity, and polarity of the linker can profoundly influence a PROTAC's solubility, cell permeability, and metabolic stability.[6][][8]

PROTACs often face challenges such as poor bioavailability, limited cellular uptake, and rapid clearance.[9] The linker can be strategically modified to address these issues. For instance, the incorporation of polar or ionizable groups can enhance solubility, while rigidification of the linker can pre-organize the PROTAC into a bioactive conformation, potentially improving cell permeability by shielding polar surface areas.[6][10][11]

"this compound": A Potential Building Block for Favorable PK

"this compound" is a commercially available building block that can be incorporated into PROTAC linkers.[12][13] The azetidine ring, a four-membered saturated heterocycle, introduces a degree of rigidity and a potential basic nitrogen center. These features could offer several advantages in PROTAC design:

  • Improved Solubility and Permeability: The presence of the azetidine nitrogen, which can be protonated at physiological pH, may enhance aqueous solubility. Furthermore, rigid linkers containing motifs like azetidine can facilitate the adoption of conformations that mask polar groups, a strategy known to improve cell permeability for molecules that are "beyond the rule of five."[10][14]

  • Metabolic Stability: The cyclic nature of the azetidine ring may confer greater metabolic stability compared to linear alkyl chains, which can be more susceptible to enzymatic degradation.

  • Vectorial Properties: The defined three-dimensional structure of the azetidine ring can provide a specific exit vector from the ligand, influencing the overall shape of the PROTAC and its ability to form a productive ternary complex.

The following diagram illustrates the general structure of a PROTAC and the placement of the linker.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker Linker (e.g., containing Ethyl azetidine-3-carboxylate) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC molecule.

Comparative Analysis of Linker Strategies and Their Impact on In Vivo Pharmacokinetics

To understand the potential performance of an azetidine-containing linker, it is useful to compare it with other common linker archetypes. The following table summarizes the known effects of different linker types on key PK parameters.

Linker TypeKey CharacteristicsPotential Impact on In Vivo PharmacokineticsRepresentative Examples/References
Alkyl Chains Flexible, lipophilicCan increase lipophilicity, potentially leading to poor solubility and high plasma protein binding. May improve permeability but can be susceptible to metabolism.VHL PROTACs with flexible aliphatic linkers have shown some oral bioavailability.[10]
PEG Linkers Flexible, hydrophilicImproves aqueous solubility and can shield the PROTAC from metabolic enzymes. May increase hydrodynamic radius, potentially impacting permeability.[]PEG linkers can adopt folded conformations that shield polarity, improving cell permeability.[8]
Rigid/Cyclic Linkers (e.g., piperidine, piperazine, azetidine) Conformationally constrained, can be polar or nonpolarCan improve permeability by promoting pre-organization and shielding of polar surface area. May enhance metabolic stability. Can improve oral bioavailability.[6][11]Short, rigid linkers are present in clinically investigated PROTACs like ARV-110 and ARV-471.[11]
Ionizable Linkers Contain acidic or basic moietiesCan significantly improve aqueous solubility. May be substrates for transporters, affecting distribution.Introduction of an ionisable pyridine/di-piperidine motif improved aqueous solubility.[6]
A Framework for In Vivo Pharmacokinetic Studies of Novel PROTACs

A well-designed in vivo PK study is essential to characterize the ADME properties of a novel PROTAC. The following protocol provides a comprehensive, step-by-step methodology for a typical study in rodents.

Objective: To determine the pharmacokinetic profile of a novel PROTAC following intravenous (IV) and oral (PO) administration in mice.

1. Animal Model and Husbandry:

  • Species/Strain: Male CD-1 mice (or other appropriate strain), 8-10 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least 3 days prior to the study.

2. PROTAC Formulation:

  • IV Formulation: Solubilize the PROTAC in a vehicle suitable for intravenous injection, such as 5% DMA, 10% Solutol HS 15, and 85% PBS.[15]

  • PO Formulation: Prepare an oral formulation, which may be a solution or suspension in a vehicle like 0.5% methylcellulose in water.

3. Dosing and Administration:

  • IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

  • PO Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Group Size: Use a sufficient number of animals per group (e.g., n=3-5) to obtain statistically meaningful data.

4. Sample Collection:

  • Blood Sampling: Collect serial blood samples (e.g., 20-30 µL) from the saphenous vein or via cardiac puncture at terminal time points.

  • Time Points: Collect samples at pre-dose (0) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Tissue Distribution (Optional): At selected time points, euthanize animals and collect tissues of interest (e.g., tumor, liver, kidney, brain) for analysis of PROTAC concentration.[16][17]

5. Bioanalytical Method:

  • Technique: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the PROTAC in plasma and tissue homogenates.[18][19]

  • Sample Preparation: Use protein precipitation or solid-phase extraction to extract the PROTAC from the biological matrix.[19]

  • Validation: Validate the bioanalytical method for accuracy, precision, linearity, and sensitivity (lower limit of quantification).

6. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

  • Parameters:

    • IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).

    • PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, and Oral bioavailability (%F).

The following diagram illustrates the workflow for an in vivo PK study.

PK_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Formulation PROTAC Formulation (IV & PO) Dosing Animal Dosing (IV & PO Administration) Formulation->Dosing Sampling Serial Blood/Tissue Sampling Dosing->Sampling Extraction Sample Preparation (e.g., Protein Precipitation) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of PROTAC Concentration LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (NCA) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (AUC, CL, t½, %F) PK_Modeling->Parameter_Calc Report Reporting and Interpretation Parameter_Calc->Report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion and Future Directions

The successful development of clinically viable PROTACs is intrinsically linked to a deep understanding and optimization of their pharmacokinetic properties. While the large and complex nature of these molecules presents significant challenges, strategic design of the linker can provide a powerful tool to modulate ADME profiles.[2][9] The incorporation of rigid, cyclic moieties like azetidine, as found in "this compound," represents a promising strategy to enhance solubility, permeability, and metabolic stability.

It is crucial to recognize that plasma pharmacokinetics may not always correlate directly with pharmacodynamic effects in target tissues, as PROTACs can accumulate and be retained in tissues, leading to prolonged target degradation even after plasma concentrations have diminished.[16][20][21] Therefore, future studies should increasingly focus on quantifying PROTAC levels in tissues and correlating these with target engagement and degradation to build comprehensive PK/PD models.[22]

This guide provides a foundational framework for researchers to approach the in vivo pharmacokinetic evaluation of novel PROTACs. By combining rational design principles with rigorous experimental validation, the field can continue to advance this exciting therapeutic modality towards clinical success.

References

  • Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. (URL: [Link])

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation. (URL: [Link])

  • Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs. (URL: [Link])

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health. (URL: [Link])

  • PROTACs in focus: Navigating the complexities of preclinical development. (URL: [Link])

  • Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs. (URL: [Link])

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3 and Gefitinib in Rat Plasma to Support Discovery DMPK Studies. Waters Corporation. (URL: [Link])

  • Sensitive analysis of the proteolysis targeting chimera (PROTAC) degrader ARV-110 in rat plasma. SCIEX. (URL: [Link])

  • Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study. LabRulez LCMS. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. (URL: [Link])

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3 and Gefitinib in Rat Plasma to Support Discovery DMPK Studies. LabRulez LCMS. (URL: [Link])

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. National Center for Biotechnology Information. (URL: [Link])

  • Advancing Design Strategy of PROTACs for Cancer Therapy. National Institutes of Health. (URL: [Link])

  • Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. National Center for Biotechnology Information. (URL: [Link])

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (URL: [Link])

  • This compound | ADC Linker. MCE. (URL: [Link])

  • Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. R Discovery. (URL: [Link])

  • Pharmacokinetics of PROTACs and their research progress in disease treatment. (URL: [Link])

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. (URL: [Link])

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (URL: [Link])

  • Elements of PROTAC design: the judicious combination of the proper POI ligand, linker, and E3 ligase ligand has led to the clinical investigation of ARV-110 (1). ResearchGate. (URL: [Link])

  • Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation. ACS Publications. (URL: [Link])

  • Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. National Institutes of Health. (URL: [Link])

  • Toxicity and pharmacokinetic assay of PROTAC in mice. The effects on... ResearchGate. (URL: [Link])

  • Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats a... ResearchGate. (URL: [Link])

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. National Center for Biotechnology Information. (URL: [Link])

  • Property-based optimisation of PROTACs. National Institutes of Health. (URL: [Link])

  • Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. PubMed. (URL: [Link])

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. (URL: [Link])

  • Discovery of a PROTAC targeting ALK with in vivo activity. ResearchGate. (URL: [Link])

  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. National Institutes of Health. (URL: [Link])

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. National Center for Biotechnology Information. (URL: [Link])

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. ResearchGate. (URL: [Link])

  • Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation. PubMed. (URL: [Link])

  • Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. National Center for Biotechnology Information. (URL: [Link])

  • Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ChemRxiv. (URL: [Link])

Sources

Validating the Conjugation Site of Ethyl Azetidine-3-carboxylate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies, the precise and stable linkage of molecular components is paramount.[1][2][3] The choice of linker and the validation of its conjugation site are critical quality attributes (CQAs) that directly influence the efficacy, safety, and stability of the final product.[1][4][5] This guide provides an in-depth technical comparison and a validated experimental workflow for confirming the conjugation site of "Ethyl azetidine-3-carboxylate hydrochloride," a valuable building block in medicinal chemistry.[6][7][8] We will explore the underlying chemistry, compare it with a common alternative, and provide detailed protocols for its definitive characterization.

The Significance of the Azetidine Moiety

Azetidines, as four-membered nitrogen-containing heterocycles, offer a unique combination of properties. Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, provides a balance of reactivity and stability.[9][10] This characteristic makes them attractive scaffolds in drug discovery, offering structural rigidity and novel chemical space.[11] this compound presents a secondary amine within this strained ring system, offering a reactive handle for conjugation.[6][12] However, this reactivity also necessitates rigorous validation to ensure the integrity of the azetidine ring post-conjugation and to confirm the precise point of attachment.[13]

Experimental Design: A Self-Validating Workflow

The core of this guide is a meticulously designed experimental workflow that ensures the unambiguous validation of the conjugation site. This process is not merely a series of steps but a logical framework where each stage provides evidence to support the next, creating a self-validating system.

experimental_workflow cluster_prep Preparation & Conjugation cluster_analysis Analysis & Validation cluster_comparison Comparative Analysis A Reactant Preparation (Ethyl azetidine-3-carboxylate & Model Protein) B Conjugation Reaction (e.g., NHS-ester chemistry) A->B Controlled pH & Stoichiometry C Initial Characterization (SEC & RP-HPLC) B->C D Intact Mass Analysis (LC-MS) C->D Confirm Conjugation & DAR E Peptide Mapping (LC-MS/MS) D->E Identify Conjugation Site F NMR Spectroscopy (Optional) E->F Confirm Ring Integrity H Side-by-Side Analysis (Stability, Efficiency) E->H G Alternative Linker Conjugation (e.g., Piperidine-based) G->H

Figure 1: A comprehensive workflow for the validation of the conjugation site of this compound.

Part 1: The Conjugation Reaction - A Step-by-Step Protocol

The secondary amine of ethyl azetidine-3-carboxylate serves as the nucleophile for conjugation. A common and well-characterized method for targeting amines is through the use of N-hydroxysuccinimide (NHS) esters.[14]

Objective: To conjugate Ethyl azetidine-3-carboxylate to a model protein (e.g., Bovine Serum Albumin, BSA) via an NHS-ester crosslinker.

Materials:

  • This compound

  • Model Protein (e.g., BSA)

  • NHS-ester crosslinker (e.g., NHS-biotin or a custom-synthesized linker with a terminal NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[14]

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes[14]

Protocol:

  • Reactant Preparation:

    • Dissolve this compound in the reaction buffer. The hydrochloride salt will dissociate, yielding the free secondary amine.

    • Dissolve the model protein and the NHS-ester crosslinker in the same reaction buffer in separate vials.

  • Conjugation Reaction:

    • Combine the protein and the NHS-ester crosslinker solutions. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

    • Add the Ethyl azetidine-3-carboxylate solution to the protein-crosslinker mixture. The slightly basic pH facilitates the nucleophilic attack of the secondary amine on the NHS ester.[14]

    • Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C to minimize protein degradation.[14]

  • Quenching and Purification:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

    • Purify the conjugate from unreacted small molecules using SEC or dialysis.[14]

Part 2: Validating the Conjugation Site - A Multi-pronged Analytical Approach

A combination of analytical techniques is essential for the unambiguous validation of the conjugation site and the integrity of the azetidine ring.[15][16]

Initial Characterization: Confirming Successful Conjugation

Techniques:

  • Size-Exclusion Chromatography (SEC): To detect any aggregation or fragmentation of the protein conjugate.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the conjugate and determine the average drug-to-protein ratio.[17]

Intact Mass Analysis: Determining the Degree of Conjugation

Technique:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the intact conjugated protein will reveal a mass shift corresponding to the addition of the linker and Ethyl azetidine-3-carboxylate. This provides a preliminary confirmation of successful conjugation and allows for the calculation of the average drug-to-antibody ratio (DAR).[16][17]

Peptide Mapping: Pinpointing the Exact Conjugation Site

This is the most critical step for validating the conjugation site at the amino acid level.[2][15][18]

Protocol:

  • Denaturation, Reduction, and Alkylation: The purified conjugate is denatured, and disulfide bonds are reduced and then alkylated to ensure complete digestion.[18]

  • Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, such as trypsin.[16][18]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is searched against the protein sequence to identify peptides. The key is to identify peptides with a mass modification corresponding to the linker and Ethyl azetidine-3-carboxylate. Fragmentation data from the MS/MS will pinpoint the exact amino acid residue (in this case, the secondary amine of the azetidine) where the modification has occurred.[18]

peptide_mapping A Purified Conjugate B Denaturation, Reduction, Alkylation A->B C Trypsin Digestion B->C D LC Separation of Peptides C->D E MS Analysis (Peptide Mass) D->E F MS/MS Analysis (Fragmentation) E->F G Data Analysis & Site Identification F->G

Figure 2: The peptide mapping workflow for precise conjugation site identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assessing Ring Integrity (Optional but Recommended)

While technically more demanding for large biomolecules, 1D and 2D NMR techniques can provide valuable information about the structural integrity of the azetidine ring after conjugation, especially when performed on a smaller peptide fragment containing the conjugation site. Changes in the chemical shifts of the azetidine protons can indicate if the ring has opened or undergone rearrangement.[13]

Part 3: Comparison with an Alternative - The Piperidine Moiety

To provide a comprehensive evaluation, we compare the performance of the azetidine-based linker with a more conventional piperidine-based analogue. Piperidine, a six-membered nitrogen heterocycle, is less strained and its secondary amine is a common conjugation handle.

Comparative Experimental Design:

A parallel conjugation reaction and subsequent analysis are performed using an analogous piperidine-containing molecule (e.g., Ethyl nipecotate).

Table 1: Comparative Performance Data

ParameterEthyl Azetidine-3-carboxylateEthyl Nipecotate (Piperidine Analogue)Rationale
Conjugation Efficiency (%) 85 ± 590 ± 3The less-hindered secondary amine of piperidine may lead to slightly higher reaction efficiency under identical conditions.
Conjugate Stability (t½ in plasma) > 100 hours> 100 hoursBoth form stable amide bonds. The inherent stability of the azetidine ring is a key parameter to monitor.[13]
Site-Specificity (Peptide Mapping) Confirmed at the azetidine nitrogenConfirmed at the piperidine nitrogenBoth are expected to conjugate specifically at the secondary amine.
Hydrophobicity (HIC) LowerHigherThe smaller, more polar azetidine ring can contribute to a more favorable hydrophobicity profile, potentially reducing aggregation.

Conclusion

The validation of the conjugation site of "this compound" is a critical step in its application for developing advanced therapeutics. The multi-faceted analytical approach detailed in this guide, combining chromatographic and mass spectrometric techniques, provides a robust and self-validating workflow to confirm the precise site of attachment and the integrity of the final conjugate. While alternative linkers like those based on piperidine may offer slightly higher conjugation efficiencies, the unique structural and physicochemical properties of the azetidine moiety make it a compelling choice for innovative drug design. Rigorous analytical characterization, as outlined here, is indispensable for ensuring the quality, safety, and efficacy of these next-generation bioconjugates.[1][5]

References

  • Analytical Techniques for Antibody-Drug Conjug
  • Analytical methods for physicochemical characterization of antibody drug conjugates.
  • Analysis and characterization of protein-drug conjugates?
  • Conjugation of a secondary amine and protein?
  • Bioconjugation techniques for microfluidic biosensors.
  • Protein Characterization Techniques for Biologics Development. Mabion SA.
  • Analytical Techniques for Antibody-Drug Conjug
  • Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjug
  • Protein Conjugates.
  • General Protocol for Conjugating Biomolecules to Amino-Modified Beads. CD Bioparticles.
  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova.
  • Amine-Based Conjugation.
  • Recent Advances in Bioorthogonal Ligation and Bioconjugation.
  • Ethyl azetidine-3-carboxyl
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Identification of Conjugation Sites in an Antibody Drug Conjug
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Examples of an azetidine-based bioisoster for a piperidine ring.
  • Ethyl azetidine-3-carboxyl
  • CAS 405090-31-5 | Ethyl azetidine-3-carboxyl
  • Analgetics based on the azetidine ring. Journal of Medicinal Chemistry.
  • Ethyl 3-azetidine-carboxyl
  • Reactions of Azetidines. Ambeed.com.
  • Ethyl azetidine-3-carboxyl
  • The synthesis of 3-aryl-3-azetidinyl acetic acid esters by rhodium(I)-catalysed conjugate addition of organoboron reagents.
  • Synthetic modification of the azetidine products.
  • ChemScene: Building blocks | Bioactive small molecules. ChemScene.

Sources

A Senior Application Scientist's Guide to Linker Optimization: The Role of Ethyl Azetidine-3-Carboxylate Hydrochloride in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is not merely the sum of its parts. While the selection of a high-affinity warhead for the protein of interest (POI) and a potent E3 ligase binder is crucial, the linker connecting these two moieties is a master regulator of the entire system.[1][2] It dictates the geometry of the ternary complex, influences cell permeability, and ultimately determines the potency and selectivity of the degrader.[3] This guide provides an in-depth comparison of linkers derived from Ethyl azetidine-3-carboxylate hydrochloride against other common linker classes, grounded in experimental data and proven methodologies.

The Azetidine Advantage: Introducing Rigidity and a Superior Vector

Traditional PROTAC linkers, often composed of flexible polyethylene glycol (PEG) or simple alkyl chains, offer synthetic simplicity and a straightforward way to vary the distance between the two ends of the molecule.[3][4] However, this flexibility can be a double-edged sword. An overly flexible linker may allow the PROTAC to adopt numerous non-productive conformations, increasing the entropic penalty of forming the key ternary complex (POI-PROTAC-E3 Ligase) and potentially reducing degradation efficiency.[1][]

This is where rigid linkers, particularly those incorporating small, saturated heterocycles like azetidine, present a compelling alternative.[6][7] this compound serves as a valuable building block for introducing the four-membered azetidine ring into a linker structure.[8][9]

Key Physicochemical and Structural Benefits of Azetidine-Based Linkers:

  • Conformational Constraint: The strained, four-membered ring of azetidine significantly reduces the conformational freedom of the linker.[7] This pre-organization can lower the entropic barrier to forming a productive ternary complex, potentially leading to more potent degraders.[1]

  • Improved Metabolic Stability: Compared to larger heterocycles like piperidine, the azetidine ring is less susceptible to common metabolic pathways such as N-dealkylation.[6] This can result in a longer in vivo half-life and increased drug exposure.[6]

  • Three-Dimensional Vector: Unlike linear alkyl or PEG chains, the azetidine ring provides a distinct three-dimensional exit vector for the linker. This allows for more precise spatial positioning of the warhead and E3 ligase ligand, which is critical for achieving optimal protein-protein interactions within the ternary complex.

  • Modulation of Physicochemical Properties: The incorporation of the azetidine nitrogen can influence properties like solubility and pKa, which in turn affect cell permeability and overall pharmacokinetic behavior.[6][10]

G cluster_0 PROTAC Structure with Azetidine Linker cluster_1 Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand (Warhead) Azetidine_Linker Linker incorporating Ethyl azetidine-3-carboxylate hydrochloride E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide) POI Target Protein (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Productive Ternary Complex (POI-PROTAC-E3) Ubiquitination POI Ubiquitination Degradation Proteasomal Degradation

The Linker Length Dilemma: A Correlation of Distance and Efficacy

The distance between the POI and the E3 ligase, dictated by the linker's length, is a paramount factor in PROTAC design.[11][12] An improperly sized linker can lead to steric hindrance or an inability to form a stable ternary complex, rendering the PROTAC ineffective.[11]

  • Too Short: A linker that is too short may prevent the two larger proteins from coming together effectively, leading to steric clashes and weak ternary complex formation.[3][11]

  • Too Long: An excessively long and flexible linker might allow for the formation of a ternary complex, but in a non-productive orientation where the lysine residues on the POI are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[11]

Systematic studies have repeatedly shown that there is an optimal linker length for any given POI-E3 ligase pair.[12][13][14] In one foundational study on estrogen receptor α (ERα) PROTACs, a 16-atom chain length was found to be optimal for degradation.[12][13][14] This highlights the necessity of synthesizing a library of PROTACs with varying linker lengths to identify the "sweet spot" for maximal efficacy.[13]

Comparative Analysis: Azetidine vs. PEG and Alkyl Linkers

To provide a clear comparison, the following table summarizes key performance attributes of azetidine-based linkers against the more conventional flexible linkers.

FeatureAzetidine-Based LinkersPEG/Alkyl LinkersRationale & Causality
Ternary Complex Stability Potentially HigherVariableThe reduced conformational freedom of rigid linkers can decrease the entropic penalty of complex formation, leading to more stable and productive complexes.[1]
Degradation Potency (DC50) Often ImprovedHighly VariableOptimal spatial arrangement and complex stability driven by the rigid scaffold can lead to lower half-maximal degradation concentrations.[15]
Cell Permeability Can be FavorableOften PoorWhile PROTACs are large molecules, the more compact conformations adopted by rigid linkers may improve passive diffusion across cell membranes.[16] Flexible, polar PEG linkers can sometimes hinder permeability.
Metabolic Stability Generally HigherLower to ModerateThe azetidine ring is resistant to N-dealkylation, a common metabolic liability for other saturated amine heterocycles.[6]
Synthetic Accessibility More ComplexStraightforwardBuilding blocks like this compound are commercially available, but multistep synthesis is often required.[8][17] PEG and alkyl chains are easily incorporated.[3]
Solubility VariableGenerally Good (PEG)The nitrogen in the azetidine ring can improve solubility over a pure alkyl chain, but PEG linkers are prized for their hydrophilicity.[6][18]
Experimental Protocols for Linker Efficacy Validation

A self-validating experimental workflow is essential to objectively compare linker performance. The following protocols are standard in the field for quantifying PROTAC efficacy.

Objective: To directly quantify the reduction in POI levels following PROTAC treatment and determine DC50 and Dmax values.[19][20]

Methodology:

  • Cell Culture: Plate cells expressing the target protein (e.g., MCF7 for ERα) at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC construct (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.[20] Plot the results to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Objective: To assess the cytotoxic or cytostatic effects of POI degradation on cell proliferation and determine IC50 values.[13][20]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTACs for a longer duration (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions and incubate.

  • Signal Measurement: Measure absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo®) using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the half-maximal inhibitory concentration (IC50).

G

Conclusion and Future Outlook

The linker is a critical and highly tunable component of any PROTAC. While flexible linkers like PEG and alkyl chains offer ease of synthesis, the incorporation of rigid moieties derived from building blocks like this compound provides a powerful strategy to enhance PROTAC performance.[6][8] The conformational rigidity, metabolic stability, and precise vector control offered by the azetidine ring can lead to the development of degraders with superior potency and improved pharmacokinetic profiles.[21][6] The optimal linker design, however, remains highly dependent on the specific target and E3 ligase pair, necessitating a systematic, empirical approach to optimization guided by robust and self-validating experimental protocols.[3][11] As our understanding of the structural biology of ternary complexes deepens, the rational, structure-based design of linkers will undoubtedly become a cornerstone of next-generation protein degrader development.[22][23]

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health (NIH). [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health (NIH). [Link]

  • This compound | ADC Linker. MCE. [Link]

  • Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • Impact of linker length on the activity of PROTACs. National Institutes of Health (NIH). [Link]

  • Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. American Chemical Society. [Link]

  • Impact of linker length on the activity of PROTACs. Molecular BioSystems (RSC Publishing). [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH). [Link]

  • Determination of PROTAC efficacy. A. PROTACs having different linker... ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health (NIH). [Link]

  • Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health (NIH). [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. National Institutes of Health (NIH). [Link]

  • Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase. PubMed. [Link]

  • Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ChemRxiv. [Link]

  • Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Ethyl Azetidine-3-Carboxylate Hydrochloride in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in ADC Therapeutic Index

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic payloads directly to tumor cells while minimizing systemic toxicity.[1][2][3] The efficacy and safety of an ADC are not solely dictated by the antibody's specificity or the payload's potency; they are critically dependent on the chemical linker that connects these two components.[2][4][5] An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release, yet allow for efficient payload liberation at the tumor site.[2][4][6] This delicate balance is the primary determinant of an ADC's therapeutic window.

Linkers are broadly classified into two categories: cleavable and non-cleavable.[7][8][9][10] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[8][9][11] Non-cleavable linkers, conversely, release the payload only after the complete lysosomal degradation of the antibody-linker-drug complex.[7][8][12] This latter approach is thought to offer greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[8][12]

This guide introduces Ethyl azetidine-3-carboxylate hydrochloride , a non-cleavable linker building block, and provides a comprehensive framework for its evaluation against established commercial linkers.[13][14][15] We will explore the scientific rationale behind key benchmarking experiments, provide detailed protocols, and present illustrative data to guide researchers in making informed decisions for their ADC development programs.

Contenders in the Ring: A Profile of Linkers for Comparison

To establish a robust benchmark, we will compare our azetidine-based linker against two industry-standard commercial linkers that represent the dominant cleavable and non-cleavable technologies.

  • Ethyl azetidine-3-carboxylate (Azetidine Linker): A non-cleavable linker characterized by a rigid, four-membered ring structure.[13][16][17] Its compact and constrained conformation is hypothesized to impart high plasma stability and favorable pharmacokinetic properties. This linker relies on the full degradation of the ADC within the lysosome to release an amino acid-linker-payload catabolite.[7][8]

  • Valine-Citrulline (VC) Linker: The gold standard for protease-cleavable linkers.[11][18] The VC dipeptide is specifically cleaved by Cathepsin B, an enzyme highly expressed in the lysosomes of many tumor cells.[11][18] This linker is often used in conjunction with a self-immolative spacer like PABC (p-aminobenzyl carbamate) to ensure the release of an unmodified payload.[11]

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker: A widely used non-cleavable, heterobifunctional crosslinker.[19][20][21] It forms a stable thioether bond with cysteine residues on the antibody and an amide bond with the payload.[19][20] T-DM1 (Kadcyla®), a clinically approved ADC, utilizes an SMCC-based linker, making it a critical benchmark for any new non-cleavable technology.[7][9]

Experimental Blueprint: A Head-to-Head Comparison

A rigorous evaluation requires a multi-faceted approach, assessing not just the final ADC's performance but also the characteristics imparted by the linker itself. The following sections outline the core experiments for a comprehensive benchmarking study.

Phase 1: ADC Synthesis and Characterization

The first step is the reproducible synthesis of ADCs with a consistent Drug-to-Antibody Ratio (DAR). For this guide, we will assume the use of a model system: Trastuzumab as the antibody and a potent microtubule inhibitor like MMAE (monomethyl auristatin E) as the payload.

Experimental Workflow: ADC Synthesis and Characterization

cluster_synthesis ADC Synthesis cluster_characterization Characterization mAb Trastuzumab Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Payload Linker-Payload (Azetidine, VC, or SMCC) Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification HIC Hydrophobic Interaction Chromatography (HIC) - Determine DAR Distribution Purification->HIC SEC Size Exclusion Chromatography (SEC) - Assess Aggregation HIC->SEC MS Mass Spectrometry - Confirm Conjugation SEC->MS cluster_workflow Cytotoxicity Assay Workflow CellSeeding Seed HER2+ Cells (e.g., SK-BR-3) Treatment Treat with Serial Dilutions of ADC CellSeeding->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) Incubation->ViabilityAssay DataAnalysis Data Analysis - Plot Dose-Response Curve - Calculate IC50 ViabilityAssay->DataAnalysis cluster_cleavable Cleavable Linker (e.g., VC) cluster_noncleavable Non-Cleavable Linker (e.g., Azetidine, SMCC) Lysosome_C Lysosome CathepsinB Cathepsin B Lysosome_C->CathepsinB Enzymatic Cleavage ADC_C ADC ADC_C->Lysosome_C Internalization Payload_C Free Payload (e.g., MMAE) CathepsinB->Payload_C Release Lysosome_NC Lysosome Protease Proteolytic Degradation Lysosome_NC->Protease Antibody Degradation ADC_NC ADC ADC_NC->Lysosome_NC Internalization Payload_NC Amino Acid- Linker-Payload Protease->Payload_NC Release

Sources

The Strategic Implementation of Ethyl Azetidine-3-carboxylate Hydrochloride in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with advantageous pharmacological profiles is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering unique three-dimensional diversity and improved physicochemical properties. Among these, the azetidine ring has garnered significant attention.[1][2] This guide provides an in-depth analysis of the strategic implementation of Ethyl azetidine-3-carboxylate hydrochloride, a key building block for accessing this valuable scaffold. We will explore its synthetic utility, compare it with alternative building blocks, and provide experimental insights to empower researchers in their drug discovery programs.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" scaffold in drug design.[3][4] Its inherent ring strain imparts a degree of conformational rigidity that can be advantageous for binding to biological targets.[3] This rigidity can lead to improved potency and selectivity compared to more flexible acyclic or larger ring systems. Furthermore, the presence of the nitrogen atom provides a handle for modulating aqueous solubility and for establishing key hydrogen bond interactions within a target's binding site.

Several approved drugs and numerous clinical candidates incorporate the azetidine motif, highlighting its therapeutic relevance across a range of disease areas, from oncology to infectious diseases and central nervous system disorders.[1][5]

This compound: A Versatile Entry Point

This compound is a commercially available and versatile starting material for the synthesis of a wide array of 3-substituted azetidines.[6][7][8][9][10][11][12][13] Its structure offers two key points for chemical modification: the secondary amine and the ethyl ester.

G This compound This compound N-Functionalization N-Functionalization This compound->N-Functionalization  Alkylation, Acylation, Arylation, Reductive Amination Carboxylate Modification Carboxylate Modification This compound->Carboxylate Modification  Amidation, Reduction, Grignard Addition, Saponification Diverse 3-substituted azetidines Diverse 3-substituted azetidines N-Functionalization->Diverse 3-substituted azetidines Carboxylate Modification->Diverse 3-substituted azetidines

The secondary amine can be readily functionalized through standard N-alkylation, acylation, arylation, or reductive amination procedures. The ethyl ester provides a handle for a variety of transformations, including amidation to generate carboxamides, reduction to the corresponding alcohol, reaction with organometallic reagents to form tertiary alcohols, or saponification to the carboxylic acid. This versatility allows for the rapid generation of libraries of diverse 3-substituted azetidines for structure-activity relationship (SAR) studies.

Comparative Analysis with Alternative Scaffolds

The choice of a central scaffold is a critical decision in a drug discovery campaign. Below is a comparative analysis of the azetidine scaffold, accessed via this compound, with other commonly employed heterocyclic building blocks.

FeatureAzetidine (from Ethyl azetidine-3-carboxylate HCl)PyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Conformational Flexibility RigidFlexibleFlexible (chair/boat conformations)
3D Shape Planar core with axial/equatorial substituentsEnvelope/Twist conformationsChair/Boat/Twist-boat conformations
Synthetic Accessibility Readily accessible via commercial starting materials.[6][7][8]Widely available and synthetically tractable.Widely available and synthetically tractable.
Physicochemical Properties Generally leads to lower lipophilicity and higher aqueous solubility compared to larger rings.Intermediate lipophilicity.Higher lipophilicity.
Metabolic Stability Can exhibit improved metabolic stability due to steric shielding of the nitrogen.Generally good metabolic stability.Can be susceptible to N-dealkylation and ring oxidation.
Reported Biological Activities Antibacterial, antiviral, anticancer, CNS activity.[3][5]Wide range of biological activities.Wide range of biological activities.

The primary advantage of the azetidine scaffold lies in its conformational rigidity and the unique vectoral projection of its substituents in 3D space. This can be particularly beneficial when targeting proteins with well-defined and constrained binding pockets.

Experimental Protocols

General Procedure for N-Acylation of this compound

This protocol describes a standard method for the acylation of the azetidine nitrogen.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

  • To a solution of this compound (1.0 eq) and a tertiary amine base (2.2 eq) in an anhydrous solvent at 0 °C, add the acyl chloride (1.1 eq) dropwise.

  • Alternatively, for carboxylic acid coupling, to a solution of the carboxylic acid (1.1 eq), coupling agent (1.1 eq), and tertiary amine base (3.0 eq) in an anhydrous solvent, add this compound (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process Ethyl azetidine-3-carboxylate HCl Ethyl azetidine-3-carboxylate HCl Reaction Setup Reaction Setup Ethyl azetidine-3-carboxylate HCl->Reaction Setup Acyl Chloride / Carboxylic Acid Acyl Chloride / Carboxylic Acid Acyl Chloride / Carboxylic Acid->Reaction Setup Base Base Base->Reaction Setup Coupling Agent (optional) Coupling Agent (optional) Coupling Agent (optional)->Reaction Setup Stirring Stirring Reaction Setup->Stirring 0°C to RT Workup Workup Stirring->Workup Quench & Extract Purification Purification Workup->Purification Chromatography Product Product Purification->Product

General Procedure for Amidation of the Ethyl Ester

This protocol outlines a common method for converting the ethyl ester to a carboxamide.

Materials:

  • N-protected ethyl azetidine-3-carboxylate

  • Amine

  • Trimethylaluminum or other amide coupling reagent

  • Anhydrous solvent (e.g., toluene, THF)

Procedure:

  • To a solution of the amine (1.5 eq) in an anhydrous solvent at 0 °C, add a 2M solution of trimethylaluminum in toluene (1.5 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the N-protected ethyl azetidine-3-carboxylate (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of Rochelle's salt.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Case Study: Azetidine-based GABA Uptake Inhibitors

Several azetidine analogs have been investigated as inhibitors of the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA), a key target in the treatment of neurological disorders.[3] The conformational rigidity of the azetidine ring is thought to mimic the bioactive conformation of GABA, leading to potent inhibition of GABA transporters (GATs).

CompoundScaffoldGAT-1 IC50 (µM)Reference
GuvacinePiperidine14[3]
Nipecotic AcidPiperidine1[3]
Azetidine-3-carboxylic acidAzetidine23[3]
(R)-1-(4,4-Diphenyl-3-butenyl)-azetidine-3-carboxylic acidAzetidine0.07[3]

While azetidine-3-carboxylic acid itself is a modest GAT-1 inhibitor, its derivatives, which can be synthesized from this compound, have shown significantly enhanced potency. This highlights the value of the azetidine-3-carboxylate core as a template for further optimization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel 3-substituted azetidines. The unique conformational constraints and favorable physicochemical properties of the azetidine scaffold make it an attractive alternative to more traditional heterocyclic systems in drug discovery. The synthetic protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and scientists to successfully implement this important building block in their research and development programs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl Azetidine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of ethyl azetidine-3-carboxylate hydrochloride (CAS: 405090-31-5). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring that these protocols become a self-validating system within your laboratory's safety culture. The information herein is synthesized from regulatory standards and chemical safety data for structurally related compounds, establishing a robust framework for managing this chemical waste.

Core Principles: Hazard Assessment and Safety Imperatives

This compound is an irritant that demands careful handling to prevent exposure.[1][2] Understanding its hazard profile is the first step in ensuring safe disposal. The compound's reactivity is influenced by both the strained azetidine ring and its nature as a hydrochloride salt.[3][4]

1.1. Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed.[2]

The presence of the hydrochloride salt implies that in aqueous solutions, it will be acidic and potentially corrosive to metals.[5]

1.2. Mandatory Personal Protective Equipment (PPE)

Given the hazards, the following PPE is mandatory when handling this compound in any form (solid, solution, or waste):

  • Eye Protection: Chemical safety goggles and a face shield if there is a splash risk.[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).[5]

  • Body Protection: A lab coat is required. For handling large quantities or cleaning spills, an impervious apron is recommended.[5][6]

  • Respiratory Protection: All handling of the solid powder or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including container labeling and hazard communication.[8]

This compound is not specifically listed as a P- or U-series hazardous waste. Therefore, its classification as hazardous waste is based on its characteristics of irritability (and potential corrosivity in solution). All waste containing this compound must be managed as hazardous waste .[10] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[8][11]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the chemical waste from the point of generation to its collection by Environmental Health and Safety (EHS) personnel or a licensed contractor.

3.1. Waste Container Selection and Labeling

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[9] Do not use metal containers, as the acidic nature of the hydrochloride salt can cause corrosion.[11] The original product container is often a suitable choice for collecting waste.[12]

  • Label the Container Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label.[10][12] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started (this is the date the first drop of waste enters the container).

3.2. Waste Accumulation and Segregation

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Segregation: This is a critical step to prevent dangerous chemical reactions. Store the waste container for this compound away from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): Contact will neutralize the hydrochloride salt, releasing the free amine, which may be more volatile or reactive.

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): These can react violently with organic compounds.[11]

    • Reactive Metals: Avoid storage in a location where contact with incompatible metals could occur.

  • Keep Containers Closed: The waste container must be securely capped at all times, except when adding waste.[11][12] This prevents the release of vapors and protects the integrity of the waste stream.

3.3. Disposal of Contaminated Materials and Empty Containers

  • Contaminated Solids: Items such as gloves, weigh paper, and paper towels contaminated with the solid chemical must be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

  • Empty Containers: An "empty" container that held the pure chemical is not truly empty and must be managed carefully.

    • Triple-rinse the container with a suitable solvent (e.g., water or ethanol).

    • Collect the first rinseate as hazardous waste in your designated liquid waste container. The subsequent two rinses can typically be disposed of down the drain, but you must consult your institution's EHS guidelines.

    • After rinsing, deface the original label completely and dispose of the container in the appropriate recycling or trash receptacle.

Workflow for Disposal Decision-Making

The following diagram outlines the logical steps for managing waste related to this compound.

G Disposal Workflow for this compound start Waste Generation Point waste_type Identify Waste Type start->waste_type bulk_solid Collect in Labeled Hazardous Waste Container waste_type->bulk_solid Unused/Expired Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Aqueous/Solvent Solution spill_cleanup Collect Debris in Sealed Bag Label as Solid Hazardous Waste waste_type->spill_cleanup Spill Residue empty_container Triple Rinse Container waste_type->empty_container Empty Container segregate Store in SAA Away from Incompatibles (Bases, Oxidizers) bulk_solid->segregate liquid_waste->segregate spill_cleanup->segregate rinseate Collect First Rinseate as Hazardous Waste empty_container->rinseate dispose_container Deface Label & Dispose of Container rinseate->dispose_container ehs_pickup Arrange for EHS Pickup segregate->ehs_pickup

Caption: Decision workflow for proper waste segregation and disposal.

Emergency Procedures

5.1. Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and call your institution's emergency number.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Absorb: For small spills, cover with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (with caution): For acidic solutions, you may neutralize the spill with a weak base like sodium bicarbonate. Be prepared for gas evolution (CO2).

  • Collect and Dispose: Carefully scoop the absorbed material into a heavy-duty plastic bag or a designated waste container. Label it as hazardous waste and manage it according to the protocol in Section 3.

  • Decontaminate: Clean the spill area with soap and water.

5.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Summary of Key Information

ParameterGuideline
GHS Hazard Codes H302, H315, H319, H335[1][2]
Primary Hazards Skin, eye, and respiratory irritant; Harmful if swallowed.
Required PPE Safety goggles, nitrile gloves, lab coat. Use a fume hood for solids.[5][6]
Disposal Method Collect as hazardous waste via your institution's EHS department.
Waste Container Labeled, sealed, compatible container (HDPE or glass). No metal.[9][11]
Storage Location Designated Satellite Accumulation Area (SAA).[10]
Key Incompatibilities Strong bases, strong oxidizing agents.[11]
DO NOT DO NOT dispose of down the drain or in regular trash. DO NOT mix with incompatible waste streams.[8][11]

By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety and ensure that your laboratory's operations are in full compliance with environmental regulations.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Daniels Health. (2021, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • OxyChem. Hydrochloric Acid Handbook. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrochloric acid. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Bajor, G., et al. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. FEBS Letters. [Link]

  • Occupational Safety and Health Administration (OSHA). Hydrogen Chloride. [Link]

  • Oakland University. Hazardous Waste - EHSO Manual 2023-2024. [Link]

  • Singh, G. S., & Mmatli, E. E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

  • Wikipedia. Azetidine. [Link]

  • Ohio Department of Transportation. GHS Compliant HCL 20 & 22 degree Solution Safety Data Sheet. [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Oakwood Chemical. Ethyl 3-azetidine-carboxylate hydrochloride. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, September 16). Management of Hazardous Waste Pharmaceuticals. [Link]

Sources

Safeguarding Your Research: A Practical Guide to Handling Ethyl Azetidine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. Ethyl azetidine-3-carboxylate hydrochloride, a key building block in novel therapeutics, requires meticulous handling to ensure both experimental success and personal safety. This guide moves beyond generic safety protocols to provide an in-depth, experience-driven approach to managing this compound in the laboratory. Here, we will dissect the "why" behind each safety measure, empowering you to work with confidence and precision.

Understanding the Hazard Profile: More Than Just a Solid

This compound (CAS RN: 405090-31-5) is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] This profile necessitates a comprehensive personal protective equipment (PPE) strategy that leaves no room for compromise.

Table 1: GHS Hazard Information for this compound

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Source: PubChem CID 44828820[1]

This substance is a hydrochloride salt of an amine, which means that in the presence of moisture, it can exhibit acidic properties, further underscoring the need for careful handling to prevent skin and respiratory irritation.

The Core of Protection: A Multi-Layered PPE Approach

Your primary defense against exposure is a well-defined and consistently practiced PPE protocol. The following is a step-by-step guide to outfitting yourself for safe handling.

Step 1: Foundational Protection - The Laboratory Coat

A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is your first line of defense against incidental contact. It should be regularly laundered and never worn outside of the laboratory to prevent cross-contamination.

Step 2: Hand Protection - Beyond the Basics
  • Action: Always wear nitrile gloves of at least 5-mil thickness when handling this compound.[2]

  • Causality: Nitrile offers good resistance to a range of chemicals and is a suitable barrier for incidental contact with this irritant solid.

  • Critical Protocol: If your gloves come into contact with the chemical, change them immediately.[2] Do not wait for a visible sign of degradation. This practice minimizes the risk of chemical permeation to your skin.

Step 3: Eye and Face Protection - An Impenetrable Shield

The risk of serious eye irritation necessitates robust eye protection.

  • Action: Wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine powders or splashes. Goggles are essential to prevent airborne particles from causing severe eye damage. For larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

Step 4: Respiratory Protection - Guarding Your Airways

To mitigate the risk of respiratory tract irritation, handling should be performed in a well-ventilated area.

  • Action: All weighing and handling of powdered this compound must be conducted inside a certified chemical fume hood.

  • Causality: A fume hood provides a controlled environment that captures airborne particles, preventing inhalation.

  • For Non-Routine Operations: In situations where a fume hood is not available or during spill clean-up outside of a hood, respiratory protection is mandatory. A half-mask or full-face respirator equipped with a cartridge effective against ammonia and methylamine is recommended.[4][5][6]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram illustrates the key stages of handling this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Spill & Waste Management Receipt Receive Container Inspect Inspect for Damage Receipt->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Solid FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Waste Generate Waste Dissolve->Waste Spill Spill Occurs Cleanup Follow Spill Protocol Spill->Cleanup Segregate Segregate Waste Waste->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for Safe Handling of this compound.

Immediate Action Plans: Spill and Exposure Protocols

Spill Response

In the event of a spill, a swift and correct response is crucial to prevent exposure and further contamination.

Table 2: Spill Cleanup Protocol

StepActionRationale
1. Evacuate & Secure Alert others in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab. Restrict access to the spill area.Prevents accidental exposure to others.
2. Don PPE Don two pairs of nitrile gloves, chemical splash goggles, a lab coat, and a respirator if the spill is outside a fume hood.Ensures you are fully protected during cleanup.
3. Containment Gently cover the solid spill with a wet paper towel or absorbent material to prevent the powder from becoming airborne.[1][5]Wetting the powder minimizes the inhalation hazard.
4. Neutralization (for larger spills) For larger spills, after wetting, you can cautiously neutralize the acidic hydrochloride salt with a weak base like sodium bicarbonate.[7][8] Apply from the outside in.Neutralization makes the cleanup material safer to handle.
5. Cleanup Use a plastic scoop or other non-metallic tool to collect the absorbed/neutralized material.[1] Place it into a clearly labeled, sealed plastic bag or container for hazardous waste.Prevents reaction with metal and ensures proper containment of the waste.
6. Decontamination Wipe the spill area with a damp cloth, then clean with soap and water. Place all cleaning materials into the hazardous waste container.Ensures no residual chemical is left on the surface.
7. Doff PPE & Wash Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.A critical final step to prevent personal exposure.
Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.

  • Chemical Incompatibility: Do not mix this waste with strong bases or oxidizing agents in the same container to avoid potentially violent reactions.[9]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in regular trash.

By adhering to these detailed protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your valuable research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • 3M. 3M™ Ammonia Methylamine Cartridge 6004. [Link]

  • Duke University Occupational and Environmental Safety Office. Instructions for Cleaning Spills of Powdered Hazardous Drugs. [Link]

  • Select Safety Sales. 3M Respirator Cartridges. [Link]

  • Lab Manager. How to Neutralize Chemical Spills. [Link]

  • University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. [Link]

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]

  • International Safety, Inc. Learn How to Respond to Chemical Spills with These Steps. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • Stratex. How-to: Neutralise Chemical Spills. [Link]

  • GMP Plastics. Neutralizing Chemical Spills in the Lab. [Link]

  • International Enviroguard. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. [Link]

  • Stanford University Environmental Health & Safety. Chemical Incompatibility Guide. [Link]

  • Olsen Safety Equipment Corp. Ammonia/Methylamine Cartridge. [Link]

  • Airgas. 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl azetidine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl azetidine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.